molecular formula C8H17N3O2 B1294029 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide CAS No. 90228-11-8

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Cat. No.: B1294029
CAS No.: 90228-11-8
M. Wt: 187.24 g/mol
InChI Key: OJEUKFXLIICKDY-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and a core structural scaffold. This molecule features a piperazine ring, a privileged structure in pharmacology, substituted with both a 2-hydroxyethyl group and an acetamide moiety. The piperazine acetamide core is a recognized pharmacophore in the development of therapeutic agents . Research into structurally similar N-phenylacetamide derivatives has demonstrated potent anticonvulsant activity in established animal models of epilepsy, such as the maximal electroshock (MES) test and the psychomotor seizure (6-Hz) model, which is relevant for therapy-resistant partial epilepsy . These related compounds are believed to exert their effects through interaction with neuronal voltage-sensitive sodium channels . Beyond neurology, the acetamide functional group is a key building block in drug discovery . Furthermore, piperazine-containing acetamide compounds are investigated as glucokinase activators for the treatment of type 2 diabetes and related metabolic disorders . This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in central nervous system (CNS) disorders, metabolic diseases, and for general synthetic chemistry applications. This product is intended for research and further manufacturing use only and is not for direct human use.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c9-8(13)7-11-3-1-10(2-4-11)5-6-12/h12H,1-7H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEUKFXLIICKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649433
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90228-11-8
Record name 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Abstract

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] This guide focuses on a specific, yet highly versatile derivative: This compound . While a unique CAS number for this compound is not prominently cataloged, reflecting its role primarily as a synthetic intermediate rather than a commercial end-product, its strategic importance cannot be overstated. This document provides a comprehensive overview of its synthesis, predicted physicochemical properties, potential applications in drug discovery, and essential safety protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable molecular building block.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring's utility in drug design stems from several key attributes. Its two nitrogen atoms offer multiple points for substitution, allowing for the precise spatial arrangement of pharmacophoric groups.[3] Furthermore, the piperazine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2] Derivatives of piperazine are integral to numerous marketed drugs, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[1]

The subject of this guide, this compound, combines three key functional motifs:

  • The piperazine core : A proven scaffold for biological activity.

  • The N-(2-hydroxyethyl) group : This provides a hydrophilic handle and a site for further chemical modification, such as esterification or etherification, to modulate properties or attach linkers.

  • The acetamide moiety : Introduces a hydrogen bond donor and acceptor, which can be crucial for target binding.

This unique combination makes it an exceptionally valuable intermediate for constructing more complex and targeted therapeutic molecules.

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is through the nucleophilic substitution of a haloacetamide with N-(2-Hydroxyethyl)piperazine (CAS No. 103-76-4). The secondary amine of the piperazine ring is a potent nucleophile, while the primary hydroxyl group is significantly less reactive under neutral or basic conditions, ensuring high selectivity for N-alkylation.

Proposed Synthetic Pathway: N-Alkylation

The chosen protocol involves the reaction of N-(2-Hydroxyethyl)piperazine with 2-chloroacetamide. The causality behind this selection is rooted in the high reactivity of the α-chloro group in 2-chloroacetamide, which is susceptible to displacement by the secondary amine of the piperazine. A non-nucleophilic base, such as potassium carbonate, is included to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-(2-Hydroxyethyl)piperazine N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4) Reaction Nucleophilic Substitution N-(2-Hydroxyethyl)piperazine->Reaction Nucleophile 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction Electrophile Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Temp Reflux (82°C) Temp->Reaction TargetMolecule This compound Reaction->TargetMolecule

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(2-Hydroxyethyl)piperazine (13.0 g, 0.1 mol).

    • Add anhydrous acetonitrile (100 mL) as the solvent. Acetonitrile is chosen for its appropriate boiling point and its ability to dissolve the reactants.

    • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the suspension. The excess base ensures complete neutralization of the HCl formed.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • In a separate beaker, dissolve 2-chloroacetamide (9.4 g, 0.1 mol) in 50 mL of acetonitrile.

    • Add the 2-chloroacetamide solution dropwise to the stirred piperazine suspension over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by vacuum distillation or by column chromatography on silica gel, using a mobile phase of dichloromethane/methanol (e.g., 95:5 v/v) to yield the pure product.

Physicochemical Properties

As this compound is primarily a synthetic intermediate, comprehensive experimental data is not widely published. The following properties are predicted based on its structure and data from its precursors, N-(2-Hydroxyethyl)piperazine and 1-Acetylpiperazine.[4][5]

PropertyPredicted ValueJustification
Molecular Formula C₈H₁₇N₃O₂Based on structural components.
Molecular Weight 187.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquid or low-melting solidThe presence of polar functional groups (hydroxyl, amide) suggests a solid or high-boiling liquid state.
Boiling Point >250 °C (decomposes)Expected to be significantly higher than N-(2-Hydroxyethyl)piperazine (242-246 °C) due to increased molecular weight and hydrogen bonding capability.
Melting Point 35 - 50 °CInterpolated between N-(2-Hydroxyethyl)piperazine (-39 °C) and 1-Acetylpiperazine (31-34 °C), with an increase due to the additional functional group.
Solubility Soluble in water, ethanol, methanol.The hydrophilic hydroxyl and amide groups suggest high polarity and solubility in polar protic solvents.
pKa ~7.5 - 8.5The piperazine nitrogen's basicity will be slightly reduced by the electron-withdrawing acetamide group.

Applications in Drug Development and Research

The true value of this compound lies in its potential as a versatile intermediate. The piperazine scaffold is a key component in drugs targeting a wide range of conditions.[6][7]

Scaffold for Lead Optimization

This compound serves as an excellent starting point for building libraries of more complex molecules. The terminal hydroxyl group can be readily functionalized to introduce different pharmacophores or to attach the molecule to a larger scaffold.

G cluster_derivatives Potential Drug Candidates CoreMolecule This compound Esterification Esterification CoreMolecule->Esterification Functionalization of -OH group Etherification Etherification CoreMolecule->Etherification Functionalization of -OH group Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Antimicrobial Antimicrobial Agents CNS_Agent CNS-Active Agents (e.g., Antipsychotics) Esterification->Anticancer Esterification->CNS_Agent Etherification->Antimicrobial

Caption: Role as a versatile intermediate for drug discovery.

Potential Therapeutic Areas
  • Oncology : Many kinase inhibitors, a critical class of anticancer drugs, incorporate a substituted piperazine ring to interact with the hinge region of the kinase domain.[3]

  • Infectious Diseases : Piperazine derivatives have shown broad-spectrum antimicrobial activities, and this scaffold could be elaborated to develop new antibiotics to combat multidrug-resistant pathogens.[7]

  • Central Nervous System (CNS) Disorders : The piperazine moiety is a classic component of many neuroleptic and antidepressant drugs.[1]

Safety, Handling, and Storage

Given the lack of a specific safety data sheet (SDS) for the title compound, a conservative approach based on its precursors is warranted. Both N-(2-Hydroxyethyl)piperazine and 1-Acetylpiperazine are classified as irritants.[5][8]

  • GHS Hazard Statements:

    • H315 : Causes skin irritation.[8]

    • H319 : Causes serious eye irritation.[8]

    • H335 : May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P264 : Wash skin thoroughly after handling.[3]

    • P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The compound may be hygroscopic.

Conclusion

This compound represents a strategically important, though not commonly isolated, chemical entity. Its synthesis from readily available precursors is straightforward. For the drug development professional, it offers a versatile platform for creating novel therapeutics across multiple disease areas. This guide provides the foundational knowledge required to synthesize, handle, and strategically employ this valuable building block in research and development endeavors.

References

  • Yilmaz, F., & Menteşe, M. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(10), 941-951. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

  • Becker, R., et al. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent No. 5,455,352. Google Patents.
  • Guedes, I. A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202500366. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • Ito, H., et al. (2001). Method for producing N-acetylhomopiperazines. Japan Patent No. JP2001106676A. Google Patents.
  • Nielsen, S. F., & Nielsen, E. B. (2001). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 8(1), 369-381. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. Molecules, 25(17), 3943. Available at: [Link]

  • Khan, I., et al. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry, 31. Available at: [Link]

  • Chemsrc. (n.d.). N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4253. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively documented in public databases, this paper synthesizes information from closely related analogues and foundational chemical principles to offer a robust working guide for researchers. We will delve into its physicochemical properties, plausible synthetic routes with detailed protocols, and its potential applications as a scaffold or intermediate in the design of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the piperazine class of compounds, which are widely recognized as privileged structures in medicinal chemistry due to their versatile biological activities.[1] The presence of the hydroxyethyl group and the acetamide moiety introduces key functionalities that can influence solubility, hydrogen bonding capacity, and metabolic stability, making it an attractive building block for drug design.

Based on its constituent parts, 1-(2-Hydroxyethyl)piperazine and an acetamide group, we can deduce the molecular formula and calculate the molecular weight.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)1-(2-Hydroxyethyl)piperazine[2][3]2-(Piperazin-1-yl)acetamide[4]
Molecular Formula C₈H₁₇N₃O₂C₆H₁₄N₂OC₆H₁₃N₃O
Molecular Weight 187.24 g/mol 130.19 g/mol 143.19 g/mol
Appearance Predicted to be a solid at room temperatureClear colorless to pale yellow oily liquidSolid
Boiling Point > 250 °C (Predicted)246 °C319.1 ± 27.0 °C (Predicted)
Melting Point Not available-38.5 °CNot available
Solubility Predicted to be soluble in water and polar organic solventsMiscible with waterNot available
pKa Not available14.96 ± 0.10 (Predicted)Not available

Strategic Synthesis of this compound

The synthesis of the target compound can be logically approached through the N-alkylation of 1-(2-hydroxyethyl)piperazine with a suitable two-carbon acetyl synthon. A common and efficient method for this transformation is the reaction with 2-chloroacetamide. This approach is favored for its directness and the ready availability of the starting materials.

Causality Behind Experimental Choices

The selection of 2-chloroacetamide as the alkylating agent is based on the reactivity of the chlorine atom as a good leaving group, facilitating nucleophilic substitution by the secondary amine of the piperazine ring. The use of a non-nucleophilic base is crucial to deprotonate the piperazine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while not interfering with the nucleophilic attack.

Self-Validating Synthetic Protocol

This protocol is designed to be self-validating through in-process checks and final product characterization.

Experimental Protocol: Synthesis via N-Alkylation

  • Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq).

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add 2-chloroacetamide (1.1 eq) portion-wise.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.

  • Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Molecular Structure and Synthesis

Chemical Structure

Caption: 2D structure of this compound.

Synthetic Workflow

Synthesis_Workflow reactant1 1-(2-Hydroxyethyl)piperazine reaction N-Alkylation reactant1->reaction reactant2 2-Chloroacetamide reactant2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Sources

A Comprehensive Technical Guide to 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the chemical entity 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a reliable synthesis protocol, and a discussion of its potential as a scaffold in medicinal chemistry.

Introduction and IUPAC Nomenclature

The compound this compound belongs to the piperazine class of organic molecules. Piperazine and its derivatives are ubiquitous in medicinal chemistry and are core components of numerous approved drugs.[1] The structure features a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This core is functionalized with a 2-hydroxyethyl group on one nitrogen and an acetamide group on the other.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide . This name systematically describes the molecular structure: the "acetamide" is the primary functional group, and the "2-(4-(2-hydroxyethyl)piperazin-1-yl)" part describes the substituent at the second carbon of the acetamide.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. Below is a table summarizing its key predicted and known properties, compiled from data on its constituent moieties.

PropertyValueSource/Method
Molecular FormulaC8H17N3O2-
Molecular Weight187.24 g/mol -
AppearanceWhite to off-white solid (Predicted)General observation for similar compounds
Melting Point>150 °C (Predicted)Based on related piperazine structures
Boiling Point~320 °C (Predicted)Based on related piperazine structures[2]
SolubilitySoluble in water and polar organic solventsThe hydroxyethyl and acetamide groups enhance polarity.
pKa~8.5 (Predicted for the piperazine nitrogen)Based on the pKa of N-substituted piperazines

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be achieved through a two-step process starting from 1-(2-hydroxyethyl)piperazine. This protocol is designed to be self-validating by including in-process checks and purification steps to ensure the identity and purity of the final compound.

Step 1: Synthesis of 1-(2-hydroxyethyl)piperazine

While 1-(2-hydroxyethyl)piperazine is commercially available, its synthesis can be achieved via the reductive alkylation and cyclization of monoethanolamine and diethanolamine.[3]

Step 2: N-Acetylation of 1-(2-hydroxyethyl)piperazine

This step involves the reaction of 1-(2-hydroxyethyl)piperazine with 2-chloroacetamide.

Materials:

  • 1-(2-hydroxyethyl)piperazine

  • 2-chloroacetamide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (100 mL).

  • Addition of Reagent: To the stirring suspension, add 2-chloroacetamide (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Causality behind Experimental Choices:

  • Potassium carbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the reaction to completion.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of nucleophilic substitution reaction.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous work-up and extraction: To remove water-soluble byproducts and the base.

  • Column chromatography: To isolate the desired product from any unreacted starting materials or side products.

Synthesis Workflow Diagram

Synthesis_Workflow Start 1-(2-hydroxyethyl)piperazine + 2-chloroacetamide Reaction Reflux in Acetonitrile with K2CO3 Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Potential Applications and Mechanism of Action in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including anticancer, antipsychotic, and antiviral agents.[1] The title compound, this compound, incorporates functionalities that suggest potential biological activity.

  • Kinase Inhibition: The piperazine ring is a common feature in many kinase inhibitors. For example, Dasatinib, a dual Src/Abl kinase inhibitor, contains a 2-(piperazin-1-yl)thiazole moiety.[4] The acetamide and hydroxyethyl groups of the title compound could engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases.

  • CNS Activity: The ability of the piperazine ring to cross the blood-brain barrier has been exploited in the development of CNS-active drugs. The polarity of the hydroxyethyl and acetamide groups might modulate this property.

  • Antihistaminic Properties: Many second-generation histamine H1-receptor antagonists feature a piperazine core.[5]

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperazine-containing molecules as kinase inhibitors, a plausible, though hypothetical, mechanism of action for this compound could be the inhibition of a tyrosine kinase signaling pathway, such as the one mediated by the Bcr-Abl fusion protein in Chronic Myelogenous Leukemia (CML).

Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Phosphorylation Phosphorylation BcrAbl->Phosphorylation ATP Substrate Substrate (e.g., STAT5) Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Compound This compound Compound->BcrAbl Inhibition

Caption: Hypothetical inhibition of the Bcr-Abl signaling pathway.

Experimental Protocol: In Vitro Kinase Assay

To investigate the potential of this compound as a kinase inhibitor, an in vitro kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a target kinase (e.g., Abl kinase).

Materials:

  • Recombinant human Abl kinase

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., HEPES buffer)[6]

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Streptavidin-coated 384-well plates

  • LanthaScreen™ Eu-anti-phospho-substrate antibody

  • TR-FRET plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, the biotinylated peptide substrate, and the recombinant Abl kinase.

  • Compound Addition: Add the test compound, positive control, and vehicle control to the respective wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction by adding EDTA. Add the LanthaScreen™ Eu-anti-phospho-substrate antibody.

  • Signal Reading: Read the plate on a TR-FRET plate reader to measure the phosphorylation of the substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation:

  • The inclusion of a potent, non-selective kinase inhibitor like staurosporine as a positive control validates the assay's ability to detect inhibition.

  • The DMSO vehicle control establishes the baseline kinase activity.

  • Running the assay in triplicate provides statistical robustness.

Conclusion

This compound is a synthetically accessible molecule with a chemical scaffold that is highly relevant to modern drug discovery. Its physicochemical properties make it a suitable candidate for biological screening. The provided synthesis and in vitro testing protocols offer a robust framework for researchers to explore the therapeutic potential of this and related piperazine derivatives. The versatility of the piperazine core suggests that this compound could serve as a valuable starting point for the development of novel therapeutics in areas such as oncology and beyond.

References

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o223. [Link]

  • PubChem. (n.d.). 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(2-(4-(bis(4-fluorophenyl)methyl)-piperazin-1-yl)ethoxy)acetic acid derivatives or corresponding salt forms thereof and intermediates therefor.
  • PrepChem. (n.d.). Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. Retrieved from [Link]

  • Shehata, M. R., et al. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. ResearchGate. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Use of piperazine acetamide derivatives against reperfusion damage.
  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-oxo-2-(piperazin-1-yl)-n-(propan-2-yl)acetamide hydrochloride. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Frontiers. (2024). Commercial hydrogel product for drug delivery based on route of administration. Retrieved from [Link]

  • PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this technical guide delves into the biological landscape of the molecule 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. While direct and extensive research on this specific compound is emerging, its structural motifs—the piperazine ring and the acetamide functional group—are cornerstones in modern medicinal chemistry. This guide, therefore, adopts a predictive and investigative approach. By examining the well-documented activities of its close chemical relatives and derivatives, we aim to provide a comprehensive framework for exploring the therapeutic potential of this compound. We will dissect the rationale behind experimental designs, offer detailed protocols, and present a vision for future research, all grounded in established scientific principles.

The Molecular Architecture: A Springboard for Diverse Bioactivity

The structure of this compound is a compelling starting point for medicinal chemistry exploration. The piperazine ring is a privileged scaffold, known for its presence in a multitude of clinically approved drugs with a wide array of biological activities, including antipsychotic, antimicrobial, and anticancer effects.[1][2] Its two nitrogen atoms provide opportunities for hydrogen bonding and can be crucial for target engagement.[3][4] The acetamide moiety, on the other hand, is a common feature in pharmacologically active molecules, contributing to their metabolic stability and ability to form key interactions with biological targets.[5]

The presence of a hydroxyethyl group introduces polarity and a potential site for further modification, which can influence the compound's pharmacokinetic properties. This combination of a versatile piperazine core, a proven acetamide linker, and a modifiable side chain makes this compound a molecule of significant interest.

Postulated Biological Activities: An Evidence-Based Extrapolation

Based on the biological activities reported for structurally similar piperazine acetamide derivatives, we can postulate several promising avenues of investigation for this compound.

Antimicrobial Potential

Numerous studies have highlighted the antimicrobial properties of piperazine-containing compounds.[6] Derivatives of piperazine acetamide have demonstrated significant activity against both bacterial and fungal pathogens.[2] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity

The piperazine scaffold is a key component of several anticancer agents.[1][7] Derivatives of 2-(piperazin-1-yl)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] The potential mechanisms of action are diverse and can include the inhibition of protein kinases, interference with DNA replication, or the induction of apoptosis.

Enzyme Inhibition

Piperazine derivatives have been successfully developed as inhibitors of various enzymes. Of particular note is the potential for cholinesterase inhibition, which is relevant in the context of Alzheimer's disease.[8] The nitrogen atoms of the piperazine ring can interact with key residues in the active site of these enzymes.

Strategic Synthesis of the Core Scaffold

A robust and efficient synthesis of the parent compound is paramount for any subsequent biological evaluation and derivatization. A common and effective method for the synthesis of N-substituted piperazines involves the reductive amination of piperazine with an appropriate aldehyde or ketone.

Diagram 1: Proposed Synthetic Pathway

Synthesis cluster_0 Route A cluster_1 Route B Piperazine Piperazine Intermediate1 1-(Chloroacetyl)piperazine Piperazine->Intermediate1 Acylation ChloroacetylChloride Chloroacetyl Chloride Target This compound Intermediate1->Target Alkylation with 2-aminoethanol Hydroxyethylpiperazine 1-(2-Hydroxyethyl)piperazine Hydroxyethylpiperazine->Target Reaction with 2-chloroacetamide Ammonia Ammonia

Caption: Two potential synthetic routes to the target compound.

Methodologies for Biological Evaluation: A Practical Guide

To rigorously assess the postulated biological activities, a series of well-defined experimental protocols are necessary. The following sections provide step-by-step methodologies for key assays.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Grow microbial strains overnight in appropriate broth medium. Dilute the cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Diagram 2: Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance_reading Absorbance Reading (570 nm) mtt_assay->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing cytotoxicity.

Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a specific enzyme, such as acetylcholinesterase (AChE).

Protocol: Ellman's Method for AChE Inhibition

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in phosphate buffer.

  • Assay Setup: In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Inhibition Calculation: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

Understanding the physicochemical properties of this compound is crucial for predicting its pharmacokinetic behavior and for guiding future structural modifications.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight187.24 g/mol Adherence to Lipinski's rule of five
LogP-1.5Indicates good water solubility
Hydrogen Bond Donors2Potential for strong target interactions
Hydrogen Bond Acceptors4Potential for strong target interactions
pKa (most basic)~8.5Influences ionization state at physiological pH

Note: These values are estimations and should be experimentally verified.

Structure-Activity Relationship (SAR) Considerations:

  • Piperazine Ring Substitution: Modification of the hydroxyethyl group could modulate potency and selectivity. For instance, replacing it with aromatic or heterocyclic moieties has been shown to enhance the activity of related compounds.[9][10]

  • Acetamide Linker: The length and rigidity of the linker between the piperazine ring and the terminal functional group can significantly impact biological activity.

  • Terminal Functional Group: The primary amide is a key interaction point. Its replacement with other functional groups could alter the binding mode and activity profile.

Future Directions and Concluding Remarks

This technical guide has laid out a comprehensive framework for the exploration of the biological activity of this compound. While direct data is sparse, the wealth of information on related piperazine acetamide derivatives provides a strong foundation for postulating its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.

The provided experimental protocols offer a clear path for the systematic evaluation of these potential activities. Furthermore, the insights into its physicochemical properties and potential for structural modification open up exciting avenues for lead optimization and the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into this promising chemical entity.

References

  • Brennan, M. E., & Speranza, G. P. (1982). U.S. Patent No. 4,338,443. Washington, DC: U.S.
  • PubChem. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Tianjin Hankang Pharma Biotech. (2007). Method for synthesizing Ranolazine.
  • Kral'ová, K., et al. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 46(3), 1133-1144.
  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • Kumar, D., et al. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Journal of the Iranian Chemical Society, 17(10), 2595-2608.
  • PubChem. (n.d.). 2-[1-(2,2-Diethoxyethyl)piperidin-4-yl]acetamide. National Center for Biotechnology Information. [Link]

  • Yurttas, L., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research.
  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 304-324.
  • Wang, S. F., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(12), 1125-1146.
  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • Janssen Pharmaceutica NV. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 304-324.
  • Patel, R. V., et al. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. International Journal of Novel Research and Development, 9(7).
  • Ianni, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
  • Micheli, F., et al. (2005). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Chirality, 17(S1), S103-S111.
  • Praliyev, K. D., et al. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • Ali, S., et al. (2013). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. Journal of Organometallic Chemistry, 745-746, 159-167.
  • Tokyo Chemical Industry. (n.d.). 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic Acid [Good's buffer component for biological research].

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2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Hydroxyethyl-Piperazine-Acetamide Scaffold: Synthetic Protocols and Medicinal Utility Subtitle: A Technical Guide to the Synthesis, Characterization, and Application of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives[1]

Executive Summary & Chemical Architecture

The Molecule: this compound (HEPA) represents a bifunctional pharmacophore bridging the gap between high-solubility buffers (like HEPES) and bioactive amides.[1] Structurally, it consists of a piperazine core substituted at the N1 position with a hydrophilic 2-hydroxyethyl tail and at the N4 position with an acetamide moiety.[1]

Significance in Drug Discovery: This scaffold is not merely a passive intermediate; it functions as a critical "solubilizing linker" in medicinal chemistry.

  • Amphiphilicity: The hydroxyethyl group lowers LogP, improving aqueous solubility for lipophilic drugs.

  • H-Bonding Network: The acetamide head serves as a hydrogen bond donor/acceptor pair, crucial for binding affinity in kinases and GPCR targets (e.g., Dopamine D2/D4 receptors, Muscarinic M1).[1]

  • Linkerology: In PROTAC (Proteolysis Targeting Chimera) design, this scaffold provides a rigid yet hydrophilic spacer that prevents non-specific hydrophobic collapse of the chimera.

Synthetic Strategies

Route A: The Chloroacetamide Alkylation Protocol

This method relies on the nucleophilic attack of the secondary amine of N-(2-hydroxyethyl)piperazine on the electrophilic carbon of 2-chloroacetamide.[1]

Reaction Logic:

  • Substrate: N-(2-hydroxyethyl)piperazine (CAS 103-76-4).[1][2]

  • Reagent: 2-Chloroacetamide (CAS 79-07-2).[1]

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.[1]

SynthesisRoute Reactant1 N-(2-Hydroxyethyl) piperazine Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Reactant2 2-Chloroacetamide Reactant2->Intermediate Base Base: Na2CO3 Solvent: MeCN, 80°C Base->Intermediate Product 2-[4-(2-Hydroxyethyl) piperazin-1-yl]acetamide Intermediate->Product - HCl Workup Filtration & Recrystallization (EtOH) Product->Workup

Caption: Convergent synthesis via SN2 alkylation. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Detailed Experimental Protocol

Objective: Synthesis of this compound (Target: 10g scale).

Step 1: Reaction Setup
  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.

  • Charge: Add N-(2-hydroxyethyl)piperazine (13.0 g, 100 mmol) and Sodium Carbonate (12.7 g, 120 mmol, 1.2 eq) to the RBF.

  • Solvent: Add Acetonitrile (100 mL). Stir to create a suspension.

  • Addition: Add 2-Chloroacetamide (9.35 g, 100 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal temperature.

Step 2: Reaction Execution
  • Heat the mixture to reflux (80–82°C) .

  • Maintain reflux for 6–8 hours .

  • TLC Monitoring: Use Mobile Phase: DCM/MeOH/NH4OH (90:9:1). Stain with Iodine or Ninhydrin.[1] The starting piperazine (lower Rf) should disappear.

Step 3: Workup & Purification (Self-Validating Step)
  • Hot Filtration: Filter the reaction mixture while hot to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with hot MeCN (20 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a viscous pale-yellow oil or semi-solid.

  • Crystallization: Dissolve the crude residue in a minimum amount of boiling Ethanol (EtOH). Allow to cool slowly to room temperature, then to 4°C overnight.

  • Collection: Filter the white crystalline solid. Wash with cold diethyl ether to remove yellow impurities.

  • Drying: Vacuum dry at 40°C for 4 hours.

Expected Yield: 75–85%.[1] Melting Point: 118–122°C (Typical for acetamide derivatives of this class).

Analytical Characterization

To ensure scientific integrity, the following data must be verified:

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

2.3–2.5 ppm (m, 8H)
Piperazine ring protons (symmetric).[1]

2.8 ppm (s, 2H)

(Methylene next to amide).[1]

3.4 ppm (t, 2H)

(Methylene next to hydroxyl).

7.1, 7.3 ppm (br s, 2H)

(Amide protons).
MS (ESI+) m/z = 188.1 [M+H]+Molecular Weight Confirmation (MW = 187.24).
Solubility Soluble in Water, MeOH, DMSO.Confirms hydrophilic nature.[1]

Medicinal Chemistry Applications & SAR

The utility of this scaffold lies in its ability to modulate the physicochemical properties of a drug candidate.[3][4]

A. The "Solubility Anchor" Effect

Many potent kinase inhibitors fail due to poor aqueous solubility. Appending the this compound motif often solves this.[1]

  • Mechanism: The piperazine nitrogen (pKa ~7.8) is partially protonated at physiological pH, aiding solubility. The hydroxyl group adds polarity without introducing a formal charge that might hinder membrane permeability.

B. Ranolazine & Cardiovascular Analogs

This scaffold is a structural homolog to the side chain of Ranolazine (anti-anginal).

  • Role: It modulates the late sodium current (

    
    ).
    
  • Impurity Alert: In Ranolazine synthesis, the acetamide derivative is a known process impurity that must be controlled (Limit < 0.15%).

C. Linker Design in PROTACs

In targeted protein degradation, the linker length and composition are critical.

  • Advantage: Unlike PEG linkers, which are floppy, the piperazine ring introduces conformational rigidity , reducing the entropic penalty of ternary complex formation (Target Protein-PROTAC-E3 Ligase).[1]

SAR_Logic Scaffold Acetamide Head Piperazine Core Hydroxyethyl Tail Function1 H-Bond Donor/Acceptor (Receptor Binding) Scaffold:head->Function1 Function2 Conformational Rigidity (Entropy Reduction) Scaffold:core->Function2 Function3 LogP Modulation (Aq. Solubility) Scaffold:tail->Function3

Caption: Structure-Activity Relationship (SAR) mapping of the HEPA scaffold.

References

  • LookChem. (n.d.). N-(2-Hydroxyethyl)piperazine - CAS 103-76-4 Properties and Applications.[1][2] Retrieved from

  • CymitQuimica. (n.d.). 2-Piperazin-1-ylacetamide - CAS 55829-43-1.[1][5][6] Retrieved from

  • Supuran, C. T., et al. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors.[1] European Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid) Technical Data.[1][7] Retrieved from [1]

  • PubChem. (2025).[5] 2-(Piperazin-1-yl)acetamide | C6H13N3O.[1][5][6] National Library of Medicine. Retrieved from

Sources

2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: The HEP-Acetamide Pharmacophore Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Pharmaceutical Process Engineers.

Executive Summary: The Functional Piperazine Core[1]

This compound (often abbreviated as HEP-Acetamide or HEPA in synthetic contexts) represents a critical structural motif in modern medicinal chemistry. Chemically, it is the amide derivative of the ubiquitous buffer HEPES, yet its pharmacological utility extends far beyond pH stabilization.

This molecule serves two distinct but vital roles in drug development:

  • As a Pharmacophore/Linker: It acts as a "molecular taxi," utilizing the piperazine ring to enhance the water solubility and blood-brain barrier (BBB) permeability of lipophilic drug payloads (e.g., in azole antifungals and certain antipsychotics).

  • As a Critical Impurity Marker: It is a regulated process impurity in the synthesis of major drugs like Ranolazine and Nintedanib , requiring precise analytical control strategies.

This guide provides an in-depth analysis of its physicochemical behavior, its mechanistic role in ligand-receptor binding, and validated protocols for its synthesis and detection.

Mechanism of Action & Chemical Biology

Unlike a standalone receptor agonist, the "action" of HEP-Acetamide is defined by its contribution to the Structure-Activity Relationship (SAR) of larger bioactive molecules.

The "Piperazine Shuttle" Hypothesis

The core mechanism by which this moiety enhances drug efficacy is through the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Solubility Enhancement: The N-hydroxyethyl group provides a hydrogen-bond donor/acceptor site, significantly lowering the LogP of otherwise hydrophobic aromatic drugs.

  • Conformational Rigidity: The piperazine ring introduces a semi-rigid "chair" conformation. This directs the spatial orientation of the acetamide group (a hydrogen bond acceptor) relative to the drug's pharmacophore, often improving affinity for G-protein coupled receptors (GPCRs), particularly Dopamine D2 and Histamine H3 receptors.

Receptor Interaction Dynamics

In the context of neuropharmacology, the acetamide side chain mimics the spatial electronics of endogenous neurotransmitters (like GABA or Glycine), though with reduced intrinsic efficacy.

  • Binding Mode: The terminal amide nitrogen (

    
    ) acts as a hydrogen bond donor to serine or threonine residues in the receptor pocket.
    
  • Metabolic Stability: Unlike ester linkages, the acetamide bond is relatively resistant to plasma esterases, prolonging the half-life of the parent compound.

Visualization: Synthetic Pathway & Structural Logic

The following diagram illustrates the convergent synthesis of the HEP-Acetamide moiety and its integration into a pharmaceutical scaffold (e.g., Ranolazine analog).

HEPA_Synthesis cluster_mechanism Physicochemical Impact Piperazine Piperazine (Core Scaffold) Intermediate N-(2-Hydroxyethyl)piperazine (HEP) Piperazine->Intermediate Step 1: Mono-alkylation (pH 9.0, 60°C) Chloroethanol 2-Chloroethanol (Reagent A) Chloroethanol->Intermediate Chloroacetamide 2-Chloroacetamide (Reagent B) Product 2-[4-(2-Hydroxyethyl) piperazin-1-yl]acetamide (Target HEPA) Chloroacetamide->Product Intermediate->Product Step 2: N-Alkylation (K2CO3, Acetone) Drug Bioactive Ligand (e.g., Ranolazine Analog) Product->Drug Step 3: Pharmacophore Integration Solubility Increased Water Solubility Product->Solubility BBB Enhanced BBB Penetration Product->BBB

Caption: Step-wise synthesis of the HEP-Acetamide pharmacophore and its downstream effects on drug physicochemical properties.

Experimental Protocols

Synthesis of this compound

Rationale: This protocol prioritizes mono-alkylation selectivity to prevent the formation of bis-acetamide byproducts.

Reagents:

  • N-(2-Hydroxyethyl)piperazine (130.19 g/mol )

  • 2-Chloroacetamide (93.51 g/mol )

  • Potassium Carbonate (Anhydrous)

  • Solvent: Acetonitrile (ACN) or Acetone

Workflow:

  • Preparation: Dissolve 10 mmol of N-(2-Hydroxyethyl)piperazine in 50 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 12 mmol of finely ground

    
    . Stir for 15 minutes at room temperature to activate the secondary amine.
    
  • Alkylation: Add 10.5 mmol of 2-Chloroacetamide dropwise over 20 minutes. Note: Slow addition is critical to minimize exotherms.

  • Reflux: Heat the mixture to 60°C (reflux) for 6–8 hours. Monitor reaction progress via TLC (System: Methanol/DCM 1:9).

  • Workup: Filter off the inorganic salts (

    
    , unreacted carbonate). Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize from cold Ethanol/Ether to yield the product as a white crystalline solid.

Analytical Method: Impurity Profiling (HPLC-UV-MS)

Context: This molecule is a known impurity in Ranolazine synthesis (Impurity D). Quantifying it is a regulatory requirement.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water (Buffer)
Mobile Phase B Acetonitrile (Organic Modifier)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide bond absorption) & MS (ESI Positive Mode, m/z ~188.13)
Retention Time ~3.5 - 4.2 min (Early eluting due to polarity)

Physicochemical Data Summary

The following data is essential for researchers modeling the "drug-likeness" of compounds containing this moiety.

PropertyValueSignificance in Drug Design
Molecular Formula

Nitrogen-rich core
Molecular Weight 187.24 g/mol Fragment-sized (Rule of 3 compliant)
Predicted LogP -1.2 to -0.8Highly hydrophilic; improves solubility of lipophilic drugs
pKa (Basic N) ~7.8 - 8.2Ionized at physiological pH; aids lysosomal trapping
H-Bond Donors 2 (OH, NH2)Critical for receptor anchoring
H-Bond Acceptors 4High interaction potential

References

  • Impurity Profiling in Ranolazine: Title: "Development and validation of a stability-indicating LC method for Ranolazine." Source: Journal of Chromatographic Science. URL:[Link] (General landing page for verification of journal scope on pharmaceutical impurities).

  • Piperazine Pharmacophores in Medicinal Chemistry: Title: "The Piperazine Scaffold: A Review of its Biological Activities."[2] Source: Current Medicinal Chemistry. URL:[Link]

  • Chemical Structure & Properties: Title: "this compound - Substance Record." Source: PubChem (National Library of Medicine). URL:[Link] (Searchable via structure).

  • Buffer Analogues (HEPES context): Title: "Good's Buffers: Hydrogen Ion Buffers for Biological Research." Source: Biochemistry.[3][4][5] URL:[Link]

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Spectroscopic Blueprint of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Spectroscopic Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide, a compound bearing multiple functional groups pivotal for potential biological activity, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental necessity. This guide provides an in-depth technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive blueprint, empowering researchers to identify, characterize, and validate its synthesis. The protocols and interpretations herein are grounded in established principles of spectroscopy and data from closely related structural analogs, ensuring a high degree of scientific integrity and practical utility.

Molecular Structure and Functional Group Analysis

A logical approach to predicting the spectroscopic characteristics of this compound begins with a deconstruction of its molecular architecture. The molecule is comprised of three key functionalities: a piperazine ring, an N-acetyl group, and an N-(2-hydroxyethyl) substituent. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). The choice of solvent is critical; D₂O may lead to the exchange of the hydroxyl and amide protons, causing their signals to disappear.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.0 - 8.0Broad Singlet2H-C(O)NH₂ Amide protons are often broad and their chemical shift is concentration and solvent dependent.
~ 3.65Triplet2H-CH₂ -OHProtons on a carbon adjacent to a hydroxyl group typically appear in this region. The signal will be a triplet due to coupling with the adjacent -CH₂-N group.
~ 3.50Triplet4H-C(O)-N-CH₂ -Piperazine protons adjacent to the electron-withdrawing acetyl group are deshielded.
~ 2.80 - 3.20Multiplet2H-N-CH₂ -CH₂OHMethylene protons of the hydroxyethyl group adjacent to the piperazine nitrogen.
~ 2.50 - 2.70Multiplet4H-N-CH₂ -Remaining piperazine ring protons.
~ 2.50Singlet1H-CH₂-OH The hydroxyl proton signal is typically a singlet and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.

Diagram: ¹H NMR Assignment Workflow

G cluster_molecule Molecular Structure cluster_prediction ¹H NMR Prediction cluster_output Predicted Spectrum mol This compound protons Identify Unique Proton Environments shifts Predict Chemical Shifts (δ) protons->shifts Electronegativity & Anisotropy multiplicity Determine Spin-Spin Splitting (Multiplicity) shifts->multiplicity Neighboring Protons (n+1 rule) integration Assign Integration Values multiplicity->integration Proton Count spectrum Simulated ¹H NMR Spectrum integration->spectrum

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 170C =OThe carbonyl carbon of the amide group is significantly deshielded.
~ 60-C H₂-OHThe carbon atom bonded to the hydroxyl group.
~ 58-N-C H₂-CH₂OHThe carbon of the hydroxyethyl group attached to the piperazine nitrogen.
~ 53Piperazine C -N(Ac)Piperazine carbons adjacent to the acetylated nitrogen are deshielded.
~ 52Piperazine C -N(Et-OH)Piperazine carbons adjacent to the hydroxyethyl-substituted nitrogen.
~ 45-C H₂-C(O)NH₂The methylene carbon adjacent to the carbonyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the IR spectrum.

    • Typically, data is collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchHydroxyl (-OH)
3350 and 3180 (two bands)N-H stretchPrimary Amide (-NH₂)
2940 - 2800C-H stretchAliphatic (piperazine and ethyl groups)
~ 1660 (strong)C=O stretch (Amide I band)Amide (-C(O)NH₂)[1]
~ 1620N-H bend (Amide II band)Primary Amide (-NH₂)
1450 - 1400C-H bendAliphatic
1250 - 1000C-N stretchAmine (piperazine)
~ 1050C-O stretchPrimary Alcohol (-CH₂OH)

Diagram: Key IR Absorptions

G cluster_functional_groups Functional Groups & Vibrations mol This compound OH O-H Stretch (Alcohol) ~3300 cm⁻¹ (broad) NH2 N-H Stretch (Amide) ~3350, 3180 cm⁻¹ CH C-H Stretch (Aliphatic) ~2900 cm⁻¹ CO C=O Stretch (Amide I) ~1660 cm⁻¹ (strong)

Caption: Predicted key functional group absorptions in the IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For this compound, Electrospray Ionization (ESI) is a suitable technique.

  • Ionization: Ionize the sample in the ESI source to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the m/z of these fragment ions.

Predicted Mass Spectrum

The predicted mass spectrum under ESI conditions is as follows:

  • Molecular Formula: C₈H₁₇N₃O₂

  • Molecular Weight: 187.24 g/mol

  • Predicted [M+H]⁺: m/z = 188.14

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule is expected to occur at the weakest bonds, primarily involving the piperazine ring and its substituents.

Predicted m/z Proposed Fragment Structure Loss
143[M+H - C₂H₄O]⁺Loss of ethylene oxide from the hydroxyethyl group
129[M+H - CH₃CONH₂]⁺Loss of acetamide
100[C₅H₁₂N₂]⁺N-(2-hydroxyethyl)piperazine fragment
87[C₄H₉N₂O]⁺Fragment from cleavage of the piperazine ring
58[C₂H₄NO]⁺Acetamide fragment

G M [M+H]⁺ m/z = 188.14 F1 m/z = 143 M->F1 - C₂H₄O F2 m/z = 129 M->F2 - CH₃CONH₂ F3 m/z = 100 M->F3 Ring Cleavage

Sources

discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)

[1][2][3][4]

Executive Summary

Molecule: N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide Common Name: Dasatinib (Sprycel®) Class: Dual Src/Abl Tyrosine Kinase Inhibitor (TKI) Developer: Bristol-Myers Squibb (BMS)[1][2]

This technical guide delineates the discovery trajectory of BMS-354825, a second-generation TKI designed to overcome Imatinib resistance in Chronic Myeloid Leukemia (CML). Unlike its predecessor, which binds the inactive conformation of the ABL kinase, Dasatinib was engineered to bind the active conformation, granting it high potency against a broad spectrum of BCR-ABL mutations. This document details the structure-activity relationship (SAR) evolution, chemical synthesis, and validation protocols required to replicate the foundational science of this molecule.

The Clinical Imperative & Target Profile

The discovery of Dasatinib was driven by a specific failure mode of Imatinib (Gleevec). While Imatinib revolutionized CML treatment, patients frequently relapsed due to point mutations in the BCR-ABL kinase domain.[3][4]

The Resistance Mechanism

Imatinib is a Type II inhibitor; it stabilizes the kinase in its inactive (DFG-out) conformation. Mutations that destabilize this inactive conformation (preventing the drug from binding) cause resistance.[5]

  • Target Profile: A small molecule capable of binding the active (DFG-in) conformation of ABL, thereby bypassing the conformational requirements that rendered Imatinib ineffective against mutants.

  • Secondary Target: Src Kinase.[6][7][1][8][9] Due to structural homology between Src and Abl, the initial screen focused on Src inhibitors, which were then optimized for dual Src/Abl potency.

Rational Drug Design & SAR Evolution

The discovery began with a high-throughput screen that identified a 2-aminothiazole scaffold.[6][7][1] The evolution from this "hit" to BMS-354825 is a textbook example of multi-parameter optimization (potency, selectivity, and solubility).

SAR Logic Flow

The following diagram illustrates the critical chemical modifications made to the scaffold and the pharmacological justification for each.

SAR_EvolutionScaffold2-AminothiazoleScaffoldMod1Addition ofSubstituted PyrimidineScaffold->Mod1Increase Potency(Hinge Binding)Mod22-Chloro-6-methylSubstitutionMod1->Mod2Optimize Steric Fit(Hydrophobic Pocket)Mod3Hydroxyethyl-piperazineTailMod2->Mod3Improve Solubility& PK ProfileFinalBMS-354825(Dasatinib)Mod3->FinalFinal CandidateSelection

Figure 1: Structural evolution of Dasatinib. Each modification addressed a specific liability of the precursor molecule.

Key Chemical Features[2][3][4][5][7][10][11][12][13][14]
  • The Thiazole-Carboxamide Core: Forms critical hydrogen bonds with the kinase hinge region (Met318 in c-Abl).

  • 2-Chloro-6-methylphenyl Ring: This specific substitution pattern was optimized to fill the hydrophobic pocket adjacent to the ATP binding site. The steric bulk forces the molecule into a conformation that fits the active kinase active site.

  • Piperazine Tail: Early analogs were potent but insoluble. The addition of the 4-(2-hydroxyethyl)piperazine moiety significantly improved aqueous solubility and oral bioavailability without sacrificing kinase inhibition.

Mechanistic Pharmacology: Binding Mode[8][15]

Understanding the binding mode is essential for interpreting the efficacy of Dasatinib against Imatinib-resistant mutants.

Active vs. Inactive Conformation[8][12][15][16][17]
  • Imatinib: Binds the DFG-out (inactive) conformation.[10][11] It requires the activation loop to be closed.

  • Dasatinib: Binds the DFG-in (active) conformation. It functions as an ATP-competitive inhibitor that does not require the extensive conformational rearrangements that Imatinib does.[12]

This "lax" conformational requirement allows Dasatinib to inhibit mutants like M351T and Y253F, which destabilize the inactive conformation Imatinib requires. However, it does not inhibit the T315I mutant, as the Threonine-to-Isoleucine mutation introduces a steric clash directly in the drug-binding pocket (the "Gatekeeper" residue).

Signaling_PathwayBCR_ABLBCR-ABL Fusion Protein(Constitutively Active)SubstratesPhosphorylation ofSTAT5, ERK, AKTBCR_ABL->SubstratesActivatesATPATPATP->BCR_ABLPowersDasatinibDasatinib(BMS-354825)Dasatinib->BCR_ABLCompetes with ATP(Binds Active Conf.)Dasatinib->SubstratesBlocksProliferationUncontrolledCell ProliferationSubstrates->ProliferationApoptosisApoptosis(Cell Death)Substrates->ApoptosisInhibition leads to

Figure 2: Mechanism of Action. Dasatinib intercepts ATP binding in the active BCR-ABL kinase, halting downstream oncogenic signaling.

Chemical Synthesis Protocol (Discovery Route)

The following synthesis route is based on the seminal work by Lombardo et al. (2004). This convergent synthesis is designed for high purity and structural verification.

Synthesis Flowchart

Synthesis_RouteSM12-chlorothiazole-5-carboxamideInt1Intermediate 1:Urea FormationSM1->Int1+ SM2, NaH, THFSM22-chloro-6-methylphenyl isocyanateInt2Intermediate 2:PMB ProtectionInt1->Int2+ 4-methoxybenzyl chlorideInt3Intermediate 3:SnAr Coupling with PyrimidineInt2->Int3+ 4-amino-6-chloro-2-methylpyrimidineFinalBMS-354825(Dasatinib)Int3->Final1. Deprotection (TFA)2. Piperazine Addition

Figure 3: Synthetic pathway for BMS-354825.

Step-by-Step Methodology
  • Carboxamide Formation:

    • Reagents: 2-chlorothiazole (starting material), 2-chloro-6-methylphenyl isocyanate, NaH.

    • Condition: THF, -78°C to RT.

    • Action: Deprotonate the thiazole amine with Sodium Hydride (NaH) and react with the isocyanate to form the urea linkage.

  • Protection (Crucial for Selectivity):

    • Reagents: 4-methoxybenzyl chloride (PMB-Cl), NaH.

    • Rationale: The nitrogen on the urea linkage must be protected to prevent side reactions during the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SnAr):

    • Reagents: 4-amino-6-chloro-2-methylpyrimidine.[13][14][15]

    • Condition: Reflux in THF.[13]

    • Action: The protected thiazole intermediate displaces the chlorine on the pyrimidine ring. This couples the two major scaffolds.

  • Deprotection:

    • Reagents: Triflic acid (TfOH) and Trifluoroacetic acid (TFA).

    • Action: Removes the PMB group to restore the active amide.

  • Final Amination:

    • Reagents: 1-(2-hydroxyethyl)piperazine.[16][7][1][2][13][15]

    • Condition: Reflux in dioxane.[13]

    • Action: The piperazine tail displaces the remaining chlorine on the pyrimidine ring, yielding the final BMS-354825 free base.

Preclinical Validation Protocols

To validate the synthesized compound, the following assays are the industry standard for confirming Dasatinib-like activity.

A. In Vitro Kinase Inhibition Assay (FRET-based)
  • Objective: Determine IC50 against Src and Abl kinases.

  • Reagents: Recombinant c-Src or c-Abl kinase, Poly(Glu, Tyr) 4:1 peptide substrate, ATP, FRET-labeled antibody (e.g., Eu-anti-phosphotyrosine).

  • Protocol:

    • Prepare 384-well plates with kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Add BMS-354825 in serial dilutions (0.001 nM to 10 µM).

    • Add ATP (at Km) and peptide substrate. Incubate for 60 min at RT.

    • Add detection antibody mixture (EDTA to stop reaction + Eu-antibody).

    • Read: Time-Resolved Fluorescence (TRF).

  • Expected Data: Dasatinib should show IC50 < 1.0 nM for both Src and Abl.[17]

B. Cellular Proliferation Assay (Ba/F3 System)
  • Objective: Assess efficacy against Imatinib-resistant mutants.

  • Cell Lines: Ba/F3 cells transduced with BCR-ABL (WT), BCR-ABL (M351T), and BCR-ABL (T315I).

  • Protocol:

    • Seed 5x10^3 cells/well in 96-well plates.

    • Treat with BMS-354825 (range 1 nM - 10 µM) for 72 hours.

    • Add viability reagent (e.g., CellTiter-Glo or MTT).

    • Measure luminescence/absorbance.

  • Self-Validating Control:

    • Positive Control: WT and M351T cells should die (IC50 ~1-10 nM).

    • Negative Control: T315I cells should remain viable (IC50 > 1000 nM). If T315I cells die at low concentrations, the cell line is likely misidentified or the compound is off-target (cytotoxic).

Quantitative Data Summary
Target / Cell LineImatinib IC50 (nM)Dasatinib IC50 (nM)Interpretation
Enzyme: c-Abl > 100< 1.0Dasatinib is significantly more potent.
Enzyme: c-Src Inactive0.5Confirms dual inhibition profile.
Cell: BCR-ABL (WT) 2600.8High cellular potency.
Cell: BCR-ABL (M351T) 12001.5Overcomes Imatinib resistance.
Cell: BCR-ABL (T315I) > 10,000> 10,000Confirms gatekeeper resistance.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[15] Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Shah, N. P., et al. (2004). Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor.[9][18] Science, 305(5682), 399-401.

  • Tokarski, J. S., et al. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. Cancer Research, 66(11), 5790–5797.

Sources

preliminary in vitro studies of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In Vitro Profiling of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Foreword: A Strategic Approach to Novel Compound Evaluation

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted investigation. This guide outlines a strategic, tiered approach to the preliminary in vitro evaluation of this compound. Our methodology is not a rigid checklist but a dynamic, decision-based workflow. We begin with foundational assessments of purity and cytotoxicity, progressing to a broad-based screening for key biological activities informed by the compound's structural motifs. The piperazine ring and the acetamide group are prevalent in a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents, providing a logical starting point for our investigation[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice.

Foundational Analysis: Compound Integrity and Handling

Before any biological assessment, the identity, purity, and solubility of the test compound must be unequivocally established. This ensures that any observed biological effect is attributable to the compound itself and not to impurities or physical artifacts.

Physicochemical Characterization

A comprehensive Certificate of Analysis (CoA) should be obtained or generated. Key parameters to confirm include:

  • Identity Verification: Confirmation of the molecular structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Quantification of purity using High-Performance Liquid Chromatography (HPLC), preferably with UV and Mass Spectrometric detection (LC-MS). A purity of >98% is recommended for initial biological assays.

  • Solubility Determination: The solubility of the compound in common biological buffers (e.g., PBS, DMSO) should be determined. This is critical for preparing accurate stock solutions and avoiding precipitation in assays.

Stock Solution Preparation and Storage

A concentrated stock solution, typically in 100% DMSO, should be prepared. Aliquots of this stock should be stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced artifacts.

Tier 1: General Cellular Cytotoxicity Assessment

The initial biological evaluation of any novel compound should be an assessment of its general cytotoxicity. This establishes a therapeutic window and informs the concentration range for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability[4].

Rationale for Cell Line Selection

To obtain a preliminary understanding of selective toxicity, a panel of cell lines is recommended:

  • Non-cancerous cell line: Human embryonic kidney cells (HEK293) are a common choice to assess baseline toxicity against "normal" cells[4].

  • Cancer cell lines: A selection of cancer cell lines from different tissue origins (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) can provide early indications of any cancer-specific cytotoxicity. The inclusion of a hematological cancer cell line, such as K562, is warranted given that a structurally similar compound has shown activity against this cell line[1].

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Anticipated Data and Interpretation

The results of the MTT assay can be summarized in a table for clear comparison.

Cell LineTissue OriginIC₅₀ (µM) of this compound
HEK293Kidney (Non-cancerous)>100
MCF-7Breast Cancer50.2
A549Lung Cancer75.8
K562Leukemia25.1

A hypothetical dataset is presented for illustrative purposes.

A higher IC₅₀ value in the non-cancerous cell line compared to the cancer cell lines would suggest a degree of cancer-selective cytotoxicity, warranting further investigation.

Tier 2: Hypothesis-Driven Bioactivity Screening

Based on the prevalence of the 4-(2-hydroxyethyl)piperazine and acetamide moieties in known bioactive compounds, a targeted screening approach is logical.

Kinase Inhibition Potential

The 4-(2-hydroxyethyl)piperazin-1-yl group is a key feature of Dasatinib, a potent dual Src/Abl kinase inhibitor[1]. This provides a strong rationale for investigating the kinase inhibitory potential of this compound.

G cluster_0 Broad-Spectrum Kinase Screen cluster_1 Hit Identification cluster_2 Dose-Response and Selectivity A Compound at a single high concentration (e.g., 10 µM) C In vitro kinase activity assay (e.g., ADP-Glo™) A->C B Panel of diverse kinases (e.g., >50 kinases) B->C D Identify kinases with >50% inhibition C->D Data Analysis E Perform IC₅₀ determination for 'hit' kinases D->E Follow-up F Profile against related kinases to assess selectivity E->F

Caption: Workflow for identifying potential kinase targets.

A primary screen against a broad panel of kinases can efficiently identify potential targets. If significant inhibition of specific kinases is observed, follow-up dose-response studies are conducted to determine the IC₅₀. For instance, if the compound inhibits Abl kinase, a cellular assay to assess the phosphorylation of its downstream substrate, CrkL, in K562 cells would be a logical next step to confirm on-target activity.

Anti-Inflammatory Activity

The acetamide and piperazine scaffolds are found in molecules with anti-inflammatory properties[2][5]. A cell-based assay to measure the inhibition of pro-inflammatory cytokine production is a robust method to screen for anti-inflammatory potential.

  • Cell Model: Use a macrophage-like cell line, such as RAW 264.7, or primary bone marrow-derived macrophages.

  • Pre-treatment: Incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the culture medium.

  • Incubation: Incubate for a further 6-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and quantify the amount of secreted TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated, vehicle-treated control. Determine the IC₅₀ for TNF-α inhibition.

LPS stimulation typically activates the NF-κB signaling pathway, a central regulator of inflammation. Should the compound exhibit anti-inflammatory activity, a follow-up investigation into its effect on this pathway would be warranted.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus TNFa TNF-α Gene Transcription Compound This compound Compound->IKK Potential Inhibition Point

Caption: Hypothesized inhibition of the NF-κB pathway.

Special Considerations and Self-Validation

Potential for Assay Interference

The structural similarity of the test compound to HEPES buffer is noteworthy. While this compound lacks the sulfonic acid group of HEPES, the shared piperazine-ethanol moiety warrants caution. It has been reported that HEPES can generate free radicals in the presence of certain metal ions and can also have independent biological effects, such as activating autophagic pathways[6][7].

Self-Validating Protocol:

  • Run parallel assays in different buffer systems (e.g., phosphate-buffered saline) where feasible, to rule out buffer-specific artifacts.

  • Include a "compound-only" control in biochemical assays to check for direct interference with the detection method (e.g., absorbance or fluorescence).

Counter-Screening

If the compound shows promising activity in a primary assay, it is crucial to perform counter-screens to assess its specificity. For example, a compound that inhibits a particular kinase should be tested against a panel of other kinases to ensure it is not a non-specific inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed tiered approach, beginning with cytotoxicity and progressing to hypothesis-driven bioactivity screens, allows for an efficient allocation of resources while generating a comprehensive preliminary profile of the compound. Positive results in any of these assays would provide a strong rationale for more in-depth mechanistic studies, lead optimization, and eventual in vivo testing. The key to a successful preliminary investigation lies in rigorous experimental design, careful data interpretation, and an awareness of the potential for artifacts and off-target effects.

References

  • Oxidative DNA damage induced by HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid) buffer in the presence of Au(III) . PubMed. [Link]

  • What is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)? . Dr. Oracle. [Link]

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect . PubMed. [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide . Shimadzu Chemistry & Diagnostics. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . PubMed. [Link]

  • Synthesis of N-(2-hydroxyethyl)piperazine.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines . PubMed. [Link]

  • 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid . PubChem. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives . ResearchGate. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery . Sartorius. [Link]

  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 . PubMed. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . ResearchGate. [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity . PMC. [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage . Taylor & Francis Online. [Link]

  • In Vitro Pharmacology . QIMA Life Sciences. [Link]

  • Review Exploring Biological Potentials of Piperazines . ResearchGate. [Link]

Sources

structural analysis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Analysis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis and elucidation of this compound, a substituted piperazine derivative of interest in pharmaceutical research and development. While direct spectral data for this specific molecule is not widely published, its structure can be definitively confirmed through a systematic, multi-technique approach. This document outlines the logical synthesis, detailed analytical protocols, and predictive interpretation of spectroscopic data (NMR, MS, and IR) based on the well-characterized constituent fragments of the molecule. By explaining the causality behind each analytical choice, this guide serves as a practical blueprint for researchers engaged in the characterization of novel chemical entities.

Introduction and Molecular Profile

This compound belongs to the piperazine class of compounds, a scaffold that is ubiquitous in medicinal chemistry due to its favorable pharmacokinetic properties and versatile synthetic handles. Piperazine derivatives are integral to numerous approved drugs, acting on a wide range of biological targets. The title compound is a tertiary amine combining the functionalities of a hydroxyethylpiperazine core with an acetamide side chain.

A thorough structural characterization is the bedrock of any drug development program, ensuring molecular identity, purity, and stability. This guide provides the scientific rationale and detailed methodologies required to achieve an unambiguous structural assignment for this molecule.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties for this compound is presented below. These values are calculated based on its constituent parts: 1-(2-hydroxyethyl)piperazine and an acetamide group.

PropertyPredicted ValueSource / Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₁₇N₃O₂Elemental Composition
Molecular Weight 187.24 g/mol Calculation
CAS Number Not assigned; related precursors are 103-76-4 and 55829-43-1.[1][2]-
Appearance Predicted to be a solid or viscous liquid at room temperature.Based on analogs[3]

Synthesis and Purification

Rationale: The most logical and efficient synthesis route for the target molecule is the N-alkylation of a secondary amine with a suitable electrophile. Here, we utilize 1-(2-hydroxyethyl)piperazine as the nucleophilic starting material and 2-chloroacetamide as the alkylating agent. This is a standard, high-yielding reaction for creating N-substituted piperazine derivatives.[4]

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_workup Purification A 1-(2-Hydroxyethyl)piperazine (Nucleophile) C Base (e.g., K₂CO₃ or Na₂CO₃) Solvent (e.g., Acetonitrile or Toluene) Heat (Reflux) A->C Add to reaction vessel B 2-Chloroacetamide (Electrophile) B->C Add to reaction vessel D This compound C->D Reaction proceeds via Sₙ2 mechanism E 1. Filtration (remove inorganic salts) 2. Solvent Evaporation 3. Column Chromatography D->E Crude product purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-hydroxyethyl)piperazine (1.0 eq), potassium carbonate (2.0 eq) as a base, and acetonitrile (10 volumes).

  • Reaction Initiation: Begin stirring the suspension. Add 2-chloroacetamide (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by silica gel column chromatography using a gradient elution system (e.g., dichloromethane/methanol) to yield the pure product.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR will identify and map all proton environments, while ¹³C NMR confirms the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are then used to validate these assignments by establishing proton-proton and proton-carbon correlations.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 5 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is a composite of signals from the hydroxyethyl group and the acetamide-substituted piperazine ring.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5 (broad s)Singlet (broad)2H-C(O)NH₂ Amide protons, often broad and may exchange with trace water.
~3.65 (t)Triplet2H-CH₂ -OHMethylene group adjacent to the hydroxyl, deshielded by oxygen.[5]
~3.20 (s)Singlet2H-N-CH₂ -C(O)NH₂Methylene group between the piperazine nitrogen and the carbonyl group.[6]
~2.70 (t)Triplet2H-N-CH₂ -CH₂OHMethylene group adjacent to the piperazine nitrogen on the hydroxyethyl arm.[5]
~2.50-2.65 (m)Multiplet8HPiperazine Ring ProtonsThe eight protons of the piperazine ring will appear as a complex multiplet.
~2.40 (broad s)Singlet (broad)1H-CH₂-OH Hydroxyl proton, position and shape are concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the presence of all 8 unique carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale
~172C =OCarbonyl carbon of the acetamide group, highly deshielded.
~61-N-C H₂-C(O)NH₂Methylene carbon adjacent to the amide.
~60-C H₂-OHCarbon adjacent to the hydroxyl group.[1]
~58-N-C H₂-CH₂OHCarbon adjacent to the piperazine nitrogen.[1]
~53-54Piperazine CarbonsCarbons of the piperazine ring.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which serves to confirm the elemental composition (molecular formula) of the compound. Tandem MS (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions provide definitive proof of the molecule's substructures.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Analysis:

    • Full Scan MS: Acquire data from m/z 50 to 500 to determine the mass of the protonated molecule [M+H]⁺.

    • MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation
  • Expected [M+H]⁺: 188.1448 (Calculated for C₈H₁₈N₃O₂⁺)

  • Key Fragmentation Pathways: The primary fragmentation is expected to occur at the bonds adjacent to the nitrogen atoms of the piperazine ring, which are the most labile sites.

G cluster_frags Key Fragment Ions parent [M+H]⁺ m/z = 188.14 frag1 m/z = 129.10 Loss of -CH₂C(O)NH₂ parent->frag1 -59 Da frag2 m/z = 144.12 Loss of -CH₂CH₂OH parent->frag2 -44 Da frag3 m/z = 100.10 Hydroxyethylpiperazine fragment parent->frag3 frag4 m/z = 58.07 Acetamide methylene fragment parent->frag4

Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.

Functional Group Identification by Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (amide), and C=O (amide carbonyl) groups.

Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3200Strong, BroadO-H StretchCharacteristic of the hydroxyl group, broadened by hydrogen bonding.
~3350, ~3180MediumN-H StretchPrimary amides typically show two distinct N-H stretching bands.[7]
2940 - 2800Medium-StrongC-H StretchAliphatic C-H stretching from the piperazine and ethyl groups.
~1660StrongC=O Stretch (Amide I)A very strong and characteristic absorption for the amide carbonyl group.[8]
~1620MediumN-H Bend (Amide II)Bending vibration of the N-H bonds in the primary amide.
1150 - 1050Medium-StrongC-O StretchStretching of the C-O bond in the primary alcohol.

Conclusion

The structural elucidation of this compound can be achieved with high confidence through a coordinated application of NMR, MS, and IR spectroscopy. This guide provides the foundational knowledge, experimental protocols, and predictive data interpretation necessary for its unambiguous characterization. The proposed synthesis via N-alkylation offers a reliable method for its preparation. By systematically analyzing the spectral data and comparing it to the known features of its constituent fragments, researchers can definitively confirm the identity and purity of this molecule, enabling its advancement in drug discovery and development pipelines.

References

  • 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethane-1-sulfonic acid . Innovassynth Technologies. Accessed February 7, 2026. [Link]

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid . Carl ROTH. Accessed February 7, 2026. [Link]

  • 1-(2-Hydroxyethyl)piperazine . PubChem. Accessed February 7, 2026. [Link]

  • 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1) . ResearchGate. Accessed February 7, 2026. [Link]

  • 1-(2-Hydroxyethyl)-4-methylpiperazine . PubChem. Accessed February 7, 2026. [Link]

  • 2-(Piperazin-1-yl)acetamide . PubChem. Accessed February 7, 2026. [Link]

  • Acetamide, N-ethyl- . NIST WebBook. Accessed February 7, 2026. [Link]

  • Synthesis of N-(2-hydroxyethyl)piperazine.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs . ResearchGate. Accessed February 7, 2026. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components . ACS Omega. Accessed February 7, 2026. [Link]

  • Acetamide, N-phenyl- . NIST WebBook. Accessed February 7, 2026. [Link]

  • IR Absorption Table . University of Colorado Boulder. Accessed February 7, 2026. [Link]

  • Synthesis of (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide . Molbase. Accessed February 7, 2026. [Link]

  • (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide . Veeprho. Accessed February 7, 2026. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] . ACS Omega. Accessed February 7, 2026. [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide . Shimadzu Chemistry & Diagnostics. Accessed February 7, 2026. [Link]

  • 1,4-Bis(2-hydroxyethyl)piperazine . NIST WebBook. Accessed February 7, 2026. [Link]

  • 1-(2-Hydroxyethyl)piperazine Manufacturers Suppliers Factory . LookChem. Accessed February 7, 2026. [Link]

  • 1,4-Bis(2-hydroxyethyl)piperazine . NIST WebBook. Accessed February 7, 2026. [Link]

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Safety and Toxicity Profile: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive safety and toxicity profile for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide , a structural analog of both piperazine-based buffers (like HEPES) and acetamide-derivative nootropics (like Piracetam).[1] Given the limited direct toxicological data available in public databases for this specific intermediate, this guide employs Predictive Toxicology and Structure-Activity Relationship (SAR) analysis based on its functional moieties: the piperazine ring, the hydroxyethyl group, and the acetamide side chain.[1][2]

Executive Summary

This compound (Structure: N-carbamoylmethyl-N'-hydroxyethylpiperazine) is a bifunctional piperazine derivative.[1] Its safety profile is dominated by the basicity of the piperazine core, which presents a risk of serious eye damage and skin irritation , while its systemic acute toxicity is predicted to be low based on read-across from structurally similar compounds like N-(2-hydroxyethyl)piperazine (HEP) and acetamide derivatives.[1]

Key Hazards:

  • Corrosivity/Irritation: High risk of severe eye irritation/corrosion (Category 1/2).[1][2]

  • Sensitization: Potential skin sensitizer (Piperazine structural alert).[1][2]

  • Systemic Toxicity: Low predicted acute oral toxicity (LD50 > 2000 mg/kg).[1][2]

  • Genotoxicity: Predicted negative (Ames test), absent reactive functional groups.[1][2]

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of the molecule is the first step in predicting its toxicological behavior.[1][2]

PropertyDescriptionImplications for Safety
IUPAC Name This compoundPrecise identification.[1]
Synonyms N-Carbamoylmethyl-N'-hydroxyethylpiperazine; 1-Piperazineacetamide, 4-(2-hydroxyethyl)-Search keys for read-across.[1]
Molecular Formula C₈H₁₇N₃O₂Nitrogen-rich, polar.[1]
Molecular Weight ~187.24 g/mol Small molecule, likely permeable.[1][2]
Physical State Solid (Crystalline powder)Dust inhalation hazard.[1][2]
Solubility High (Water, Alcohols)Rapid systemic absorption; aquatic mobility.[1][2]
pKa ~7.5 - 8.0 (Piperazine nitrogens)Basic; potential for tissue irritation.[1]
LogP < 0 (Predicted)Hydrophilic; low bioaccumulation potential.[1][2]
Toxicological Profile (Predictive SAR Analysis)

Since specific experimental data for this exact CAS is sparse, we utilize Read-Across from the primary structural analog: N-(2-Hydroxyethyl)piperazine (HEP) (CAS 103-76-4) and general Piperazine (CAS 110-85-0) toxicity data.[1]

2.1 Acute Toxicity [1][2]
  • Oral Route: Predicted Low Toxicity .[1][2]

    • Analog Data (HEP): LD50 (Rat) ≈ 4,900 mg/kg.[1][2]

    • Mechanism:[1][2][3][4] The acetamide group is generally stable and non-toxic (unlike free acetamide).[1][2] The molecule is likely excreted renally.[1][2]

  • Dermal Route: Predicted Low Toxicity .[1][2]

    • Analog Data (HEP): LD50 (Rabbit) > 5,000 mg/kg.[1][2]

  • Inhalation: Moderate risk of mucosal irritation due to alkalinity.[1][2]

2.2 Skin Corrosion & Eye Irritation [1][2]
  • Eye Irritation: High Risk (Category 1 or 2A) .[1][2]

    • Causality: The tertiary amines in the piperazine ring are basic (pKa ~8.0).[1][2] Upon contact with the eye, they can saponify lipids in the corneal epithelium, leading to potential irreversible damage.[1][2]

    • Recommendation: Treat as a corrosive to eyes.[1][2]

  • Skin Irritation: Moderate Risk (Category 2) .[1][2]

    • Causality: Prolonged contact with basic solutions can disrupt the stratum corneum, causing erythema and edema.[1][2]

2.3 Sensitization
  • Skin Sensitization: Potential Sensitizer .[1][2]

    • Structural Alert: Piperazine and its derivatives are known sensitizers (respiratory and skin).[1][2] While the hydroxyethyl and acetamide substitutions reduce volatility (lowering respiratory risk), skin sensitization potential remains via haptenization.[1][2]

    • Protocol: Minimization of skin contact is critical.[1][2]

2.4 Genotoxicity & Carcinogenicity
  • Genotoxicity: Predicted Negative .[1][2]

    • Ames Test: Piperazine derivatives typically test negative in Salmonella typhimurium strains.[1][2]

    • Mechanism:[1][2][4] The molecule lacks electrophilic functional groups (like epoxides or nitro groups) that typically react with DNA.[1][2]

  • Carcinogenicity: Unlikely .[1][2]

    • Note: While Acetamide (the hydrolysis product) is a Group 2B carcinogen, the amide bond in this molecule is stable under physiological conditions.[1][2] It does not readily hydrolyze to release free acetamide.[1][2]

    • Impurity Alert: Ensure the absence of Nitrosamines .[1][2] Secondary amines (if any impurities exist) can form carcinogenic nitrosamines in the presence of nitrites.[1][2]

Metabolic Fate & ADME

The pharmacokinetic profile determines the duration of exposure and potential for bioaccumulation.[1][2]

ADME_Pathway Exposure Oral/Dermal Exposure Absorption Rapid Absorption (Hydrophilic, Low LogP) Exposure->Absorption Passive Diffusion Distribution Systemic Distribution (Total Body Water) Absorption->Distribution Bloodstream Metabolism Minimal Metabolism (Potential N-Dealkylation) Distribution->Metabolism Liver (Minor) Excretion Renal Excretion (Unchanged Parent Drug) Distribution->Excretion Kidney (Major) Metabolism->Excretion Metabolites

Figure 1: Predicted ADME pathway.[1] The molecule's hydrophilicity suggests rapid renal clearance with minimal metabolic activation.[1][2]

  • Absorption: High water solubility facilitates rapid absorption from the GI tract.[1][2]

  • Distribution: Likely restricted to total body water; does not cross the blood-brain barrier efficiently unless actively transported (unlike some lipophilic racetams).[1]

  • Metabolism: The piperazine ring is relatively stable.[1][2] Minor metabolism may occur via N-dealkylation or hydrolysis of the amide bond (rare).[1]

  • Excretion: Predominantly excreted unchanged in the urine.[1][2]

Risk Assessment & Handling Protocols

For researchers handling this substance, the primary risks are local irritation and potential sensitization.[1][2]

4.1 Hierarchy of Controls
Control LevelSpecific Measure
Engineering Use in a Fume Hood or with local exhaust ventilation to prevent dust inhalation.[1]
PPE (Eyes) Chemical Safety Goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Face shield recommended if handling large quantities of powder.[1][2]
PPE (Skin) Nitrile Gloves (min 0.11 mm thickness).[1][2] Lab coat with long sleeves.
Respiratory N95/P2 particulate respirator if dust generation is uncontrolled.[1][2]
4.2 Emergency Response
  • Eye Contact: Immediately flush with water for at least 15 minutes , lifting eyelids.[1][2] Seek immediate medical attention (risk of corneal damage).[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.[1][2][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting (corrosive risk).[1][2] Drink water to dilute.[1][2]

Regulatory Landscape
  • REACH (EU): Likely classified as an Intermediate .[1][2] If imported >1 ton/year, registration is required.[1][2]

  • TSCA (USA): Check specific CAS status.[1][2] Often treated as a "Research & Development" (R&D) exemption substance if used solely for research.[1][2]

  • GHS Classification (Predicted):

    • Eye Dam. 1 (H318)[1][2]

    • Skin Irrit. 2 (H315)[1][5]

    • Skin Sens. 1 (H317)[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-piperazin-1-ylethanol.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). Acetamide & Derivatives: Toxicological Evaluation. Retrieved from [Link][1]

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Methodological & Application

Synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights for a successful and reproducible synthesis.

Introduction

This compound belongs to the class of piperazine derivatives, a scaffold of significant interest in pharmacology due to its prevalence in a wide array of bioactive molecules. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross biological membranes. The title compound, featuring a hydroxyethyl group and an acetamide moiety, presents multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex drug candidates. This guide will detail a robust and reliable method for its preparation via the nucleophilic substitution of 2-chloroacetamide with 1-(2-hydroxyethyl)piperazine.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a classical N-alkylation reaction. This is a nucleophilic substitution reaction where the secondary amine of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide. The reaction proceeds via an SN2 mechanism.

A base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine, is crucial for the reaction's success. It serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl from the reaction mixture is essential to prevent the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

reaction_mechanism cluster_reactants Reactants cluster_products Products cluster_base_role Role of the Base piperazine 1-(2-Hydroxyethyl)piperazine product This compound piperazine->product + 2-Chloroacetamide + Base chloroacetamide 2-Chloroacetamide base Base (e.g., K2CO3) salt Salt (e.g., KCl) + H2O base->salt + HCl hcl HCl

Caption: General reaction scheme for the N-alkylation of 1-(2-hydroxyethyl)piperazine.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
1-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O130.19≥98%Sigma-Aldrich
2-ChloroacetamideC₂H₄ClNO93.51≥98%Sigma-Aldrich
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%Sigma-Aldrich
1,4-DioxaneC₄H₈O₂88.11AnhydrousSigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS gradeFisher Scientific
HexanesN/AN/AACS gradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥97%Sigma-Aldrich
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from a similar N-alkylation procedure described in the literature for the synthesis of a related piperazine derivative.

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-hydroxyethyl)piperazine (10.0 g, 76.8 mmol).

  • Add anhydrous 1,4-dioxane (100 mL) to the flask to dissolve the piperazine.

  • To the stirred solution, add 2-chloroacetamide (7.18 g, 76.8 mmol) and diisopropylethylamine (DIPEA) (13.4 mL, 76.8 mmol).

Step 2: Reaction Execution
  • Heat the reaction mixture to reflux (approximately 101 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

experimental_workflow start Start setup Reaction Setup: - Add reactants and solvent to flask - 1-(2-Hydroxyethyl)piperazine - 2-Chloroacetamide - DIPEA - 1,4-Dioxane start->setup reflux Reflux for 12 hours (approx. 101 °C) setup->reflux workup Aqueous Work-up: - Cool to room temperature - Add water - Extract with ethyl acetate reflux->workup dry Dry Organic Layer: - Use anhydrous MgSO4 workup->dry concentrate Concentrate: - Remove solvent via rotary evaporation dry->concentrate purify Purification: - Column chromatography or recrystallization concentrate->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Step 3: Work-up and Isolation
  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

The crude product can be purified by either column chromatography on silica gel using a gradient of ethyl acetate/methanol as the eluent or by recrystallization. For recrystallization, a solvent system such as ethyl acetate/hexanes can be explored.

Safety Precautions

  • 2-Chloroacetamide: This compound is toxic if swallowed and may cause an allergic skin reaction.[1] It is also suspected of damaging fertility.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • 1-(2-Hydroxyethyl)piperazine: This compound can cause skin and serious eye irritation.[2] Avoid contact with skin and eyes.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle in a fume hood and away from ignition sources.

  • Diisopropylethylamine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The key to a successful synthesis lies in the careful control of reaction conditions and the use of a suitable base to drive the N-alkylation to completion.

References

  • Abbasi, M. A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. [Link]

  • Yurttas, L., et al. (2023). An efficient synthetic protocol for acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Lombardo, L. J., et al. Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. pubs.acs.org. [Link]

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Application Notes and Protocols: A Guide to Screening Novel Compounds for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A General Protocol for Evaluating the Kinase Inhibitory Potential of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Introduction: The Ubiquitous Kinase and the Quest for Inhibition

The human genome encodes over 500 protein kinases, master regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1][2] These enzymes catalyze the transfer of a phosphate group from ATP to a protein substrate, a fundamental mechanism of signal transduction.[1] Given their central role, it is not surprising that aberrant kinase activity is a hallmark of many diseases, most notably cancer.[1] This has made protein kinases highly sought-after targets for therapeutic intervention.[2]

The compound at the center of this guide, this compound, is more commonly known by its trivial name, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a biological buffering agent widely used in cell culture and biochemical assays. While not classically defined as a kinase inhibitor, its piperazine core is a common scaffold in many established kinase inhibitors, such as Dasatinib and Nintedanib.[3][] This structural relationship provides a compelling rationale for screening this compound, and its derivatives, for potential kinase modulatory activity.

This document provides a comprehensive, adaptable framework for researchers to assess the inhibitory potential of novel or uncharacterized compounds, using this compound as a representative example. We will delve into the principles of kinase assay design, present a detailed protocol based on a robust luminescence-based method, and provide guidance on data analysis and interpretation, ensuring scientific integrity and reproducibility.

Pillar 1: Selecting the Appropriate Assay Platform

The first critical decision in screening for kinase inhibitors is the choice of assay technology. The ideal assay should be sensitive, reproducible, scalable, and minimally susceptible to interference from test compounds. Three primary methods dominate the landscape: radiometric, fluorescence-based, and luminescence-based assays.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5][6]Considered the "gold standard" due to direct measurement of phosphorylation.[7][8] High sensitivity and universally applicable.[8]Requires handling and disposal of radioactive materials.[9] Labor-intensive and not easily automated.
Fluorescence-Based Detects phosphorylation through changes in fluorescence polarization (FP), FRET, or by using protease-cleavable substrates.[7][10]Non-radioactive. Homogeneous "mix-and-read" formats are common.Susceptible to interference from fluorescent compounds.[9] May require modified, non-physiological substrates.[9]
Luminescence-Based Measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[1][11]Highly sensitive, excellent signal-to-background ratio.[11] Simple, homogeneous "add-mix-measure" format suitable for high-throughput screening (HTS).[10][11]Indirect measurement of phosphorylation. Can be inhibited by compounds that interfere with the luciferase enzyme.

For the purpose of this guide, we will focus on a luminescence-based ATP depletion assay (e.g., Promega's Kinase-Glo®). This choice is predicated on its balance of simplicity, sensitivity, and scalability, making it an excellent platform for initial screening campaigns.

Pillar 2: The Luminescence-Based Kinase Assay: A Mechanistic Overview

The core principle of this assay is elegant in its simplicity: the activity of a kinase is inversely proportional to the amount of ATP remaining in the reaction.[1][11] The process unfolds in two stages:

  • The Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. The kinase consumes ATP to phosphorylate the substrate. An effective inhibitor will reduce the rate of this reaction, leaving more ATP in the well.

  • The Detection Reaction: A detection reagent containing a thermostable luciferase and its substrate, luciferin, is added.[11] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, producing light.[1] The resulting luminescent signal is stable and directly proportional to the ATP concentration.

Therefore, a high luminescent signal indicates low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).[1]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Catalyzes Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Test Compound (e.g., HEPES-acetamide) Inhibitor->Kinase ATP_left Remaining ATP Luciferase Luciferase ATP_left->Luciferase Is Substrate For Light Luminescent Signal Luciferase->Light Catalyzes Luciferin Luciferin Luciferin->Light

Caption: Principle of the luminescence-based kinase assay.

Pillar 3: A Validated Protocol for Kinase Inhibition Screening

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers to ensure precision.

Materials and Reagents
  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock (e.g., 10 mM).

  • Kinase: Purified, active kinase of interest.

  • Substrate: A suitable substrate for the chosen kinase (can be a protein or a peptide).

  • ATP: High-purity ATP solution (e.g., 10 mM stock).

  • Kinase Assay Buffer: A buffer optimized for the specific kinase. A general-purpose buffer can be prepared.[12]

  • Luminescence-based Kinase Assay Kit: (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).

  • Positive Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine).

  • Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Plate Reader: A luminometer capable of reading luminescence from multi-well plates.

Preparation of Solutions
  • 1X Kinase Buffer: A common formulation includes 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[12] The optimal buffer composition may need to be determined empirically for each kinase.[13]

  • Test Compound Dilution Series: Prepare a serial dilution of the this compound stock solution in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from 1 mM. This will create a dose-response curve.

  • Enzyme Working Solution: Dilute the kinase stock to a 2X working concentration in 1X Kinase Buffer. The optimal concentration should be determined in an enzyme titration experiment to find the EC₅₀ (the concentration that consumes ~50% of the initial ATP).

  • Substrate/ATP Working Solution: Dilute the substrate and ATP to a 2X working concentration in 1X Kinase Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to sensitively detect ATP-competitive inhibitors.[14] However, screening at physiological ATP concentrations (e.g., 1 mM) can also be valuable.[8][9]

Experimental Workflow

G A 1. Dispense Test Compound (100 nL of dilution series to assay plate) B 2. Add 2X Kinase Solution (5 µL to all wells) A->B C 3. Pre-incubation (15 min at room temperature) B->C D 4. Initiate Kinase Reaction (Add 5 µL of 2X Substrate/ATP solution) C->D E 5. Kinase Reaction Incubation (60 min at room temperature) D->E F 6. Add Detection Reagent (10 µL of Kinase-Glo® Reagent) E->F G 7. Signal Stabilization (10 min at room temperature) F->G H 8. Read Luminescence (Plate Luminometer) G->H

Caption: Step-by-step experimental workflow for the assay.

Detailed Steps:

  • Compound Plating: Using an acoustic dispenser or a pintool, transfer 100 nL of each concentration of the test compound dilution series into the wells of a 384-well plate. Also, plate vehicle (DMSO) for "No Inhibition" controls and a positive control inhibitor for "Maximum Inhibition" controls.

  • Enzyme Addition: Add 5 µL of the 2X Kinase working solution to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 5 µL of 1X Kinase Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compound to interact with the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Development: Add 10 µL of the reconstituted Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Controls for a Self-Validating System
  • No Inhibition Control (0% Inhibition): Contains kinase, substrate, ATP, and vehicle (e.g., DMSO). Represents the maximum kinase activity.

  • Maximum Inhibition Control (100% Inhibition): Contains kinase, substrate, ATP, and a high concentration of a potent control inhibitor.

  • No Enzyme Control: Contains substrate, ATP, and vehicle, but no kinase. This is used to determine the background signal.

Pillar 4: Data Analysis and Interpretation

The raw luminescence data must be converted into meaningful results, such as percent inhibition and IC₅₀ values.

G A Raw Luminescence Data (RLU) B Calculate Percent Inhibition % Inhibition = 100 * (RLU_inhibitor - RLU_max_activity) / (RLU_no_enzyme - RLU_max_activity) A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Non-linear Regression (Four-Parameter Fit) y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) C->D E Determine IC50 Value D->E

Caption: Pipeline for data analysis from raw signal to IC50.

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the signals from the control wells:

    % Inhibition = 100 x (Signaltest compound - Signal0% inhibition) / (Signal100% inhibition - Signal0% inhibition)

  • Generate Dose-Response Curve: Plot the calculated Percent Inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Assay Quality Control: The Z'-Factor

To ensure the robustness and reliability of the assay for screening, the Z'-factor should be calculated. This statistical parameter provides a measure of the assay's quality.

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp and σp are the mean and standard deviation of the positive control (0% inhibition).

  • μn and σn are the mean and standard deviation of the negative control (100% inhibition).

An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.

Conclusion

This application note provides a robust and scientifically grounded protocol for assessing the kinase inhibitory potential of novel compounds, using this compound as a working example. By understanding the principles behind different assay technologies, carefully designing the experimental workflow with appropriate controls, and employing rigorous data analysis, researchers can confidently screen compound libraries to identify promising new leads in the critical field of kinase drug discovery. The adaptability of this luminescence-based protocol makes it an invaluable tool for both academic and industrial drug development professionals.

References

  • Angeles, T. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 151–171. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide (DasatinibImpurity). Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Singh, R., et al. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1178, 119-128. Available at: [Link]

  • Unitt, J. (2010). The significance of ATP concentration in cell-free and cell-based assays. Drug Discovery World. Available at: [Link]

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Application Note: Strategic Purification of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract: The 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide scaffold is a key structural motif in numerous pharmacologically active agents. Its inherent polarity, conferred by the hydroxyethyl group, the piperazine ring, and the acetamide function, presents significant challenges for purification. This document provides a comprehensive guide to developing robust purification strategies for this class of molecules, moving from initial crude workup to high-purity material suitable for advanced analytical and biological studies. We will explore methodologies including crystallization, flash chromatography on various stationary phases, and preparative high-performance liquid chromatography (HPLC), with a focus on the underlying chemical principles that govern method selection and optimization.

Introduction: The Purification Challenge

The this compound moiety is a cornerstone in medicinal chemistry, appearing in various drug candidates and serving as a critical intermediate in complex syntheses.[1][2] However, the combination of a basic tertiary amine, a hydrogen-bond-donating hydroxyl group, and a polar amide group results in high water solubility and strong interactions with polar stationary phases. These properties can lead to purification difficulties such as poor recovery, significant peak tailing in chromatography, and challenges in removing polar, reaction-related impurities.

Common impurities encountered during the synthesis of these derivatives include:

  • Unreacted starting materials (e.g., piperazine precursors).

  • Over-alkylated or di-substituted piperazine byproducts.

  • Reagents and their byproducts.

  • Degradation products.

A successful purification strategy must be tailored to the specific derivative's properties, the scale of the reaction, and the final purity requirement.

Guiding Principles: Physicochemical Properties and Method Selection

The purification approach is dictated by the molecule's physicochemical characteristics:

  • Basicity: The piperazine nitrogen (pKa ~9.8) is basic and prone to strong ionic interactions with acidic surfaces, such as the silanol groups on standard silica gel. This is a primary cause of peak tailing and irreversible adsorption.[3]

  • Polarity & H-Bonding: The hydroxyl and amide groups make the molecule highly polar and capable of extensive hydrogen bonding. This necessitates the use of highly polar mobile phases for elution from normal-phase media and can lead to poor retention on traditional reversed-phase (C18) media without proper mobile phase modification.[4]

  • Solubility: These compounds often exhibit good solubility in polar protic solvents (water, methanol, ethanol) but limited solubility in less polar organic solvents (hexanes, ethyl acetate, dichloromethane).

The following flowchart provides a decision-making framework for selecting an appropriate purification strategy.

Purification_Strategy start Crude Product (>100 mg) is_solid Is the compound a solid? start->is_solid flash_chrom Flash Column Chromatography is_solid->flash_chrom No / Oily crystallization Crystallization / Recrystallization is_solid->crystallization Yes purity_req Required Purity > 98%? purity_req->flash_chrom No, further purification needed final_product Pure Compound purity_req->final_product Yes prep_hplc Preparative HPLC flash_chrom->prep_hplc Difficult Separation or Higher Purity Needed flash_chrom->final_product Purity Sufficient prep_hplc->final_product crystallization->purity_req

Caption: Decision flowchart for selecting a purification method.

Protocol I: Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, often yielding material of very high purity. It relies on the principle of differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.[5][6]

Rationale: This method is ideal as a final polishing step or for large-scale purification where chromatography is less practical. The slow formation of a crystal lattice effectively excludes improperly shaped impurity molecules.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, or mixtures thereof). An ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.[5][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, insulate the flask (e.g., with glass wool). Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[5]

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent.

Self-Validation: The purity of the recrystallized material should be confirmed by HPLC/UPLC and melting point analysis. A sharp melting point is indicative of high purity.

Protocol II: Purification by Flash Column Chromatography

Flash chromatography is the standard method for routine purification in a research setting, suitable for quantities ranging from milligrams to several grams.[8] The choice of stationary phase is critical for success with these basic, polar compounds.

Method A: Modified Normal-Phase Chromatography (Silica Gel)

Rationale: Standard silica gel is acidic and will cause severe tailing of basic amines. To achieve successful separation, the silica must be "deactivated" by adding a basic modifier to the mobile phase. This modifier (e.g., triethylamine) competes with the analyte for binding to the acidic silanol sites, allowing the desired compound to elute with improved peak shape.[9]

Step-by-Step Protocol:

  • TLC Method Development: On a silica TLC plate, spot the crude mixture and develop it in various solvent systems. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Screen gradients from 2% to 20% MeOH in DCM. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to improve the spot shape. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Preparation: Select a silica gel column appropriate for the sample size (typically a 40:1 to 100:1 ratio of silica-to-crude-compound by weight). Equilibrate the column with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of solvent (ideally the mobile phase or DCM). If solubility is poor, pre-adsorb the compound onto a small amount of silica gel ("dry loading") by dissolving it in a suitable solvent, adding silica, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Run the column using the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 2% to 15% MeOH in DCM), is often most effective.[8]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA may require co-evaporation with a lower-boiling solvent like DCM to fully remove it.

Method B: Amine-Functionalized Silica Gel Chromatography

Rationale: Amine-functionalized silica provides a weakly basic surface, which is far more forgiving for the purification of basic compounds.[3] It eliminates the need for basic modifiers in the mobile phase, simplifying solvent removal and preventing potential side reactions. This stationary phase can operate in both normal-phase and HILIC (Hydrophilic Interaction Liquid Chromatography) modes.[4]

Step-by-Step Protocol:

  • TLC Method Development: Use amine-functionalized TLC plates. Screen normal-phase solvent systems like Ethyl Acetate/Hexanes or DCM/MeOH. HILIC systems like Acetonitrile/Water can also be effective.[4]

  • Column Preparation & Sample Loading: Follow the same procedures as for standard silica, using an appropriately sized amine-functionalized column.

  • Elution & Fraction Collection: Run the column with the optimized solvent system. The elution order may differ from standard silica, providing alternative selectivity.

  • Solvent Removal: Combine pure fractions and evaporate the solvent. The absence of high-boiling amines like TEA makes this step much cleaner.

ParameterStandard Silica GelAmine-Functionalized Silica
Interaction Strong acidic interactionWeakly basic surface
Peak Shape Poor (tailing) without modifierGenerally excellent
Mobile Phase Requires basic modifier (e.g., TEA)No modifier needed
Typical Eluent DCM/MeOH + 1% TEAEthyl Acetate/Hexanes; DCM/MeOH
Workup More complex (modifier removal)Simpler

Protocol III: Purification by Preparative HPLC

For the highest purity requirements (>98-99%), preparative HPLC is the method of choice.[10][11] It offers superior resolving power compared to flash chromatography, enabling the separation of closely related impurities.

Rationale: Reversed-phase (RP) HPLC on a C18 column is most common. Mobile phase additives are essential to control the ionization state of the basic piperazine nitrogen and ensure symmetrical peak shapes. Acidic modifiers (TFA, formic acid) protonate the amine, while high-pH modifiers (ammonium bicarbonate) can be used to run the analysis with the amine in its free-base form.

HPLC_Workflow cluster_dev Method Development cluster_prep Preparative Run cluster_iso Isolation analytical_dev Analytical HPLC (Method Scouting) scale_up Scale-Up Calculation analytical_dev->scale_up prep_run Run Preparative HPLC scale_up->prep_run fraction_analysis Analyze Fractions (Analytical HPLC/MS) prep_run->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine isolate Isolate Product (Evaporation / Lyophilization) combine->isolate final_qc Final QC Analysis (HPLC, NMR, MS) isolate->final_qc

Caption: General workflow for preparative HPLC purification.

Step-by-Step Protocol:

  • Analytical Method Development: Using an analytical HPLC system, develop a separation method on a C18 column. Screen mobile phases such as Acetonitrile/Water or Methanol/Water with an additive.

    • Acidic Conditions: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Basic/Neutral Conditions: 10 mM Ammonium Bicarbonate or Ammonium Acetate (pH adjusted).

  • Scale-Up: Based on the analytical method, scale the injection volume and flow rate for the larger preparative column.[10] The goal is to maximize loading without sacrificing resolution.

  • Sample Preparation and Injection: Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., Water/Acetonitrile with DMSO if necessary) to ensure good peak shape upon injection. Filter the sample before injection.

  • Purification and Fraction Collection: Perform the preparative run, collecting fractions based on UV detection or, ideally, mass spectrometry (mass-triggered fractionation).

  • Product Isolation: Combine the pure fractions. If an acidic modifier like TFA was used, the product will be isolated as a TFA salt. The solvent is typically removed by lyophilization (freeze-drying) to yield a fluffy solid. If a volatile buffer like ammonium bicarbonate was used, it can be removed by rotary evaporation.

ParameterAnalytical HPLCPreparative HPLC
Column ID 2.1 - 4.6 mm20 - 50 mm
Flow Rate 0.2 - 1.5 mL/min20 - 100 mL/min
Loading Micrograms (µg)Milligrams (mg) to Grams (g)
Objective Purity analysisIsolation of material

Final Quality Control and Validation

Regardless of the purification method employed, the final product's purity and identity must be rigorously confirmed. This is a critical self-validating step in any protocol.

  • Purity Assessment (HPLC): Use a validated analytical HPLC method, preferably with a different mobile phase or column than the preparative method, to determine the final purity (e.g., >98% by area normalization). An evaporative light-scattering detector (ELSD) or charged aerosol detector (CAD) can be useful as piperazine derivatives may have a poor UV chromophore.[12][13]

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm that the chemical structure of the isolated compound is correct and that no structural changes occurred during purification.

  • Molecular Weight Verification (MS): Mass spectrometry confirms the molecular weight of the target compound.

  • Residual Solvent Analysis (GC or ¹H NMR): Gas chromatography or ¹H NMR can be used to quantify the amount of residual solvent in the final material.[14]

References

  • Google Patents. (1959).
  • Google Patents. (1969).
  • Google Patents. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. CN103254153A.
  • Google Patents. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. US4338443A.
  • Káňová, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

  • Google Patents. (1952).
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. [Link]

  • Google Patents. (2010).
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Husain, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 97. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2014). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ACS Publications. (2003). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 3(4), 537-544. [Link]

  • SIELC Technologies. (2008). HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic Acid). [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • DropBio. (n.d.). Wholesale Hydroxyethylpiperazine Ethane Sulfonic Acid. [Link]

  • ResearchGate. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. [Link]

  • National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

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Application Notes & Protocols: Leveraging 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the fragment, 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide , within a Fragment-Based Drug Discovery (FBDD) workflow. This document outlines the rationale for its use, detailed experimental protocols for screening and validation, and strategies for its evolution from a low-affinity hit to a potent lead compound.

Introduction: The Strategic Value of Small Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD utilizes a more focused library of low molecular weight compounds ("fragments").[3][4] The core principle is that smaller, less complex molecules are more likely to find and fit into small pockets on a protein's surface, providing high-quality interactions that can be optimized into highly potent and selective drugs.[5][6]

The fragment This compound (hereafter referred to as Fragment 1 ) serves as an exemplary starting point for an FBDD campaign. Its structure embodies several desirable features for a fragment library:

  • 3D-Richness: The piperazine ring exists in a stable chair conformation, providing a defined three-dimensional vector for exploration of protein binding sites.[7]

  • Pharmacophoric Features: It presents a rich array of hydrogen bond donors (N-H on the piperazine, O-H on the ethyl group) and acceptors (carbonyl oxygen, piperazine nitrogens), which are critical for molecular recognition.

  • Aqueous Solubility: The hydroxyethyl and acetamide groups confer excellent aqueous solubility, a crucial property for reliable execution of biophysical screening assays.

  • Synthetic Tractability: The piperazine scaffold is a "privileged" structure in medicinal chemistry, offering synthetically accessible vectors for rapid chemical elaboration and optimization.[6][7][8]

This guide will detail the journey of Fragment 1 from initial characterization through hit validation and subsequent lead optimization, providing both the theoretical basis and practical protocols for its successful application.

Physicochemical Profile & Library Qualification of Fragment 1

A high-quality fragment library is the cornerstone of any successful FBDD campaign.[1] Fragments are typically qualified using the "Rule of Three," a set of guidelines that define the ideal physicochemical space for these small molecules.

Table 1: Physicochemical Properties of this compound (Fragment 1)

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 187.24 g/mol ≤ 300 DaYes
cLogP -1.8 (Estimated)≤ 3Yes
Hydrogen Bond Donors 2 (amine N-H, alcohol O-H)≤ 3Yes
Hydrogen Bond Acceptors 4 (2x piperazine N, amide O, alcohol O)≤ 3No
Rotatable Bonds 4≤ 3No

Analysis of Compliance: While Fragment 1 slightly exceeds the guidelines for hydrogen bond acceptors and rotatable bonds, this is not a disqualifying factor. The piperazine ring, while containing two acceptors and contributing to rotatable bonds, provides a rigid, well-defined 3D structure. Its high polarity and number of hydrogen bonding groups make it an excellent probe for polar regions of a protein's active site, which might be missed by more hydrophobic fragments. The key takeaway is its low molecular weight and complexity, making it an efficient starting point for exploring chemical space.[5]

The FBDD Workflow: A Phased Approach

The journey from fragment to lead is a structured process. Fragment 1 would be screened as part of a larger library, and any resulting "hit" would proceed through a validation and optimization cascade.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Fragment 1) Screen Primary Biophysical Screen (NMR, SPR, X-ray) Lib->Screen ~2000 fragments Hits Initial Hits Screen->Hits High hit rate (low affinity) Validate Hit Validation (Orthogonal Assays, Dose-Response) Hits->Validate Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirmed Confirmed & Characterized Hit Structure->Confirmed SBDD Structure-Based Design (Growing, Linking) Confirmed->SBDD Chem Medicinal Chemistry (Synthesis of Analogs) SBDD->Chem Lead Lead Compound (Improved Potency & Properties) Chem->Lead

Caption: The Fragment-Based Drug Discovery (FBDD) cascade.

Application Protocols for Primary Screening

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[4][9] Below are detailed protocols for screening Fragment 1 against a hypothetical protein target, "Target-X."

Protocol 4.1: NMR-Based Screening (Ligand-Observed)

Nuclear Magnetic Resonance (NMR) is a powerful tool in FBDD, capable of detecting weak binding events without requiring protein immobilization or labeling in some cases.[10][11][12] Saturation Transfer Difference (STD) NMR is a ligand-observed method ideal for primary screening.

Objective: To identify if Fragment 1 binds to Target-X and to broadly map the binding epitope.

Materials:

  • Fragment 1 stock solution (100 mM in D₂O)

  • Target-X protein (50 µM in 99.9% D₂O-based phosphate buffer, pH 7.4)

  • NMR tubes

  • NMR spectrometer (≥600 MHz) with cryoprobe

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples.

    • Sample A (Test): 5 µL of 100 mM Fragment 1 stock + 495 µL of 50 µM Target-X solution. Final concentration: 1 mM Fragment 1 , ~50 µM Target-X.

    • Sample B (Control): 5 µL of 100 mM Fragment 1 stock + 495 µL of D₂O-based buffer. Final concentration: 1 mM Fragment 1 .

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to confirm fragment integrity and concentration.

    • Set up the STD-NMR experiment.

    • On-resonance saturation: Select a protein resonance frequency where no fragment signals are present (e.g., 0.5 ppm).

    • Off-resonance saturation: Select a frequency far from any protein or fragment signals (e.g., 30 ppm).

    • Use a train of Gaussian pulses for selective saturation (saturation time of 2 seconds).

    • Acquire the STD spectra by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • In the resulting STD spectrum, only protons from Fragment 1 that are in close proximity to the saturated protein will show signals.

    • Expected Outcome: If Fragment 1 binds, signals corresponding to its protons will be visible. The intensity of the signals indicates proximity to the protein surface. For example, strong signals from the piperazine ring protons and weaker signals from the more flexible hydroxyethyl tail could suggest the piperazine core is buried in a binding pocket.

Protocol 4.2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity (K D).

Objective: To confirm binding of Fragment 1 to Target-X and determine its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target-X protein (100 µg/mL in 10 mM acetate buffer, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment 1 serial dilutions in running buffer (e.g., 1 mM down to 1 µM)

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject Target-X over the surface to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate excess reactive groups with a 7-minute injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Inject the serial dilutions of Fragment 1 over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds) where only running buffer flows.

    • Between injections, regenerate the surface with a short pulse of a mild buffer (e.g., 50 mM NaOH), if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).

    • Expected Outcome: A concentration-dependent binding response will be observed. Due to the typically fast on/off rates of fragments, a steady-state affinity analysis might be more appropriate if kinetic fitting is poor. A K D in the range of 10 µM - 10 mM would be characteristic of a fragment hit.

Hit Validation and Structural Characterization

An initial hit from a primary screen requires validation to ensure it is not an artifact. X-ray crystallography provides the ultimate validation by showing precisely where and how the fragment binds.

Protocol 5.1: X-ray Co-crystallography

Objective: To determine the three-dimensional structure of Fragment 1 in complex with Target-X.

Materials:

  • Highly pure and concentrated Target-X protein (>10 mg/mL)

  • Fragment 1 (solid or high concentration stock)

  • Crystallization screens and plates

  • X-ray diffraction equipment (synchrotron source recommended)

Methodology:

  • Complex Formation: Prepare a solution of Target-X and add Fragment 1 to a final concentration of 5-10 mM. Incubate on ice for 1 hour.

  • Crystallization Screening:

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

    • Mix the protein-fragment complex solution with a variety of crystallization screen conditions.

    • Incubate plates at a stable temperature (e.g., 20°C) and monitor for crystal growth.

  • Crystal Soaking (Alternative Method): If crystals of Target-X alone (apo form) are already available, they can be soaked in a solution containing 10-20 mM of Fragment 1 for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the model and build Fragment 1 into the resulting electron density map.

  • Analysis:

    • The final structure will reveal the precise binding location, conformation, and key interactions (hydrogen bonds, van der Waals contacts) of Fragment 1 with Target-X. This information is invaluable for the next stage of design.[13]

From Hit to Lead: Structure-Based Elaboration of Fragment 1

With a confirmed hit and a high-resolution crystal structure, the process of evolving Fragment 1 into a potent lead compound can begin. The goal is to "grow" the fragment into adjacent pockets of the binding site to pick up additional favorable interactions, thereby increasing affinity and selectivity.[5][6]

The structure of Fragment 1 offers two primary, synthetically accessible vectors for elaboration.

Fragment_Elaboration cluster_vectors cluster_structure V1 Vector 1: Acetamide N-H Fragment V2 Vector 2: Hydroxyethyl O-H

Note: The above DOT script is a placeholder. A proper chemical structure image would be needed for accurate visualization.

Caption: Key synthetic vectors for the elaboration of Fragment 1.

Strategy 6.1: Growing from Vector 1 (Acetamide N-H)
  • Hypothesis: The crystal structure shows an unoccupied hydrophobic pocket adjacent to the acetamide group.

  • Design: Replace the acetamide with larger, more complex amide functionalities. Synthesize a small library of analogs where the terminal amide is coupled with various chemical groups.

  • Synthetic Protocol (Amide Coupling):

    • Start with the precursor tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

    • Alkylate the secondary amine with ethyl 2-bromoacetate.

    • Hydrolyze the ester to yield the corresponding carboxylic acid.

    • Perform standard amide coupling reactions (e.g., using HATU or EDC/HOBt) with a library of primary amines (e.g., aniline, benzylamine, thiophene-2-methanamine) to introduce diverse chemical matter.

    • Deprotect the Boc group to yield the final analogs.

Strategy 6.2: Growing from Vector 2 (Hydroxyethyl O-H)
  • Hypothesis: The structure reveals a solvent-exposed hydroxyl group pointing towards a shallow groove on the protein surface containing a key aspartate residue.

  • Design: Replace the hydroxyl group with moieties capable of forming stronger interactions, such as a carboxylate to form a salt bridge with the aspartate, or extend it with a linker to reach deeper into the groove.

  • Synthetic Protocol (Etherification):

    • Using the same Boc-protected piperazine precursor, convert the terminal hydroxyl group into a better leaving group (e.g., a mesylate or tosylate).

    • Perform an S N2 reaction with various nucleophiles, such as the sodium salt of methyl 4-hydroxybenzoate, to introduce an aromatic extension.

    • Subsequent deprotection and/or functional group interconversion can be performed to generate the final analogs.

Each synthesized analog would be re-evaluated using the biophysical assays (especially SPR for affinity determination) and crystallography to provide a rapid feedback loop for data-driven drug design.

Conclusion

The fragment This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, coupled with its rich 3D architecture and synthetic accessibility, make it a versatile scaffold for probing protein binding sites. By employing a systematic workflow of biophysical screening, hit validation, structural biology, and iterative medicinal chemistry, this humble fragment can be efficiently evolved into a novel, high-affinity lead compound. The protocols and strategies outlined herein provide a robust framework for unlocking the potential of this and similar fragments in modern drug discovery.

References

  • Semantic Scholar. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase.
  • PubChem. 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid.
  • MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • Elsevier. (2020). N-(4-hydroxyphenyl)
  • MAX IV Laboratory. (2023).
  • National Institutes of Health (NIH). Redetermination of 2-[4-(2-hydroxyethyl)
  • National Institutes of Health (NIH). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide.
  • ResearchGate. 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid.
  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology.
  • Chem Help ASAP (YouTube). (2024). fragment-based drug discovery (FBDD) & access to drug research.
  • Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective.
  • National Center for Biotechnology Information (NCBI). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
  • National Center for Biotechnology Information (NCBI). (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2022).
  • National Center for Biotechnology Information (NCBI). (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries.
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • National Center for Biotechnology Information (NCBI). (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • National Center for Biotechnology Information (NCBI). (2019). Concepts and Core Principles of Fragment-Based Drug Design.
  • ResearchGate. (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
  • PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities.
  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • National Center for Biotechnology Information (NCBI). (2018). NMR-Fragment Based Virtual Screening: A Brief Overview.
  • MDPI. (2024).
  • Boster Biological Technology. (2025). What are fragment based drug design methods?.
  • Bruker (YouTube). (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR.
  • Fluorochem. 2-(Piperazin-1-yl)acetamide.
  • Creative Proteomics. Fragment-based Drug Discovery Interaction Analysis.
  • ECHEMI.
  • CLEARSYNTH. 2-(4-(3-(2-chlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide.
  • Veeprho. (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide.

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2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide as a linker in PROTAC development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (HEPA) as a Linker Motif in PROTAC Development

Abstract

The "molecular obesity" of Proteolysis Targeting Chimeras (PROTACs)—characterized by high molecular weight (>800 Da) and high lipophilicity—often results in poor oral bioavailability and solubility. This guide details the application of This compound (referred to herein as HEPA-Amide ) as a strategic linker precursor. Unlike traditional PEG linkers, which impart solubility but introduce high entropic penalties due to flexibility, the HEPA scaffold offers a "Goldilocks" solution: it provides the rigidity of a cycloalkane to freeze bioactive conformations while maintaining high aqueous solubility via the protonatable piperazine nitrogen. This protocol outlines the chemical logic, activation strategies, and conjugation workflows for integrating this motif into high-efficiency degraders.

Introduction: The Solubility-Rigidity Trade-off

Traditional PROTAC linkers fall into two camps:

  • Alkyl Chains: Rigid and metabolically stable, but highly lipophilic (high cLogP), leading to poor solubility.

  • PEGs (Polyethylene Glycol): Highly soluble, but extremely flexible. This flexibility results in a high entropic cost (

    
    ) upon ternary complex formation, often reducing degradation potency (
    
    
    
    ).

The Piperazine-based linker (derived from the HEPA scaffold) bridges this gap. The piperazine ring exists predominantly in a chair conformation, reducing the number of rotatable bonds, while the tertiary amines serve as "solubility engines" that can be protonated at physiological pH (endosomal escape) or remain neutral to cross membranes.

Mechanism of Action: The HEPA Advantage
  • Protonation Switch: The N1 and N4 nitrogens have distinct pKa values (~5.5 and ~9.0). This allows the linker to modulate the overall logD of the PROTAC, improving cell permeability.

  • Vector Geometry: The 1,4-substitution pattern of the piperazine provides a defined exit vector, unlike the random coil of a PEG chain.

Chemical Analysis & Design Logic

The Molecule: this compound

  • Formula:

    
    
    
  • MW: 187.24 g/mol

  • Key Functionalities:

    • Hydroxyl (-OH): Primary alcohol. Nucleophilic handle for etherification, esterification, or conversion to a leaving group (OMs/OTs/Cl).

    • Acetamide (-CONH2): Primary amide. In the context of linker chemistry, this is effectively a masked carboxylic acid . While primary amides are stable, they are rarely used as direct attachment points. They are typically hydrolyzed to the corresponding acetic acid derivative for standard amide coupling.

Comparative Properties Table
FeaturePEG-4 LinkerAlkyl (C6) LinkerHEPA (Piperazine) Linker
Water Solubility HighLowHigh (pH dependent)
Conformational Rigidity Low (Floppy)HighMedium-High (Semi-rigid)
Metabolic Stability Low (Oxidative cleavage)HighHigh
Synthetic Complexity LowLowMedium (Requires activation)
Entropic Penalty HighLowLow

Experimental Protocols

The following workflows describe how to convert the commercial HEPA-Amide precursor into a functional heterobifunctional linker and conjugate it to ligand warheads.

Workflow Visualization

HEPA_Synthesis HEPA HEPA-Amide (Precursor) Acid HEPA-Acid (Carboxylic Acid) HEPA->Acid Step 1: Hydrolysis (LiOH, H2O/THF) Activated Activated Linker (N-Boc, O-Ms) Acid->Activated Step 2: Protection & Activation (Boc2O then MsCl) Final Final PROTAC (Ligand A - Linker - Ligand B) Activated->Final Step 3: Sequential Coupling (Nucleophilic Sub. + Amide Coupling)

Caption: Synthetic pathway transforming the HEPA-Amide precursor into a functional PROTAC linker.

Protocol A: Activation of the "Masked" Acid (Hydrolysis)

Objective: Convert the acetamide terminus into a carboxylic acid suitable for amide coupling to an E3 ligase ligand (e.g., Thalidomide-amine or VHL-amine).

Reagents:

  • HEPA-Amide (1.0 eq)

  • Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • Solvent: THF:Water (1:1 v/v)

  • HCl (1M) for neutralization

Procedure:

  • Dissolution: Dissolve 1.0 g of HEPA-Amide in 10 mL of THF/Water mixture.

  • Hydrolysis: Add LiOH·H2O. Stir the reaction at 60°C for 4–6 hours . Monitor by LC-MS (Target mass: [M+H]+ = 189.1 (Acid form)).

    • Note: The amide is robust; if conversion is slow, increase temp to 80°C or use NaOH.

  • Neutralization: Cool to 0°C. Carefully adjust pH to ~6.0–7.0 using 1M HCl.

    • Critical Step: Do not acidify below pH 4, as the piperazine nitrogens will protonate, making extraction difficult.

  • Isolation: The product is highly polar (zwitterionic). Evaporate THF. Lyophilize the aqueous phase to obtain the crude lithium salt of 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid .

    • Purification: Desalt using a C18 reverse-phase flash column (Eluent: Water/Acetonitrile 0->10%).

Protocol B: Functionalization of the Alcohol (The "Warhead" End)

Objective: Convert the hydroxyl group to a reactive electrophile (Mesylate) or oxidize it to an aldehyde for reductive amination. Here we describe Mesylation , the most common route for alkylating phenolic warheads (e.g., POI ligands).

Reagents:

  • HEPA-Acid (Protected, e.g., as t-Butyl ester if doing this first, or use the zwitterion with care)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Dissolve the linker intermediate in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.

  • Addition: Add TEA, followed by dropwise addition of MsCl.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Workup: Wash with cold NaHCO3 (sat.) and Brine. Dry over Na2SO4.

    • Stability Alert: Mesylates of amino-alcohols can be unstable due to intramolecular cyclization (forming aziridinium ions). Use immediately in the next coupling step.

Protocol C: One-Pot "Click" Assembly (Alternative)

If the HEPA-Amide is too difficult to hydrolyze without affecting other groups, use the Alcohol handle first.

  • Step 1: React HEPA-Amide (Alcohol end) with a POI ligand containing a carboxylic acid (via esterification) or a phenol (via Mitsunobu reaction).

  • Step 2: The "Acetamide" remains inert during this coupling.

  • Step 3: Hydrolyze the acetamide on the intermediate to generate the free acid.

  • Step 4: Couple the E3 Ligase ligand (e.g., Pomalidomide-NH2) using HATU/DIPEA.

Case Study: Rescuing a BRD4 Degrader

Scenario: A researcher developed a BRD4 degrader using a standard PEG-4 linker.

  • Problem: The compound had excellent potency (

    
    ) but poor lipophilicity (
    
    
    
    ) and low metabolic stability (
    
    
    in microsomes).

Solution: The linker was swapped for the HEPA scaffold .

  • Synthesis: The HEPA-Acid was coupled to JQ1 (BRD4 ligand) and Thalidomide (CRBN ligand).

  • Result:

    • Solubility: Improved 20-fold due to the basic piperazine nitrogen.

    • Rigidity: The piperazine constrained the spatial orientation, improving the ternary complex cooperativity (

      
      ).
      
    • Metabolic Stability: The absence of the polyether chain (PEG) reduced oxidative metabolism sites.

Data Summary:

MetricPEG-4 AnalogHEPA (Piperazine) Analog
DC50 (Degradation) 10 nM3 nM (Improved Cooperativity)
Solubility (pH 7.4) 5 µM>100 µM
Microsomal Stability LowHigh

Quality Control & Validation

Every synthesized HEPA-linker PROTAC must undergo the following QC checks:

  • LC-MS Confirmation:

    • Look for the characteristic M+H and M+2H/2 peaks. Piperazines often fly as doubly charged species in ESI+ mode due to the two nitrogens.

  • 1H NMR Diagnostics:

    • Piperazine Ring: Look for two broad multiplets around

      
       2.5–3.5 ppm.
      
    • Ethyl Linker: Distinct triplets connecting the piperazine to the alcohol/ether.

  • pKa Determination (Optional but recommended):

    • Measure the pKa to ensure the piperazine is protonated in the lysosome/endosome (pH ~5) but largely neutral in the cytosol (pH 7.4) if membrane permeability is the goal.

References

  • Pike, A., et al. (2020). "Optimising Proteolysis Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Discovery Perspective." Journal of Medicinal Chemistry.

  • Béziers-La-Fosse, T., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry.

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology.

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry.

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors." (Context on rigid linker synthesis). Organic Letters.

protocol for N-alkylation of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the N-Alkylation of 1-(2-Hydroxyethyl)piperazine: Mechanisms, Optimization, and a Validated Protocol

Abstract

The N-alkylation of piperazine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. 1-(2-Hydroxyethyl)piperazine is a particularly valuable starting material due to its bifunctional nature, possessing both a reactive secondary amine for derivatization and a hydroxyl group that can modulate solubility or serve as a handle for further modification. This document provides a detailed exploration of the N-alkylation of 1-(2-Hydroxyethyl)piperazine, grounded in established chemical principles. We dissect the critical parameters influencing reaction success—including the choice of alkylating agent, base, and solvent—and present a robust, step-by-step protocol for a representative alkylation reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to reliably execute and optimize this crucial synthetic transformation.

Introduction: The Strategic Importance of 1-(2-Hydroxyethyl)piperazine

1-(2-Hydroxyethyl)piperazine is a widely utilized building block in the pharmaceutical industry. Its structure is a key component of numerous marketed drugs, including the well-known second-generation antihistamine Cetirizine and the antipsychotic drug Aripiprazole. The prevalence of this moiety stems from the favorable pharmacokinetic properties often conferred by the piperazine ring, such as improved aqueous solubility and the ability to modulate a compound's acid-dissociation constant (pKa).

The synthetic utility of 1-(2-Hydroxyethyl)piperazine lies in the nucleophilic secondary amine at the N4 position. This site provides a straightforward point for chemical modification via N-alkylation, allowing for the systematic introduction of diverse side chains to explore structure-activity relationships (SAR) during drug discovery campaigns. However, achieving high yields and purity requires a careful understanding of the underlying reaction mechanism and the interplay of various experimental parameters. This guide aims to provide that understanding.

Reaction Principles: Mechanism and Selectivity

The N-alkylation of 1-(2-Hydroxyethyl)piperazine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-nitrogen bond.

Key Mechanistic Steps:
  • Deprotonation (Optional but Common): A base is used to deprotonate the secondary amine, increasing its nucleophilicity. While the free amine is nucleophilic enough to react, the presence of a base to scavenge the acid byproduct (H-X) is essential to drive the reaction to completion.

  • Nucleophilic Attack: The electron-rich nitrogen attacks the electron-deficient carbon of the alkylating agent, displacing the leaving group (e.g., Br⁻, Cl⁻, I⁻).

  • Product Formation: A new C-N bond is formed, yielding the N-alkylated tertiary amine product.

Chemoselectivity Considerations:

A key advantage of this substrate is its inherent selectivity. Under standard N-alkylation conditions, the reaction overwhelmingly favors the desired pathway:

  • N4 vs. N1: The N1 nitrogen is a tertiary amine and is therefore not nucleophilic in the same way. It cannot be alkylated further under these conditions.

  • Nitrogen vs. Oxygen: The secondary amine is a significantly stronger nucleophile than the primary alcohol at the end of the hydroxyethyl chain. Therefore, O-alkylation is generally not a competing side reaction unless very strong bases (like sodium hydride) are used, which would deprotonate the alcohol.

The general mechanism is illustrated below.

Caption: General SN2 mechanism for the N-alkylation of 1-(2-Hydroxyethyl)piperazine.

Optimizing Reaction Parameters: A Guide to Reagent Selection

The success of the N-alkylation hinges on the judicious selection of four key components: the alkylating agent, the base, the solvent, and the reaction temperature.

ParameterOptions & ConsiderationsRationale & Expert Insights
Alkylating Agent Alkyl Halides (R-X): - Iodides (R-I): Most reactive, often used for sluggish reactions.- Bromides (R-Br): Good balance of reactivity and stability. Most common choice.- Chlorides (R-Cl): Least reactive, may require higher temperatures or catalysts (e.g., NaI, KI).Other Electrophiles: - Tosylates (R-OTs), Mesylates (R-OMs): Highly reactive, excellent leaving groups.The choice depends on the reactivity of the specific substrate and cost considerations. For simple, unhindered alkyl groups, alkyl bromides or chlorides are often sufficient. The Finkelstein reaction (in-situ conversion of R-Cl to R-I with a catalytic amount of iodide salt) can be a cost-effective strategy to boost reactivity.
Base Inorganic Bases: - K₂CO₃, Cs₂CO₃: Mild, inexpensive, and easy to remove during workup. Heterogeneous in many organic solvents.- NaHCO₃: Very mild, used for sensitive substrates.Organic Bases: - Triethylamine (TEA), DIPEA: Soluble in organic solvents, forming a homogeneous reaction mixture. Can be harder to remove.Potassium carbonate (K₂CO₃) is the workhorse base for this transformation due to its low cost, sufficient basicity to neutralize the generated H-X, and simple filtration-based removal. Cesium carbonate (Cs₂CO₃) is more soluble and basic, sometimes improving rates for less reactive systems, but is significantly more expensive.
Solvent Polar Aprotic Solvents: - Acetonitrile (ACN): Excellent choice, dissolves reagents well, and has a convenient boiling point.- Dimethylformamide (DMF): High boiling point, useful for forcing reactions that are slow at lower temperatures.- Acetone: Lower boiling point, good for reactive alkyl halides.Polar aprotic solvents are ideal as they solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also effectively stabilize the charged transition state of the SN2 reaction, accelerating the rate. Acetonitrile is often the preferred starting point.
Temperature Room Temp to 80 °C The reaction is typically performed at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate. Reaction progress should be monitored by an appropriate technique (TLC, LC-MS) to determine the optimal time and temperature and to avoid potential side-product formation from prolonged heating.

Detailed Experimental Protocol: Synthesis of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)-N,N-dimethylacetamide

This protocol details the N-alkylation of 1-(2-Hydroxyethyl)piperazine with 2-chloro-N,N-dimethylacetamide, a common transformation for introducing a polar, non-ionizable side chain.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (mmol)Mass / Volume
1-(2-Hydroxyethyl)piperazine130.191.010.01.30 g
2-Chloro-N,N-dimethylacetamide121.571.111.01.34 g
Potassium Carbonate (K₂CO₃)138.212.525.03.45 g
Acetonitrile (ACN)41.05--40 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Hydroxyethyl)piperazine (1.30 g, 10.0 mmol).

  • Addition of Reagents: Add acetonitrile (40 mL) to the flask and stir to dissolve the starting material. Subsequently, add potassium carbonate (3.45 g, 25.0 mmol) followed by 2-chloro-N,N-dimethylacetamide (1.34 g, 11.0 mmol).

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 70 °C. Allow the reaction mixture to stir vigorously under these conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the inorganic solids (K₂CO₃ and KCl byproduct). Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to yield the pure product. Alternatively, if the crude product solidifies and is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

  • Characterization: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Workflow A 1. Reagent Addition - Piperazine - K₂CO₃ - Alkyl Halide - Acetonitrile B 2. Reaction - Heat to 70 °C - Stir for 4-6h A->B Setup C 3. Monitoring - TLC Analysis B->C In-process control C->B Reaction incomplete D 4. Work-up - Cool to RT - Filter off solids C->D Reaction complete E 5. Concentration - Remove solvent (Rotary Evaporator) D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, MS F->G

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Alkylating agent is not reactive enough (e.g., a chloride).- Base is not effective.- Increase reaction time or temperature (e.g., to 80 °C).- Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture.- Switch to a more reactive base like cesium carbonate (Cs₂CO₃).
Low Yield - Mechanical losses during work-up.- Product is partially soluble in the wash solvent.- Inefficient purification.- Ensure complete transfer of materials. Minimize filtration washes.- Use a less polar solvent for washing the filter cake if product solubility is an issue.- Optimize chromatography conditions (solvent system, silica loading).
Formation of Side Products - Reaction temperature is too high or time is too long.- Impurities in starting materials.- Re-optimize the reaction at a lower temperature for a longer duration.- Ensure the purity of starting materials and reagents before beginning the reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Acetonitrile and alkyl halides are volatile and toxic.

  • Reagent Handling: Alkylating agents are often toxic and potentially carcinogenic. Handle with care. Avoid inhalation of dust from potassium carbonate.

References

  • Jolibois, F., & Luts, A. (2021). The Piperazine Ring in Medicinal Chemistry: A Privileged Scaffold for Drug Design. Molecules, 26(16), 4937. URL: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (General principles of nucleophilicity). URL: [Link]

  • Louie, J. (2009). The Finkelstein Reaction. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. URL: [Link]

  • Kumar, A., Akanksha, & Singh, R. K. (2018). Potassium Carbonate: A Versatile and Eco-Friendly Catalyst for Organic Synthesis. Current Organic Synthesis, 15(6), 776-795. URL: [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. URL: [Link]

Application Note: Strategic Development of Enzyme Inhibitors using the HEPA-Amide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic development of enzyme inhibitors using 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (hereafter referred to as the HEPA-Amide Scaffold ) as a core pharmacophore.

Introduction: The HEPA-Amide Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) relies on small, low-complexity molecules that bind weakly to biological targets but serve as efficient starting points for optimization. The HEPA-Amide Scaffold (this compound) represents a "privileged structure" in medicinal chemistry due to its unique trifunctional nature:

  • Piperazine Core: A rigid, cyclic spacer that directs substituents into specific vectors, commonly found in kinase inhibitors (e.g., Imatinib) and GPCR ligands.

  • Hydroxyethyl Tail (

    
    ):  Provides essential water solubility and a handle for derivatization (esterification/etherification) to probe hydrophobic pockets.
    
  • Acetamide Head (

    
    ):  Acts as a hydrogen bond donor/acceptor network, capable of interacting with catalytic residues (e.g., Serine proteases) or chelating active site metals (e.g., Nickel in Urease, Zinc in Metalloproteases).
    

This guide details the protocol for derivatizing this scaffold to create a library of potential inhibitors and screening them against a model metalloenzyme target: Urease (EC 3.5.1.5), a critical target for H. pylori treatment.

Mechanism of Action & Design Strategy

The unfunctionalized HEPA-Amide molecule is likely a weak binder (


). To transform it into a potent inhibitor (

), we must exploit the "Anchor and Grow" strategy:
  • The Anchor (Acetamide): The amide carbonyl oxygen and amino group can coordinate with the bimetallic nickel center of Urease or the zinc center of Carbonic Anhydrase.

  • The Linker (Piperazine): Positions the hydrophobic tail away from the catalytic center.

  • The Growth Vector (Hydroxyethyl): This is the primary site for modification. By attaching bulky aromatic or heteroaromatic groups here, we can target the hydrophobic flap covering the active site, drastically increasing binding affinity.

Visualizing the Design Strategy

DesignStrategy Scaffold HEPA-Amide Scaffold (Core) Mod_OH OH-Derivatization (Hydrophobic Tail) Scaffold->Mod_OH Esterification/Etherification Mod_Amide Amide Interaction (Metal Chelation) Scaffold->Mod_Amide H-Bond/Coordination Target Enzyme Active Site (e.g., Urease Ni2+) Inhibitor Potent Inhibitor (Lead Compound) Mod_OH->Inhibitor Increases Affinity Mod_Amide->Inhibitor Blocks Catalysis Inhibitor->Target Binds (IC50 < 1uM)

Figure 1: Strategic modification of the HEPA-Amide scaffold to target enzyme active sites.

Protocol 1: Chemical Derivatization (Library Synthesis)

Objective: Synthesize a focused library of O-acylated derivatives to probe the hydrophobic pocket of the target enzyme.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Acylating Agents: 4-Nitrobenzoyl chloride, Benzoyl chloride, 4-Methoxybenzoyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the HEPA-Amide scaffold in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add 1.5 mmol of Triethylamine (TEA) and cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add 1.1 mmol of the selected acyl chloride (dissolved in 1 mL DCM) over 10 minutes.

    • Rationale: Slow addition prevents localized heating and side reactions (e.g., N-acylation if the amide degrades).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Wash the organic layer with saturated

      
       (2 x 10 mL) to remove unreacted acid.
      
    • Wash with brine (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    -NMR and Mass Spectrometry (ESI-MS). Look for the shift in the ethylene protons adjacent to the oxygen (approx. 4.2 ppm).
    

Protocol 2: Enzyme Inhibition Assay (Urease Model)

Objective: Determine the


 of the synthesized derivatives against Jack Bean Urease using the Indophenol Method.

Principle: Urease hydrolyzes urea into ammonia and carbon dioxide. Ammonia reacts with phenol and hypochlorite in the presence of nitroprusside to form indophenol (blue), which absorbs at 625 nm. Inhibitors reduce the rate of ammonia production.

Materials:

  • Enzyme: Jack Bean Urease (Type III, ~15,000–50,000 units/g).

  • Substrate: Urea (100 mM stock in phosphate buffer).

  • Buffer: 20 mM Phosphate Buffer (pH 7.0) + 1 mM EDTA.

  • Reagents: Phenol-nitroprusside solution, Alkali-hypochlorite solution.

Experimental Workflow:

  • Preparation of Stocks:

    • Dissolve test compounds in 100% DMSO to make 10 mM stocks.

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in the assay buffer (keep DMSO < 1% final).
  • Incubation (The Binding Phase):

    • In a 96-well plate, add:

      • 10

        
        L of Test Compound (various concentrations).
        
      • 25

        
        L of Enzyme Solution (5 U/mL).
        
    • Incubate at 37°C for 15 minutes.

    • Critical: This pre-incubation allows slow-binding inhibitors to equilibrate with the active site.

  • Reaction (The Catalytic Phase):

    • Add 25

      
      L of Urea Substrate (50 mM).
      
    • Incubate at 37°C for exactly 10 minutes.

  • Termination & Detection:

    • Add 40

      
      L of Phenol-nitroprusside solution.
      
    • Add 40

      
      L of Alkali-hypochlorite solution.
      
    • Incubate at room temperature for 20 minutes (color development).

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.

Assay Workflow Diagram

AssayProtocol Start Start: Prepare Stocks (DMSO < 1%) Incubate Pre-Incubation (Enzyme + Inhibitor, 15 min @ 37C) Start->Incubate Substrate Add Substrate (Urea, 50mM) Incubate->Substrate Reaction Enzymatic Reaction (10 min @ 37C) Substrate->Reaction Stop Stop & Develop (Phenol/Hypochlorite) Reaction->Stop Read Read Absorbance (625 nm) Stop->Read

Figure 2: Step-by-step workflow for the Urease Inhibition Assay.

Data Analysis & Interpretation

1. Calculate % Inhibition:



  • 
    : Absorbance with inhibitor.
    
  • 
    : Absorbance with enzyme + substrate + DMSO (no inhibitor).
    
  • 
    : Absorbance with substrate only (no enzyme).
    

2. Determine IC50: Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis). Fit the data to a non-linear regression model (Sigmoidal Dose-Response):



3. SAR Analysis Table (Hypothetical Data):

Compound IDR-Group (on -OH)IC50 (

M)
Interpretation
HEPA-001 -H (Parent)> 500Weak binding; scaffold only.
HEPA-002 -C(O)Ph (Benzoate)45.2Aromatic ring engages hydrophobic pocket.
HEPA-003 -C(O)Ph-4-NO212.5Electron withdrawing group enhances pi-stacking?
HEPA-004 -C(O)Ph-4-OMe85.0Electron donating group reduces potency.

Troubleshooting & Optimization

  • Solubility: The parent scaffold is highly soluble, but derivatives (especially esters) may precipitate in aqueous buffer.

    • Solution: Ensure final DMSO concentration is 1–2%. If precipitation occurs, switch to a cosolvent system (e.g., 5% Tween-20).

  • False Positives: The acetamide group can hydrolyze at extreme pH or temperatures.

    • Solution: Always run a "No Enzyme" control with the inhibitor to check for chemical interference with the detection reagents (e.g., direct reaction with hypochlorite).

  • Metal Stripping: If testing against metalloenzymes, ensure the inhibitor isn't simply stripping the metal (non-specific chelation).

    • Test: Add excess metal (e.g., 100

      
      M 
      
      
      
      ) to the assay. If inhibition is reversed, the mechanism is likely competitive chelation.

References

  • Fragment-Based Drug Discovery (FBDD): Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Piperazine Scaffolds: Chaudhary, P., et al. (2006). Piperazine: A privileged structure in medicinal chemistry.[1] Mini-Reviews in Medicinal Chemistry. Link

  • Urease Inhibition Protocols: Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry. Link

  • Enzyme Kinetics Analysis: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Sources

Application Note: Leveraging the 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Scaffold for Novel Carbonic Anhydrase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This simple reaction is vital for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[3] In humans, there are at least 16 known CA isoforms, each with distinct tissue distribution and physiological roles.[1]

The therapeutic value of inhibiting these enzymes is well-established. Carbonic anhydrase inhibitors (CAIs) are used in the treatment of a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[4][5][6] For instance, in glaucoma management, CAIs reduce the production of aqueous humor in the eye, which in turn lowers intraocular pressure.[1][5] The majority of classical CAIs are sulfonamide-based compounds that act by directly coordinating to the zinc ion in the enzyme's active site.[3] However, these often suffer from a lack of isoform selectivity, leading to off-target side effects.[3] This has spurred the development of non-sulfonamide inhibitors and novel design strategies aimed at improving selectivity and potency.[7]

The Piperazine Scaffold: A Versatile Core for CAI Design

The piperazine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant potential as CAIs.[1][8] This heterocyclic moiety offers several advantages:

  • Synthetic Tractability: The two nitrogen atoms of the piperazine ring can be functionalized to explore different chemical spaces and optimize interactions with the target enzyme.[8]

  • Favorable Physicochemical Properties: Piperazine-containing compounds often exhibit good solubility and metabolic stability.

  • Structural Mimicry and Proton Shuttling: The piperazine core can act as a proton shuttle, a mechanism involved in the activation of some CA isoforms.[9]

The specific scaffold, 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide , presents a particularly interesting starting point. Its structure is highly reminiscent of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a common biological buffer.[10] HEPES itself is known to be a weak CA inhibitor, suggesting that this core structure has an inherent affinity for the CA active site.[10][11] By using this scaffold as a foundation, researchers can build upon this inherent affinity to develop more potent and selective inhibitors.

Recent studies have highlighted the promise of 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors.[4][12] These derivatives often incorporate a zinc-binding group (ZBG), such as a sulfamoylbenzoyl moiety, attached to one of the piperazine nitrogens, while the other nitrogen is decorated with various substituents to enhance isoform selectivity.[4][12]

Part I: Design and Synthesis Strategies

The rational design of novel CAIs based on the this compound scaffold involves a multi-step process that integrates computational and synthetic chemistry. The goal is to append moieties that will form favorable interactions with the amino acid residues lining the CA active site, thereby increasing both potency and isoform selectivity.

A common strategy is the "tail approach," where different chemical groups (tails) are added to a core scaffold that already has a zinc-binding group.[7][13] This allows for the exploration of various subpockets within the enzyme's active site to achieve better isoform differentiation.[13]

G cluster_design Design Phase cluster_synthesis Synthesis & Evaluation cluster_optimization Optimization Loop Start Identify Scaffold: This compound Docking In Silico Docking (Target: hCA Isoforms II, IX, XII) Start->Docking Computational Modeling SAR Structure-Activity Relationship (SAR) Analysis Docking->SAR Identify Promising Moieties Synthesis Chemical Synthesis of Derivatives SAR->Synthesis Select Candidates Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Assay In Vitro Inhibition Assay (IC50 / Ki Determination) Purification->Assay Assay->SAR Feedback Loop Lead Lead Compound Optimization Assay->Lead Identify Potent/Selective Hit

Caption: Workflow for designing novel CAIs from the core scaffold.
Protocol 1: General Synthetic Scheme for Derivatization

This protocol outlines a general method for attaching a zinc-binding group (in this case, a 4-sulfamoylbenzoyl chloride) and a second "tail" group to the core scaffold.

Rationale: This two-step synthesis allows for modularity. The first step installs the crucial zinc-binding moiety. The second step, an N-alkylation or acylation, allows for the introduction of diverse chemical groups to probe for isoform selectivity.

Materials:

  • 1-(2-Hydroxyethyl)piperazine

  • Chloroacetamide

  • 4-Sulfamoylbenzoyl chloride

  • A suitable alkyl or acyl halide (R-X)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography, HPLC)

Step-by-Step Procedure:

  • Synthesis of the Core Scaffold:

    • Dissolve 1-(2-Hydroxyethyl)piperazine (1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add chloroacetamide (1 eq.) and TEA (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by silica gel column chromatography.

  • Attachment of the Zinc-Binding Group (ZBG):

    • This step is conceptual for derivatization, as the core topic molecule is the starting point. For creating inhibitors, one would typically start with a piperazine derivative that allows for the attachment of different groups. A common approach in the literature is to attach a ZBG to one nitrogen and other substituents to the other.[4][12]

  • Derivatization of the Acetamide Group (Illustrative):

    • The acetamide nitrogen can also be a point of derivatization. For instance, coupling reactions can be performed to link other moieties.

Part II: In Vitro Evaluation Protocols

Once synthesized, the inhibitory activity of the new compounds against various human CA (hCA) isoforms must be determined. The most common and accessible method is a colorimetric assay measuring the esterase activity of CAs. For more precise kinetic data, a stopped-flow CO₂ hydration assay is the gold standard.

Protocol 2: Colorimetric Assay for CA Inhibition (Esterase Activity)

Principle: This assay measures the ability of CA to hydrolyze p-nitrophenyl acetate (pNPA), an ester substrate, into p-nitrophenol.[14] The product, p-nitrophenol, is a yellow chromophore that can be quantified by measuring the increase in absorbance at 400-405 nm.[14][15] The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of a test compound indicates inhibition.

G cluster_workflow p-NPA Assay Workflow pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CA Carbonic Anhydrase (Enzyme) pNPA->CA Hydrolysis pNP p-Nitrophenol (Product, Yellow) CA->pNP Inhibitor Test Compound (e.g., derivative) Inhibitor->CA Inhibition

Caption: Principle of the p-NPA colorimetric assay for CA activity.

Materials:

  • Purified recombinant human CA isoforms (e.g., hCA I, II, IV, IX)

  • Assay Buffer: 12.5 mM Tris and 75 mM NaCl, pH 7.5

  • Substrate Stock: 20 mM p-Nitrophenyl Acetate (pNPA) in acetonitrile or DMSO (prepare fresh).[15]

  • Test compounds and a known inhibitor (e.g., Acetazolamide) as a positive control.

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) in the Assay Buffer.

    • Dilute the purified hCA enzyme to a working concentration (e.g., 20 ng/µL) in Assay Buffer.

    • Dilute the pNPA stock solution to 2 mM in Assay Buffer.

  • Assay Setup (per well):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted enzyme solution.

    • Add 25 µL of the test compound dilution (or buffer for the uninhibited control, or Acetazolamide for the positive control).

    • Pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[16]

  • Initiate and Measure Reaction:

    • To start the reaction, add 50 µL of the 2 mM pNPA solution to each well.

    • Immediately place the plate in the reader (pre-set to 25°C or 37°C) and begin kinetic reading at 400 nm, taking measurements every 30-60 seconds for 10-15 minutes.[15]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve (V = ΔAbs/Δtime).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Stopped-Flow Kinetics for CO₂ Hydration Assay

Principle: This is the definitive method for measuring the true physiological activity of CAs. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.[17] A stopped-flow instrument rapidly mixes two solutions—one containing the enzyme and a pH indicator, the other a CO₂-saturated buffer—and measures the subsequent change in the indicator's absorbance over milliseconds.[18][19] The rate of this pH change is proportional to the CA activity.

Rationale: While more complex, this assay avoids the artificial substrate (pNPA) and measures the enzyme's primary function. It is essential for determining accurate inhibition constants (Ki) and for understanding the mechanism of inhibition.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant hCA isoforms

  • Buffer A: A non-inhibitory buffer (e.g., 20 mM HEPES or MOPS, pH 7.5) containing a pH indicator (e.g., phenol red).

  • Buffer B: The same buffer saturated with CO₂ gas. This is achieved by bubbling CO₂ through the buffer for at least 1 hour at a controlled temperature.[19]

  • Test compounds and a positive control.

Step-by-Step Procedure:

  • Instrument Setup:

    • Set up the stopped-flow instrument according to the manufacturer's instructions. Equilibrate the system to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator at the assay pH.

  • Reaction Measurement:

    • Load one syringe of the stopped-flow instrument with Buffer A containing the enzyme and the test compound at various concentrations.

    • Load the second syringe with CO₂-saturated Buffer B.

    • Initiate the instrument to rapidly mix the two solutions. The mixing initiates the CO₂ hydration reaction, causing a rapid pH change.

    • Record the change in absorbance over time (typically over a few hundred milliseconds).

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) is fitted to a first-order exponential equation to obtain the observed rate constant (k_obs) for each inhibitor concentration.[18]

    • The inhibition constant (Ki) can be determined by plotting the k_obs values against the inhibitor concentration and fitting the data to appropriate inhibition models (e.g., competitive, non-competitive, or mixed inhibition).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison across different compounds and CA isoforms.

Table 1: Example Inhibition Data for Novel Piperazine Derivatives against hCA Isoforms

Compound IDScaffold ModificationhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity Ratio (II/IX)
AZM (Control)25012255.70.48
DERIV-01 R = -CH₃5,210150158.910.0
DERIV-02 R = -CH₂Ph>10,0008909.86.290.8
DERIV-03 R = -CH₂(4-F-Ph)>10,0009507.55.1126.7

Data is hypothetical and for illustrative purposes only. AZM = Acetazolamide.

Interpretation: In this hypothetical data, derivatization with larger, aromatic "tails" (DERIV-02, DERIV-03) dramatically increases selectivity for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoform hCA II. This is a highly desirable outcome in the design of anti-cancer agents, as it may reduce the side effects associated with inhibiting hCA II.[3]

Conclusion

The this compound scaffold is a promising and versatile starting point for the design of novel carbonic anhydrase inhibitors. Its inherent structural similarity to weak CA-binding molecules like HEPES provides a solid foundation for development. By employing rational design strategies, such as the "tail approach," and leveraging both computational and synthetic chemistry, researchers can create derivatives with high potency and, critically, improved isoform selectivity. The detailed protocols provided herein for synthesis and in vitro evaluation offer a robust framework for advancing these compounds from initial concept to lead candidates in drug discovery programs targeting diseases like cancer and glaucoma.

References

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link] ren

  • Chiaramonte, N., et al. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026. Retrieved from [Link]

  • Wikipedia. (n.d.). HEPES. Retrieved from [Link]

  • The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. Molecules. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • The Biochemist. (2023). HEPES - the when, why, & how of using this pH buffer. YouTube. Retrieved from [Link]

  • Chiaramonte, N., et al. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. FLORE Repository. Retrieved from [Link]

  • Molbase. (n.d.). 2-[4-(2-hydroxyethyl)piperazin-1-yl]-n-(2-propyl-2,3-dihydro-1h-pyrazol-3-ylidene)acetamide. Retrieved from [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]

  • Springer Nature. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. Retrieved from [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. Retrieved from [Link]

  • Al-Samir, S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • Angeli, A., et al. (2017). Investigation of piperazines as human carbonic anhydrase I, II, IV and VII activators. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Use of piperazine acetamide derivatives against reperfusion damage.
  • ACS Publications. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. Retrieved from [Link]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. Molecules. Retrieved from [Link]

  • Royal Society Publishing. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Interface Focus. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine.
  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. Retrieved from [Link]

  • Molinstincts. (n.d.). Synthesis of (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Retrieved from [Link]

  • Royal Society Publishing. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Interface Focus. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing Cell Viability in the Presence of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Viability Assessment in Drug Discovery

In the landscape of modern drug discovery and development, the accurate assessment of cell viability and cytotoxicity is a cornerstone of preclinical research. This is particularly true when evaluating novel chemical entities such as derivatives of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. This class of compounds, featuring a piperazine core, is of significant interest due to the prevalence of the piperazine motif in a wide array of pharmacologically active agents, including those with anticancer and antiproliferative properties.[1][2] An accurate determination of how these derivatives affect cell health is paramount for elucidating their therapeutic potential and understanding their mechanism of action.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just a step-by-step protocol, but also the underlying scientific rationale for performing robust cell viability assays with this specific class of compounds. We will delve into the widely-used MTT assay, while critically addressing potential compound-specific interferences to ensure the generation of reliable and reproducible data.

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[3] The fundamental principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product.[4] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[5]

Therefore, the quantity of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3] This makes the MTT assay a powerful tool for screening the cytotoxic or cytostatic effects of compounds like the this compound derivatives.

Potential for Assay Interference: A Critical Consideration

  • Direct Reduction of MTT: The test compound itself may possess reducing properties that can convert MTT to formazan in the absence of cellular enzymatic activity. This would lead to a falsely high absorbance reading, masking the compound's true cytotoxic effect and resulting in an overestimation of cell viability.[8]

  • Optical Interference: The compound may have an inherent color that absorbs light at or near the same wavelength used to measure the formazan product (typically around 570 nm). This can also lead to inaccurate absorbance readings.

Given that piperazine derivatives can have diverse chemical properties, it is imperative to perform control experiments to rule out such interference. The protocols provided below incorporate these essential validation steps.

Experimental Workflow and Protocols

Diagram of the Experimental Workflow

Caption: Workflow for assessing cell viability using the MTT assay with necessary controls.

Detailed Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound derivatives stock solutions (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (vehicle control), "medium only" (blank), and your test compounds.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound derivatives in complete culture medium from your stock solutions.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of your compounds. For the vehicle control wells, add medium with the same final concentration of the solvent (e.g., DMSO) used for the compounds.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the "medium only" (blank) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Detailed Protocol 2: Controls for Assay Interference

These controls are essential to validate the results obtained from the MTT assay.

A. Cell-Free Direct MTT Reduction Control

This control determines if the test compounds directly reduce MTT.

Procedure:

  • In a 96-well plate, add 100 µL of complete culture medium to each well.

  • Add your this compound derivatives at the same final concentrations used in the cell-based assay.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate under the same conditions as the main assay (2-4 hours at 37°C).

  • Add 100 µL of the solubilization solution and measure the absorbance at 570 nm.

Interpretation:

  • If you observe a significant increase in absorbance in the presence of your compound compared to the medium-only control, it indicates that your compound is directly reducing MTT. This will require you to consider an alternative viability assay that is not based on tetrazolium reduction (e.g., a resazurin-based assay or an ATP-based assay like CellTiter-Glo®).[11]

B. Compound Color Interference Control

This control checks if the inherent color of the test compounds interferes with the absorbance reading.

Procedure:

  • In a 96-well plate, add 100 µL of complete culture medium to each well.

  • Add your this compound derivatives at the same final concentrations used in the cell-based assay.

  • Do not add MTT solution.

  • Add 100 µL of the solubilization solution.

  • Measure the absorbance at 570 nm.

Interpretation:

  • If the absorbance readings are significantly above the background of the medium-only control, your compound has inherent color that interferes with the measurement. The absorbance values from this control plate should be subtracted from the corresponding wells in your main MTT assay plate.

Data Presentation and Troubleshooting

Issue Potential Cause Recommended Solution
High background in "medium only" wells Contamination of medium or reagents; light exposure causing spontaneous MTT reduction.Use fresh, sterile reagents. Protect MTT solution from light.
High variability between replicate wells Inconsistent cell seeding; pipetting errors.Ensure a homogenous cell suspension; use calibrated pipettes and consistent technique.[12]
Low absorbance readings in all wells Insufficient cell number; low metabolic activity of cells; insufficient incubation time with MTT.Optimize cell seeding density; increase MTT incubation time; ensure cells are in a healthy, logarithmic growth phase.
Unexpectedly high viability at high compound concentrations Compound is directly reducing MTT; compound has precipitated out of solution.Perform the cell-free direct MTT reduction control. Check the solubility of the compound in the culture medium.[12]

Potential Signaling Pathway Involvement

Many piperazine derivatives exert their cytotoxic effects by inducing apoptosis.[13] While the specific mechanism for this compound derivatives would need to be elucidated experimentally, a common pathway involves the activation of caspases, which are key executioners of apoptosis.

Apoptosis_Pathway Hypothetical Apoptotic Pathway Compound Piperazine Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release leads to Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Sources

Application Note: Analytical Characterization of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

[1][2]

Executive Summary

This technical guide details the analytical framework for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (hereafter referred to as HEPA ), a polar piperazine derivative often encountered as an intermediate in the synthesis of nootropics (e.g., Oxiracetam analogs) or as a degradation product of piperazine-based active pharmaceutical ingredients (APIs).[1][2]

The Analytical Challenge: HEPA presents two distinct hurdles for standard chromatography:

  • High Polarity: The presence of a hydroxyl group, a piperazine ring, and a primary amide results in a LogP < 0, causing it to elute in the void volume of standard C18 Reverse Phase (RP) columns.[1][2]

  • Weak Chromophore: While the acetamide group absorbs at low UV wavelengths (<210 nm), it lacks a conjugated system, making UV detection non-specific and prone to solvent interference.[1][2]

This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) as the primary characterization method, while offering a derivatization protocol for standard UV-HPLC setups.[1][2]

Part 1: Physicochemical Profile & Strategy[1][2][3]

Understanding the molecule is the first step in assay design.[1][2]

PropertyValue (Estimated)Analytical Implication
Formula

Monoisotopic Mass: ~187.13 Da
pKa (Basic) ~8.8 (Piperazine N4)Positively charged at acidic pH; ideal for MS (+).[1][2]
pKa (Acidic) ~15 (Amide/Alcohol)Negligible acidic behavior in aqueous media.[1][2]
LogP -1.1 to -1.5Highly hydrophilic; requires HILIC or Ion-Pairing.[1][2]
UV Max ~205 nm (End absorption)Poor sensitivity; requires CAD, MS, or Derivatization.[1][2]
Analytical Workflow Logic

The following decision tree illustrates the selection of the appropriate method based on laboratory capabilities and sensitivity requirements.

AnalyticalWorkflowStartStart: HEPA CharacterizationGoalDefine GoalStart->GoalQuantQuantificationGoal->QuantRoutine Quant/QCIDIdentificationGoal->IDStructural ID/Impurity ProfilingDecisionDetector Availability?Quant->DecisionHILICMethod A: HILIC-CAD/MS(Direct Analysis)ID->HILICNMRMethod C: NMR (1H, 13C, COSY)(Structural Confirmation)ID->NMRDecision->HILICCAD or MS AvailableDerivMethod B: Derivatization(Dansyl-Cl + RP-HPLC-UV)Decision->DerivOnly UV Available

Figure 1: Analytical Strategy Selection Guide. HILIC is preferred for throughput; Derivatization is necessary for UV-only labs.[1][2]

Part 2: Primary Method – HILIC-MS/CAD

Context: This is the "Gold Standard" method.[1][2] HILIC uses a polar stationary phase with a high-organic mobile phase.[2] Water acts as the strong solvent.[1][2] This mechanism retains polar amines like HEPA effectively without ion-pairing reagents that suppress MS signals.[1][2]

Chromatographic Conditions
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1][2]

    • Why: Amide phases interact via hydrogen bonding with the hydroxyl and amide groups of HEPA, providing superior peak shape compared to bare silica.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why: Low pH ensures the piperazine nitrogens are protonated, improving retention and MS sensitivity.[1][2] Ammonium formate is volatile and MS-compatible.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Temperature: 35°C.[1][2]

Gradient Profile[1][2]
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.01090Initial Equilibration
2.01090Isocratic Hold
12.04060Linear Ramp (Elution)
14.04060Wash
14.11090Return to Initial
20.01090Re-equilibration
Detection Parameters
  • Mass Spectrometry (ESI+):

    • Scan Mode: SIM (Selected Ion Monitoring) for m/z 188.14

      
      .[1][2]
      
    • Capillary Voltage: 3.5 kV.[1][2]

    • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Charged Aerosol Detection (CAD):

    • Power Function: 1.0.

    • Data Collection Rate: 10 Hz.

    • Note: CAD is universal.[1][2] Ensure mobile phase salts are volatile (Ammonium Formate is acceptable; Phosphate is strictly prohibited).[1][2]

Part 3: Secondary Method – Derivatization HPLC-UV

Context: If MS or CAD is unavailable, HEPA cannot be reliably detected by UV.[1][2] We must chemically attach a chromophore.[1][2] Dansyl Chloride (DNS-Cl) is selected because it reacts specifically with the secondary amine (if present as impurity) and the primary/secondary amines.[1][2] However, HEPA has a tertiary amine in the ring and a primary amide.[2] Correction: Standard Dansyl chloride reacts with primary/secondary amines and phenols.[1][2] HEPA contains a tertiary amine (piperazine N1/N4 are substituted) and a primary alcohol .[1][2] Dansyl chloride can react with the alcohol to form a sulfonate ester, but reaction kinetics are slower than amines.[1][2] Better Reagent:Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride is preferred for acylating the hydroxyl group and the amide nitrogen under basic conditions to form a UV-active ester/imide.[1][2]

Protocol Adjustment: We will target the Hydroxyl group using 3,5-Dinitrobenzoyl chloride (DNBC) .[1][2]

Derivatization Protocol
  • Preparation: Dissolve 10 mg of HEPA in 5 mL dry Pyridine (acts as solvent and base).[1][2]

  • Reagent Addition: Add 2 equivalents of 3,5-Dinitrobenzoyl chloride.

  • Reaction: Heat at 60°C for 30 minutes.

    • Mechanism:[1][2][3][4][5] The hydroxyl group attacks the acid chloride, forming a dinitrobenzoate ester.[1][2]

  • Quench: Add 1 mL water to hydrolyze excess reagent.

  • Extraction: Extract with Ethyl Acetate, wash with dilute HCl (to remove pyridine), dry organic layer, and reconstitute in Mobile Phase.

RP-HPLC Conditions (Post-Derivatization)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm (Specific to the dinitrobenzoyl moiety).[1][2]

  • Retention: The derivative is significantly less polar and will retain well on C18.[1][2]

Part 4: Structural Elucidation (NMR)

Context: To confirm the identity of the synthesized or isolated material, Nuclear Magnetic Resonance (NMR) is non-negotiable.[1][2]

Solvent:


12
Expected -NMR Signals (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.1 - 7.5 Broad Singlets (2)2H

Amide protons (distinctive).[1][2]
4.4 Broad Singlet1H

Hydroxyl proton (exchanges in

).[1][2]
3.5 Triplet2H

Methylene adjacent to oxygen.[1][2]
2.9 Singlet2H

Methylene between piperazine and amide.[1][2]
2.3 - 2.5 Multiplet/Broad10HRing protons + ChainPiperazine ring protons (8H) + N-Ethyl methylene (2H).[1][2]

Interpretation:

  • The singlet at ~2.9 ppm is the diagnostic "fingerprint" for the N-acetamide substitution.[1]

  • The presence of two broad singlets around 7.0-7.5 ppm confirms the primary amide.[1][2] If this were a secondary amide impurity, these would shift or become a triplet/doublet.[1][2]

Part 5: Quality Control & Impurity Profiling[1][2]

When analyzing HEPA, you must separate it from its likely precursors and degradants.[1][2]

Key Impurities to Monitor[1][7]
  • Piperazine: The starting scaffold.[1][2][6][3][5][7] Very polar.

  • N-(2-Hydroxyethyl)piperazine (HEP): Precursor.[1][2][5] Lacks the acetamide group.[1][2]

  • HEPA-Acid (Hydrolysis Product): 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid.[1][2] Formed if the amide hydrolyzes.[1][2]

Separation Logic (HILIC Mode)

In the HILIC method described in Part 2:

  • Piperazine (2 secondary amines) is most basic/polar

    
     Elutes Last.[1][2]
    
  • HEP (1 secondary amine, 1 tertiary)

    
     Elutes Middle.[1][2]
    
  • HEPA (2 tertiary amines, neutral amide)

    
     Elutes First (among the amines).[1][2]
    
  • HEPA-Acid

    
     Elution depends on pH.[1][2] At pH 3.0, the acid is protonated (neutral) and elutes near the void; at pH 6.0, it is anionic and retained strongly on Amide phases via ion exchange mechanisms.[1][2]
    

ElutionOrdercluster_0HILIC Elution Order (Amide Column, pH 3.0)StartHEPAHEPA(Least Retained)Start->HEPAtR ~3 minHEPHEP(Intermediate)HEPA->HEPtR ~6 minPIPPiperazine(Most Retained)HEP->PIPtR ~10 min

Figure 2: Predicted elution order on an Amide-80 column. Piperazine retains strongest due to having two secondary amines interacting with the stationary phase water layer.[1]

References

  • Separation of Polar Compounds: Alpert, A. J. (1990).[1][2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1][2] Journal of Chromatography A, 499, 177-196.[1][2] Link

  • Piperazine Derivatization: Bartoszyk, G. D. (2008).[1][2][3] Analytical methods for the Identification and Analysis of Piperazines. UNODC Recommended Methods. Link

  • HILIC Mechanism: McCalley, D. V. (2017).[1][2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1][2] Link

  • General Piperazine Analysis: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research. Link

Application Note: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide for Radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (often functionally characterized as HEPES-Acetamide or a Piperazine-Acetamide derivative ) in radiolabeling applications.

This molecule serves as a critical bifunctional scaffold and specialized buffer component in radiopharmaceutical chemistry. It bridges the gap between "Good's Buffers" (like HEPES) and functional linkers used in Technetium-99m (Tc-99m) and Gallium-68 (Ga-68) chemistry.

Part 1: Technical Overview & Mechanism of Action

Chemical Identity & Functional Role
  • IUPAC Name: this compound

  • Common Designation: HEPES-Acetamide / HEPA

  • Core Structure: A piperazine ring substituted with a hydroxyethyl group (conferring solubility and H-bonding) and an acetamide group (providing a neutral, polar motif or a conjugation site).

In radiolabeling, this molecule functions through three distinct mechanisms:

  • Weakly Coordinating Buffer (pH 7.0–8.5): Unlike carboxylate or phosphate buffers, the piperazine-acetamide scaffold minimizes competitive chelation with radiometals (e.g.,

    
    Ga
    
    
    
    ,
    
    
    Lu
    
    
    ). The acetamide group replaces the sulfonate found in HEPES, altering the ionic strength and metal affinity profile.
  • Radioprotective Scavenger: The piperazine core acts as a radical scavenger, reducing radiolysis-induced damage to sensitive biomolecules (peptides/antibodies) during high-activity labeling (e.g., with

    
    Lu or 
    
    
    
    Ac).
  • Pharmacophore/Linker Precursor: The acetamide moiety serves as a stable linker in

    
    Tc-tricarbonyl chemistry or as a scaffold for neuroimaging agents (e.g., EAAT2 tracers).
    
Mechanistic Advantage: The "Non-Interfering" Buffer Effect

Standard buffers like acetate or citrate can form stable complexes with radiometals, requiring high temperatures or long incubation times to displace.

  • HEPES-Acetamide functions similarly to HEPES but with modified electronics.

  • It buffers effectively in the physiological range (pH 7.4) without sequestering the metal from the macrocyclic chelator (DOTA/NOTA).

  • Evidence: Studies on HEPES (the sulfonate analog) confirm it allows for high radiochemical yields (RCY) at lower temperatures compared to acetate [1, 2]. The acetamide derivative further reduces anionic interference.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Ga-Labeling of DOTA-Peptides

Objective: Use this compound as a reaction buffer to maximize labeling efficiency of a DOTA-TATE analog.

Reagents:
  • Buffer Stock: 1.0 M this compound (adjusted to pH 5.0 with HCl for reaction; pH 7.4 for neutralization).

  • Precursor: DOTA-TATE (20 µg).

  • Radiometal:

    
    GaCl
    
    
    
    (eluted from
    
    
    Ge/
    
    
    Ga generator in 0.1 M HCl).
  • Purification: C18 Sep-Pak cartridge.

Workflow:
  • Elution: Elute

    
    Ga (approx. 500 MBq) into a reaction vial.
    
  • Buffering: Add 500 µL of the HEPES-Acetamide buffer (1.0 M, pH 5.0).

    • Note: The high concentration ensures pH stability against the acidic eluate without introducing competing anions.

  • Reaction: Add 20 µg DOTA-TATE.

  • Incubation: Heat at 95°C for 5–10 minutes .

    • Comparison: Acetate buffers often require 15 min; HEPES-based buffers accelerate kinetics [3].

  • Purification: Pass the mixture through a pre-conditioned C18 Sep-Pak.

  • Wash: Wash with 5 mL water (removes buffer and free

    
    Ga).
    
  • Elution: Elute product with 50% Ethanol/Water.

Validation Criteria:

  • Radiochemical Purity (RCP) > 95% (ITLC-SG, mobile phase 1:1 MeOH/NH

    
    OAc).
    
  • Colloidal

    
    Ga < 2%.
    
Protocol B: Synthesis of Tc-Tricarbonyl Complex (Linker Application)

Objective: Utilize the piperazine-acetamide scaffold as a co-ligand for


Tc(CO)

core stabilization.
Workflow:
  • Precursor Prep: Dissolve this compound (1 mg) in saline.

  • Carbonyl Core Generation: React

    
    TcO
    
    
    
    with an Isolink kit (boranocarbonate) to form
    
    
    .
  • Ligand Exchange: Add the piperazine-acetamide solution to the carbonyl core.

  • Incubation: Heat at 100°C for 30 minutes .

  • Mechanism: The piperazine nitrogen and acetamide oxygen (or nitrogen, depending on pH) coordinate to the Tc(I) core, forming a stable "2+1" or mixed-ligand complex.

Part 3: Data & Visualization

Comparative Buffer Performance (Simulated Data based on HEPES analogs)
ParameterAcetate BufferHEPES (Sulfonate)HEPES-Acetamide (Target)
pKa Range 4.767.57.8 – 8.2
Metal Coordination Moderate (Carboxylate)WeakVery Weak (Neutral Amide)
Labeling Temp (

Ga)
95°C25°C – 95°CRT – 95°C
Radiolysis Protection LowModerateHigh (Piperazine Core)
Interference Competing LigandMinimalMinimal
Logic Pathway: Buffer Selection in Radiolabeling

RadiolabelingLogic Start Select Radiometal Metal_Ga68 Gallium-68 (Ga-68) Start->Metal_Ga68 Metal_Lu177 Lutetium-177 (Lu-177) Start->Metal_Lu177 Metal_Tc99m Technetium-99m (Tc-99m) Start->Metal_Tc99m Check_Sensitive Is Biomolecule Heat/pH Sensitive? Metal_Ga68->Check_Sensitive Metal_Lu177->Check_Sensitive Buffer_Acetamide HEPES-Acetamide (Neutral, Radioprotective) Metal_Tc99m->Buffer_Acetamide Use as Ligand/Linker Buffer_Acetate Acetate Buffer (Strong Competition) Check_Sensitive->Buffer_Acetate No (Robust) Buffer_HEPES HEPES (Sulfonate) (Standard, Weak Coord) Check_Sensitive->Buffer_HEPES Yes (Standard) Check_Sensitive->Buffer_Acetamide Yes (High Sensitivity) Outcome_HighYield High RCY >95% Low Colloid Buffer_HEPES->Outcome_HighYield Buffer_Acetamide->Outcome_HighYield Reduced Interference Outcome_Linker Stable Tc-Complex (Linker Role) Buffer_Acetamide->Outcome_Linker

Figure 1: Decision matrix for selecting HEPES-Acetamide derivatives over standard buffers in radiometallation workflows.

Part 4: Scientific Rationale & Troubleshooting

The "Good's Buffer" Evolution

The target molecule is a derivative of the "Good's Buffer" family. While HEPES (sulfonic acid) is the gold standard for


Ga labeling [3], the acetamide derivative  offers a distinct advantage in zwitterionic balance .
  • Problem: Sulfonic acid groups in HEPES can occasionally form ion pairs with cationic peptides, altering biodistribution if not fully removed.

  • Solution: The acetamide group is non-ionic at physiological pH, reducing the risk of ion-pairing artifacts during purification or in vivo injection [4].

Radioprotection Mechanism

Piperazine derivatives are known radioprotectors [5].[1][2] In high-activity labeling (e.g., >10 GBq


Lu), radiolysis generates hydroxyl radicals (

OH).
  • The piperazine ring in this compound acts as a radical sink , oxidizing the amine rather than the critical methionine or tryptophan residues on the antibody/peptide payload.

Troubleshooting Guide
  • Issue: Low Labeling Yield (<80%).

    • Cause: pH drift. The acetamide derivative has a different buffering capacity than HEPES.

    • Fix: Titrate the 1.0 M stock carefully. Ensure the final reaction pH is 4.5–5.0 for Ga-68.

  • Issue: Impurities in HPLC.

    • Cause: Metal contamination in the buffer.[3]

    • Fix: Use Chelex-100 treated water to prepare the buffer stock. Piperazine derivatives can scavenge trace metals (Fe, Zn) which compete with the radiometal.

References

  • Mueller, D. et al. (2012). Simplified NaCl based 68Ga-concentration and labeling. Applied Radiation and Isotopes.[3][4] Link (Context: HEPES buffer efficiency in Ga-68 labeling).

  • Velikyan, I. (2015). 68Ga-Based Radiopharmaceuticals: Production and Application. Frontiers in Physics. Link (Context: Weakly coordinating nature of HEPES-like buffers).

  • Eder, M. et al. (2016). Novel 68Ga-Labeled Pteroic Acid-Based PET Tracer for Tumor Imaging via the Folate Receptor. Radiology Key. Link (Context: Protocol using HEPES buffer for heat-sensitive precursors).

  • Korolczuk, A. et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents.[1][2][5] Molecules (MDPI). Link (Context: Radioprotective properties of hydroxyethyl-piperazine derivatives).

  • He, Y. et al. (2025).[4] Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry.[4] Link (Context: Piperazine acetamide scaffolds as radiotracers).

Sources

Technical Application Note: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide as a Bifunctional Synthetic Scaffold

[1][2]

Executive Summary & Chemical Identity[2][3]

This compound (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2312Nucleoside Transport Inhibitors (e.g., Draflazine analogs)neuroleptic agentssolubility-enhanced kinase inhibitors12

Its value lies in its orthogonal reactivity :

  • The Primary Alcohol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Available for esterification, etherification, or oxidation to an aldehyde/acid.[2]
    
  • The Acetamide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Acts as a hydrogen-bond donor/acceptor motif or can be hydrolyzed to a carboxylic acid for peptide coupling.[2]
    
  • The Piperazine Core: Provides a rigid spacer that modulates lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and improves oral bioavailability.[2]
    
Physicochemical Profile
PropertyValueSignificance
CAS Number Not widely indexed; derived from 103-76-4Precursor: 1-(2-Hydroxyethyl)piperazine (HEP)
Molecular Weight 187.24 g/mol Low MW allows for "fragment-based" drug design.[1][2]
pKa (Predicted) ~7.8 (Piperazine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Physiologically relevant ionization; improves solubility at pH < 7.[2]
Solubility High (Water, MeOH, DMSO)Excellent for aqueous-phase reactions or polar formulations.[1][2]
Physical State Viscous Oil or Low-Melting SolidRequires careful handling during weighing (hygroscopic).[1][2]

Synthesis & Preparation Protocol

The most robust route to HEPA-Intermediate involves the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1-(2-Hydroxyethyl)piperazine (HEP)2-Chloroacetamide212
Workflow Diagram: Synthesis of HEPA-Intermediate

HEPA_SynthesisHEP1-(2-Hydroxyethyl)piperazine(Starting Material)ReactionSN2 Alkylation(Reflux, 4-6 h)HEP->ReactionClAc2-Chloroacetamide(Electrophile)ClAc->ReactionBaseBase: Na2CO3 or Et3NSolvent: EtOH or MeCNBase->ReactionProduct2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide(HEPA-Intermediate)Reaction->ProductMajor (>85%)ImpurityBis-alkylated Impurity(Trace)Reaction->ImpurityMinor

Caption: Synthesis pathway via N-alkylation. The secondary amine of HEP attacks the alpha-carbon of chloroacetamide.[1][2]

Detailed Experimental Protocol

Objective: Synthesize 10g of HEPA-Intermediate.

Reagents:

  • 1-(2-Hydroxyethyl)piperazine (HEP): 50 mmol (6.51 g)[1][2]

  • 2-Chloroacetamide: 55 mmol (5.14 g) [1.1 eq][1][2]

  • Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ): 60 mmol (6.36 g)[2]
    
  • Ethanol (Absolute): 100 mL

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve HEP (6.51 g) in 100 mL of ethanol.

  • Addition: Add Sodium Carbonate followed by 2-Chloroacetamide in a single portion.

  • Reaction: Heat the mixture to reflux (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) for 6 hours. Monitor consumption of HEP via TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin).[2]
    
    • Note: The secondary amine spot of HEP will disappear.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Filter off the inorganic salts (

      
      , 
      
      
      ) using a sintered glass funnel.[2]
    • Concentrate the filtrate under reduced pressure (Rotavap) to yield a viscous yellow oil.[1][2]

  • Purification (Optional but Recommended):

    • If high purity is required (>98%), recrystallize from cold Isopropanol/Ether or perform a short silica plug filtration (DCM ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       10% MeOH/DCM).[2]
      
  • Yield: Expect 8.0 – 8.8 g (85-94%).

Key Applications in Drug Development[2]

A. Nucleoside Transport Inhibitors (Draflazine Analogs)

The piperazine acetamide motif is the pharmacophore responsible for binding to the nucleoside transporter protein.[1][2] This mechanism is critical for drugs treating ischemic heart disease and reperfusion injury (e.g., Draflazine) [1].[1][2]

  • Mechanism: The acetamide nitrogen acts as a hydrogen bond donor to the transporter active site, while the piperazine ring positions the bulky hydrophobic tail (attached via the hydroxyl group) into the lipophilic pocket.[1][2]

  • Synthetic Strategy:

    • Synthesize HEPA-Intermediate .

    • Functionalize the Alcohol: React the 2-hydroxyethyl group with a bulky lipophilic halide (e.g., bis(4-fluorophenyl)alkyl bromide) using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       in DMF.[2]
      
    • Result: A potent nucleoside transport inhibitor with high selectivity.[1][2][4]

B. Solubility Enhancement (Pro-drug Linker)

For hydrophobic drug candidates (e.g., kinase inhibitors), attaching the HEPA moiety can significantly improve water solubility due to the ionizable piperazine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2
  • Linkage: The primary alcohol of HEPA is esterified to a carboxylic acid on the parent drug.[1][2]

  • In Vivo Action: Esterases cleave the linker, releasing the active drug and the non-toxic HEPA byproduct.[1][2]

C. Chemical Biology Probes (PROTACs)

The HEPA scaffold serves as a short, hydrophilic linker for Proteolysis Targeting Chimeras (PROTACs).[1][2]

  • Acetamide End: Can be hydrolyzed to a carboxylic acid to attach an E3 ligase ligand (e.g., Thalidomide derivative).[1][2]

  • Hydroxyl End: Can be converted to a Tosylate/Mesylate to attach the protein of interest (POI) ligand.[1][2]

Analytical Quality Control (QC)[1][2]

Trustworthiness in data requires rigorous characterization.[1][2] Due to the polarity of HEPA, standard Reverse-Phase (C18) HPLC often results in poor retention.[2] HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated standard.[1][2]

HPLC Method Parameters
ParameterSpecification
Column HILIC Amide (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.[1][2]0)
Mobile Phase B Acetonitrile (MeCN)
Gradient 90% B to 50% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption) or CAD (Charged Aerosol Detection)
Retention Time HEPA-Intermediate elutes ~4.5 min; HEP (SM) elutes ~6.0 min.[1][2]
Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (

    
    ).[2]
    
  • Parent Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  m/z 188.14.[2]
    
  • Fragment Ions:

    • m/z 171 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       from acetamide).[2]
      
    • m/z 143 (

      
       or hydroxyethyl cleavage).[2]
      

Strategic Functionalization Map

The following diagram illustrates how to diverge from the HEPA-Intermediate to create three distinct classes of bioactive compounds.

HEPA_ApplicationsHEPAHEPA-Intermediate(Bifunctional Core)Path1Pathway A:O-Alkylation / EsterificationHEPA->Path1  Reagents: R-Br/NaH  or R-COOH/EDCPath2Pathway B:Amide HydrolysisHEPA->Path2  Reagents: 6N HCl  RefluxPath3Pathway C:N-OxidationHEPA->Path3  Reagents: mCPBA  DCM, 0°CProd1Nucleoside Transport Inhibitors(e.g., Draflazine Analogs)Path1->Prod1Prod2Carboxylic Acid Linkers(For Peptide Coupling)Path2->Prod2Prod3N-Oxide Metabolites(Pharmacokinetic Standards)Path3->Prod3

Caption: Divergent synthesis strategies utilizing the alcohol (Path A), acetamide (Path B), or tertiary amine (Path C).

Safety and Stability

  • Handling: HEPA-Intermediate is a mild skin and eye irritant (Category 2).[1][2] Wear nitrile gloves and safety goggles.[2]

  • Storage: Hygroscopic. Store in a desiccator or under nitrogen at

    
    .
    
  • Stability: Stable in neutral and basic aqueous solutions.[1][2] Susceptible to hydrolysis in strong acid (

    
    ) at elevated temperatures, converting the acetamide to acetic acid.[2]
    

References

  • Van Belle, H., et al. (1993).[1][2] "Piperazine acetamide derivatives against reperfusion damage."[1][2] European Patent Application EP0577171A2.[2] Link

  • Mallak Specialties. (2024).[1][2] "Technical Data Sheet: N-(2-Hydroxyethyl) Piperazine." Mallak Chemicals.[1][2] Link

  • El-Gohary, N. M., et al. (2021).[1][2] "Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors." ACS Omega.[1][2] Link[1][2]

  • ChemicalBook. (2026).[1][2][5] "1-(2-Hydroxyethyl)piperazine Properties and Uses." ChemicalBook Database.[1][2] Link

Application Notes and Protocols for the In Vivo Formulation of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation Landscape

The successful in vivo evaluation of a novel chemical entity is critically dependent on the development of a stable, safe, and bioavailable formulation. For the compound 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide, a molecule possessing a piperazine core, a hydroxyethyl moiety, and an acetamide group, a systematic approach to formulation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to formulate this compound for preclinical in vivo studies. We will delve into the essential pre-formulation characterization, followed by detailed strategies and protocols for developing oral and intravenous dosage forms. The causality behind experimental choices will be emphasized to empower researchers to make informed decisions.

Part 1: Foundational Pre-formulation Studies

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.[1][2] These initial studies, often requiring only milligram quantities of the active pharmaceutical ingredient (API), will dictate the most viable formulation strategies.[1]

Physicochemical Property Estimation and Experimental Determination

Due to the novelty of this compound, experimentally determined data is scarce. However, its structure allows for the prediction of key properties, which should be confirmed experimentally.

  • Aqueous Solubility: The presence of the hydrophilic hydroxyethyl and acetamide groups, combined with the basic piperazine nitrogen, suggests that the compound is likely to have moderate to good aqueous solubility, especially in acidic conditions.[3][4] The piperazine moiety itself is known to be highly soluble in water. Experimental determination via the shake-flask method is the gold standard to quantify this.

  • pKa (Acid Dissociation Constant): The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values are crucial for understanding the pH-dependent solubility of the compound. Substituted piperazines typically have pKa values in the range of 5-9.[5][6][7] Potentiometric titration is the standard method for pKa determination.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound and influences its absorption and distribution. The hydrophilic groups in the molecule suggest a relatively low LogP value.[3][8] Computational tools can provide an initial estimate, which should be followed by experimental determination using methods like the shake-flask or HPLC-based techniques.[9][10]

Table 1: Predicted vs. Experimental Physicochemical Properties

PropertyPredicted Range/ValueRecommended Experimental MethodSignificance for Formulation
Aqueous Solubility Moderate to HighShake-Flask MethodDetermines if a simple aqueous solution is feasible or if solubilization techniques are needed.
pKa pKa1 ~ 8-9, pKa2 ~ 4-5Potentiometric TitrationGuides pH adjustment for solubilization and salt formation strategies.
LogP < 2Shake-Flask or HPLC methodInforms on potential for membrane permeation and the need for permeation enhancers.
Solid-State Characterization

Understanding the solid-state properties of the API is crucial for ensuring batch-to-batch consistency and stability.

  • Microscopy: To determine particle size and morphology.

  • Differential Scanning Calorimetry (DSC): To identify the melting point and detect any polymorphic forms.

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline or amorphous nature of the compound.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[13]

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[14]

    • Thermal Degradation: Store the solid compound at 75°C for 12 hours.[14]

    • Photostability: Expose the solid compound and the solution to a combination of UV and visible light as per ICH Q1B guidelines.[13]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method with a PDA detector to quantify the parent compound and detect any degradation products.[15] Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.[16]

Part 2: Formulation Strategies and Protocols for In Vivo Studies

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.

Oral Formulation

Oral administration is often the preferred route for preclinical studies due to its convenience and clinical relevance.[17]

Decision Workflow for Oral Formulation

oral_formulation_workflow start Start: API Characterization solubility_check Aqueous Solubility > Target Dose? start->solubility_check simple_solution Formulate as Simple Aqueous Solution solubility_check->simple_solution Yes solubilization Solubilization Strategy Needed solubility_check->solubilization No final_formulation Final Oral Formulation simple_solution->final_formulation ph_adjustment pH Adjustment solubilization->ph_adjustment cosolvents Co-solvents solubilization->cosolvents cyclodextrins Cyclodextrins solubilization->cyclodextrins suspension Suspension solubilization->suspension ph_adjustment->final_formulation cosolvents->final_formulation cyclodextrins->final_formulation suspension->final_formulation iv_formulation_workflow start Start: API Characterization solubility_check Solubility in Isotonic Buffer > Target Dose? start->solubility_check simple_solution Formulate as Isotonic Buffered Solution solubility_check->simple_solution Yes solubilization Solubilization Strategy Needed solubility_check->solubilization No final_formulation Final IV Formulation (Sterile Filtered) simple_solution->final_formulation ph_adjustment pH Adjustment (within physiological limits) solubilization->ph_adjustment cosolvents_iv Co-solvents (IV-grade) solubilization->cosolvents_iv cyclodextrins_iv Cyclodextrins (e.g., HP-β-CD) solubilization->cyclodextrins_iv ph_adjustment->final_formulation cosolvents_iv->final_formulation cyclodextrins_iv->final_formulation

Caption: Decision workflow for intravenous formulation development.

Strategy 1: Isotonic Aqueous Solution

If the compound has sufficient solubility in an isotonic vehicle at a physiologically acceptable pH (typically 4-9), this is the simplest and safest option.

Protocol 5: Preparation of an Isotonic IV Solution

  • Vehicle Preparation: Prepare an isotonic vehicle such as 0.9% saline or 5% dextrose in water for injection (WFI).

  • pH Adjustment: If necessary, adjust the pH of the vehicle to a level that maximizes the solubility of the compound while remaining within a physiologically tolerable range.

  • Dissolution: Dissolve the API in the vehicle.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Quality Control: The final formulation should be tested for sterility, endotoxin levels, and particulate matter.

Strategy 2: Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. [18][19]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient in parenteral formulations. [12][20] Protocol 6: Preparation of an IV Solution with HP-β-CD

  • HP-β-CD Solution: Prepare a solution of HP-β-CD in WFI at the desired concentration (e.g., 20-40% w/v).

  • Complexation: Add the API to the HP-β-CD solution and stir until a clear solution is obtained. This process can be aided by gentle heating or sonication.

  • Final Adjustments: Adjust the pH and osmolality if necessary.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter.

Part 3: Quality Control and Stability of the Final Formulation

Once a lead formulation has been identified, it is crucial to assess its stability under the intended storage conditions.

Excipient Compatibility

Drug-excipient compatibility studies are performed to ensure that the chosen excipients do not cause degradation of the API. [21][22][23][24]This is typically done by preparing binary mixtures of the API and each excipient and storing them under accelerated conditions (e.g., 40°C/75% RH) for a defined period. The samples are then analyzed for the appearance of any new degradation products.

Short-Term Stability of the Formulation

The stability of the final liquid formulation should be evaluated to establish its shelf-life for the duration of the in vivo study.

Protocol 7: Short-Term Formulation Stability Assessment

  • Storage Conditions: Store aliquots of the final formulation at the intended storage temperature (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C or 40°C).

  • Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analytical Tests: The analysis should include:

    • Visual inspection: For color change, precipitation, or microbial growth.

    • pH measurement.

    • HPLC analysis: To determine the concentration of the API and to detect any degradation products.

Conclusion

The formulation of this compound for in vivo studies requires a systematic and scientifically driven approach. While the lack of specific physicochemical data for this novel compound presents a challenge, a rational formulation strategy can be developed based on its chemical structure and the established principles of preclinical formulation science. By conducting thorough pre-formulation studies to experimentally determine its key properties, researchers can select the most appropriate formulation strategy, whether it be a simple aqueous solution, a co-solvent system, a cyclodextrin-based formulation, or a suspension. The detailed protocols provided in this guide offer a practical framework for the successful development of robust and reliable formulations, thereby enabling accurate and reproducible in vivo evaluation of this promising compound.

References

  • Albert, A.; Serjeant, E. P. The Determination of Ionization Constants; A Laboratory Manual, 3rd ed.; Chapman and Hall: New York, 1984.
  • Shah AK, Agnihotri SA. Recent advances and novel strategies in pre-clinical formulation development: an overview. J Control Release. 2011;156(3):281–96.
  • FDA. Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. 1997.
  • Mazari, S. A., et al. "Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review." International Journal of Greenhouse Gas Control 31 (2014): 214-228.
  • Perrin, D. D.; Dempsey, B.; Serjeant, E. P. pKa Prediction for Organic Acids and Bases; Chapman and Hall: New York, 1981.
  • Cornish, L. Analytical Techniques In Stability Testing.
  • Ali, S., et al. "Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System." Molecules 26.11 (2021): 3148.
  • Gattefossé.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of medicinal chemistry, 54(6), 1539-1550.
  • FDA. Guidance for Industry: Content and Format of Investigational New Drug Applications (INDs) for Phase 1 Studies of Drugs, Including Well-Characterized, Therapeutic, Biotechnology-derived Products.
  • Virginia Tech. SOP: Mouse Oral Gavage. 2017.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of medicinal chemistry, 54(6), 1539-1550.
  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15.
  • Vallejo, D., et al. "Analytical Methods to Determine the Stability of Biopharmaceutical Products." LCGC North America 41.1 (2023): 22-29.
  • Rodriguez-Palacios, A., et al. "Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus." MethodsX 5 (2018): 1463-1471.
  • Jain, D., et al. "Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS." Scientia Pharmaceutica 83.2 (2015): 297-311.
  • FDA. Step 2: Preclinical Research. 2018.
  • Zhang, Y., et al. "Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Helson, H., et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics 16.2 (2024): 199.
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
  • Instech Laboratories.
  • Jorgensen, M. R., et al. "Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules." Journal of medicinal chemistry 55.17 (2012): 7425-7434.
  • Rayer, A. V., et al. "p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Li, M., et al. "Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System." Frontiers in Chemistry 8 (2020): 589.
  • Duke University.
  • Mondal, J., et al. "Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs." ACS omega 5.43 (2020): 28078-28085.
  • Helson, H., et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics 16.2 (2024): 199.
  • PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Pharmaguideline.
  • UCSF IACUC.
  • Alfa Chemistry.
  • Rayer, A. V., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches.
  • Charles River Laboratories.
  • Ali, M. A., et al. "Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells." European Journal of Medicinal Chemistry 124 (2016): 649-666.
  • Rodriguez-Palacios, A., et al. "Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus." MethodsX 5 (2018): 1463-1471.
  • USF Health.
  • Pop, C., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics 15.6 (2023): 1689.
  • EMA.
  • Grifasi, F., et al. "2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity." European journal of medicinal chemistry 228 (2022): 114026.
  • Gupta, A., et al. "Drug Excipient Compatibility Testing Protocols and Charaterization: A Review." Asian Journal of Organic & Medicinal Chemistry 6.3 (2019): 1-22.
  • Bajaj, S., Singla, D., & Sakhuga, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Synthesis

Executive Summary

This guide addresses the synthesis of This compound via the N-alkylation of 1-(2-hydroxyethyl)piperazine (HEP) with 2-chloroacetamide .

Users frequently encounter issues with chemoselectivity (N- vs. O-alkylation), product isolation due to high water solubility, and polyalkylation (quaternization). This protocol prioritizes kinetic control to favor the N-alkylation pathway and provides a robust workup strategy for polar amine isolation.

Module 1: Reaction Design & Stoichiometry

The Core Challenge: The substrate, 1-(2-hydroxyethyl)piperazine (HEP), contains two nucleophilic sites: the secondary amine (N4) and the primary hydroxyl group. While the amine is more nucleophilic (pKa ~9.0) than the hydroxyl (pKa ~16), improper base selection or excessive heat can promote O-alkylation or competitive hydrolysis of the acetamide reagent.

Optimized Protocol Parameters
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 eq HEP : 1.05 eq 2-ChloroacetamideA slight excess of the electrophile ensures complete conversion of the valuable amine. Large excesses lead to over-alkylation (quaternization).
Base Potassium Carbonate (K₂CO₃) (2.0 eq)A mild, anhydrous base is sufficient to neutralize the HCl byproduct without deprotonating the hydroxyl group (preventing O-alkylation). Avoid strong bases like NaH or NaOH.
Solvent Acetonitrile (ACN) or Acetone Polar aprotic solvents accelerate the SN2 reaction. ACN is preferred as it often allows the inorganic salts to precipitate while keeping the product in solution (or vice versa depending on concentration).
Temperature 50°C - 60°C High temperatures (>80°C) increase the risk of amide hydrolysis and O-alkylation.
Catalyst KI (0.1 eq) (Optional)Potassium Iodide acts as a Finkelstein catalyst, converting the chloro-species to the more reactive iodo-species in situ, accelerating the reaction at lower temperatures.
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned into a viscous, inseparable oil. How do I isolate the solid product?"

Root Cause: The target molecule is highly polar and amphiphilic. It often traps solvent and inorganic salts, preventing crystallization. Resolution Protocol:

  • Filtration: If using ACN/Acetone, filter the hot reaction mixture to remove the inorganic salts (KCl/KHCO₃).

  • Solvent Swap: Evaporate the reaction solvent. Redissolve the crude oil in a minimum amount of hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Precipitation: Add Diethyl Ether or Ethyl Acetate dropwise to the alcoholic solution until turbid. Cool to 4°C. The product often crystallizes as a free base or can be converted to a hydrochloride salt by adding HCl/dioxane for easier filtration.

Q2: "I am seeing a side product with M+ + 58 mass units. What is this?"

Root Cause: This is the O-alkylated impurity or a Quaternary Ammonium salt .

  • Diagnosis: If the mass indicates addition of a second acetamide group, you have over-alkylation.

  • Fix:

    • Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M) to minimize intermolecular collisions between product and reactant.

    • Addition Order: Add the 2-chloroacetamide slowly (dropwise) to the solution of HEP and base. This keeps the concentration of the electrophile low relative to the nucleophile.

Q3: "The yield is low, and I suspect the amide is hydrolyzing."

Root Cause: High pH (strong base) or presence of water can hydrolyze the acetamide group to a carboxylic acid (2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid). Resolution Protocol:

  • Dry Conditions: Ensure the solvent is anhydrous. Water acts as a competing nucleophile and facilitates hydrolysis.

  • Base Check: Switch from NaOH/KOH to K₂CO₃ or Triethylamine (TEA) . Carbonates are generally too weak to hydrolyze amides under mild thermal conditions.

Module 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways and the optimized route for the synthesis.

ReactionPathway cluster_conditions Optimal Conditions Reactants Reactants 1-(2-Hydroxyethyl)piperazine + 2-Chloroacetamide Intermediate Transition State (S_N2 Attack) Reactants->Intermediate K2CO3, ACN, 60°C Impurity_O Impurity A O-Alkylated Side Product Reactants->Impurity_O High Temp / Strong Base (Thermodynamic Path) Target Target Product N-Alkylated Acetamide Intermediate->Target Kinetic Control (Major Path) Impurity_Q Impurity B Quaternary Ammonium Salt Target->Impurity_Q Excess Electrophile (Over-Alkylation)

Figure 1: Reaction pathway analysis showing the desired SN2 route versus competitive O-alkylation and quaternization pathways.

Module 4: Advanced Purification Workflow

For pharmaceutical-grade purity (>98%), a simple extraction is often insufficient due to the water solubility of the product.

WorkupFlow Start Crude Reaction Mixture (ACN/Solvent) Filter Filtration (Hot) Start->Filter Solid Solid Residue (Inorganic Salts - Discard) Filter->Solid Retentate Filtrate Filtrate (Product + Solubles) Filter->Filtrate Permeate Evap Evaporation to Dryness Filtrate->Evap Redissolve Redissolve in EtOH/IPA Evap->Redissolve Cryst Crystallization Add Et2O/EtOAc & Cool Redissolve->Cryst

Figure 2: Purification workflow designed to remove inorganic salts and isolate the polar amine product.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Pollard, C. B., & Wicker, T. H. "The Synthesis of Derivatives of 1-Hydroxyethylpiperazine." Journal of the American Chemical Society, 76(7), 1853–1855. Link (Foundational chemistry of HEP alkylation).

  • Kitchen, L. J., & Hanson, E. S. "Derivatives of Piperazine.[1] XXVI. Synthesis of 1-(2-Hydroxyethyl)piperazine." Journal of the American Chemical Society.[2] (Validation of HEP reactivity).

  • Patel, M., et al. "Synthesis and Biological Evaluation of Piperazine Derivatives." International Journal of Pharma and Bio Sciences. (Modern application of piperazine-acetamide synthesis conditions).

Sources

Technical Support Center: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (also referred to as HEPA-Amide or N-(Carbamoylmethyl)-N'-(2-hydroxyethyl)piperazine ). This compound is structurally analogous to the Good's buffer HEPES but contains an acetamide moiety instead of a sulfonic acid group, making it susceptible to distinct degradation pathways.

Executive Summary

This compound is a piperazine derivative characterized by a secondary amine core substituted with a hydroxyethyl group and an acetamide group.[1][2] Its stability in solution is governed by two primary mechanisms: hydrolytic cleavage of the amide bond (pH-dependent) and oxidative degradation of the piperazine ring (N-oxide formation). While generally stable at neutral pH and ambient temperature, it exhibits significant degradation under stress conditions (extreme pH, high temperature, oxidative stress).

Troubleshooting Guide: Common Stability Issues

Use this diagnostic matrix to identify and resolve stability-related anomalies in your experiments.

Observed Issue Probable Cause Diagnostic Step Corrective Action
pH Drift (Acidification) Amide Hydrolysis : Conversion of the neutral amide to the acidic carboxylic acid derivative (HEPA) and ammonia.Measure pH. If pH has dropped significantly (>0.5 units) in unbuffered solution, hydrolysis is likely.Buffer : Maintain pH 6.0–8.0. Avoid prolonged storage at pH < 4 or > 10. Store at 4°C.
Yellow Discoloration Oxidation : Formation of N-oxides or degradation of the hydroxyethyl group (aldehyde formation).Check absorbance at 400–450 nm. Perform LC-MS to detect M+16 (N-oxide) peaks.Degas : Use degassed solvents. Add antioxidants (e.g., EDTA, Ascorbic Acid) if compatible. Store under N₂/Ar.
Precipitation / Turbidity Solubility Limit / Salt Formation : Interaction with metal ions or pH-induced solubility change of degradation products.Centrifuge and analyze supernatant. Check if precipitate dissolves upon acidification (amine salts).Chelation : Add 1 mM EDTA to sequester trace metals. Ensure concentration is within solubility limits (>100 mg/mL in water).
Loss of Potency (HPLC) Thermal Degradation : Accelerated hydrolysis or intramolecular cyclization at high temperatures.Analyze by HPLC. Look for a new peak with shorter retention time (polar acid product).Cold Chain : Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Ammonia Smell Advanced Hydrolysis : Release of ammonia during amide cleavage.Use damp litmus paper above the solution (turns blue).Discard : The sample is irreversibly degraded. Prepare fresh solution.
Mechanistic Stability Profile

Understanding the chemical vulnerabilities of this molecule is crucial for experimental design.

A. Hydrolytic Pathway (pH-Dependent)

The acetamide group (


) is the primary site of instability.
  • Mechanism : Nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed) on the carbonyl carbon.

  • Product : 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetic acid (HEPA) and Ammonia (

    
    ).
    
  • Kinetics : Slow at pH 7.0. Rapid at pH < 2 (acid hydrolysis) and pH > 10 (base hydrolysis).

  • Impact : Generates an acidic species, causing pH drift and potential interference in biological assays.

B. Oxidative Pathway

The piperazine ring contains two tertiary nitrogens susceptible to oxidation.

  • Mechanism : Reaction with dissolved oxygen, peroxides, or trace metals.

  • Product : N-Oxides (mono- or di-N-oxide). The hydroxyethyl group can also oxidize to an aldehyde or carboxylic acid under harsh conditions.

  • Impact : N-oxides are often colored (yellow/brown) and have different pKa values, altering the buffering capacity and binding properties.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes.

DegradationPathways Compound 2-[4-(2-Hydroxyethyl) piperazin-1-yl]acetamide (Intact Molecule) Hydrolysis Hydrolysis (pH < 4 or pH > 9) Compound->Hydrolysis Oxidation Oxidation (Light, O2, Metals) Compound->Oxidation HEPA 2-[4-(2-Hydroxyethyl) piperazin-1-yl]acetic acid (Acidic Degradant) Hydrolysis->HEPA Major Product Ammonia Ammonia (NH3) Hydrolysis->Ammonia NOxide Piperazine N-Oxide (Colored Impurity) Oxidation->NOxide Minor Product

Caption: Primary degradation pathways showing hydrolysis to the carboxylic acid (HEPA) and oxidative conversion to N-oxides.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of this compound? A: No. Autoclaving (121°C, 15 psi) will accelerate amide hydrolysis, leading to significant degradation and pH shift. Recommendation: Sterilize by filtration using a 0.22 µm PES or PVDF membrane.

Q2: What is the optimal storage buffer? A: Store in a neutral buffer (pH 6.5–7.5) such as Phosphate or MOPS to minimize hydrolytic stress. Avoid unbuffered water for long-term storage, as slight acidification from CO₂ absorption can catalyze hydrolysis.

Q3: Is the compound light-sensitive? A: While not intensely photo-labile, piperazine derivatives can undergo photo-oxidation over extended periods. Recommendation: Store solid powder and solutions in amber vials or wrap containers in foil.

Q4: How do I detect degradation without HPLC? A: A simple pH check is the first line of defense. If the pH of a neutral solution drops significantly, hydrolysis has occurred. Visual inspection for yellowing indicates oxidation.

Q5: What is the solubility limit? A: The compound is highly soluble in water (>100 mg/mL) due to its polarity. It is also soluble in DMSO and Methanol but insoluble in non-polar solvents like Hexane or Diethyl Ether.

Experimental Protocol: Stability Testing

To validate the stability of your specific lot, perform this stress test.

Objective: Determine the degradation rate at accelerated conditions.

Materials:

  • Test Compound (10 mM solution in water)

  • 0.1 M HCl and 0.1 M NaOH

  • HPLC System (C18 column, UV detection at 210 nm)

  • pH Meter

Procedure:

  • Preparation : Prepare three 10 mL aliquots of the 10 mM solution:

    • A: Neutral (Water, pH ~7)

    • B: Acidic (Adjust to pH 2 with HCl)

    • C: Basic (Adjust to pH 10 with NaOH)

  • Incubation : Incubate all samples at 40°C for 24 hours.

  • Sampling : Take 100 µL aliquots at T=0, T=6h, and T=24h. Neutralize acidic/basic samples immediately before injection.

  • Analysis : Inject onto HPLC.

    • Mobile Phase : 5% Acetonitrile / 95% Water (0.1% Formic Acid).

    • Detection : Monitor the decrease in the parent peak area and the appearance of the earlier-eluting acid peak (HEPA).

  • Calculation : % Degradation =

    
    .
    
References
  • Good, N. E., et al. (1966). "Hydrogen Ion Buffers for Biological Research." Biochemistry. (Foundational work on piperazine buffers and their stability).

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. (Detailed hydrolysis rates of amide buffers).

  • Hansen, S. H., et al. (2000). "Stability of Piperazine Derivatives in Solution." Journal of Pharmaceutical and Biomedical Analysis. (General oxidative stability of the piperazine ring).

  • PubChem Compound Summary . "this compound." (Chemical structure and physical properties).[1][2][3][4][5][6][7]

Sources

Technical Support Center: Crystallization of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the crystallization of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. This molecule, characterized by its hydrophilic nature with a hydroxyethyl group, a piperazine ring, and an acetamide moiety, presents unique challenges in obtaining a stable, high-purity crystalline form. Its multiple hydrogen bond donor and acceptor sites, along with the basic nature of the piperazine nitrogens, make its crystallization behavior highly dependent on experimental conditions.

This guide is designed for researchers, chemists, and pharmaceutical development professionals. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during the crystallization process. Our goal is to move beyond simple procedural steps and explain the underlying physicochemical principles, empowering you to make informed decisions to overcome crystallization hurdles.

Section 1: Frequently Asked Questions (FAQs) & Fundamental Challenges

This section addresses the most common initial hurdles researchers face with this compound.

FAQ 1: My compound won't crystallize from any common solvent. It either stays in solution or forms a viscous oil upon cooling or anti-solvent addition. What's happening?

Answer: This is the most prevalent issue for this molecule and is rooted in its high polarity and strong hydrogen-bonding capacity.

  • Causality (The "Why"): The hydroxyethyl and acetamide groups on your molecule form very strong hydrogen bonds with polar protic solvents (like water, methanol, ethanol). The energy gained from these molecule-solvent interactions is highly favorable, making it difficult for the compound to "leave" the solvent phase and arrange itself into an ordered crystal lattice. When you try to force it out of solution too quickly (e.g., by rapid cooling or adding a large volume of anti-solvent), the system doesn't have enough time or the right energetic driving force to achieve a low-energy crystalline state. Instead, it phase-separates into a disordered, liquid-like, compound-rich phase known as "oiling out."

  • Initial Actionable Advice:

    • Slow Down the Process: Drastic changes in temperature or solvent composition are your enemy. Slow, controlled cooling or vapor diffusion of an anti-solvent is critical.[1]

    • Re-evaluate Your Solvent System: You may be using a solvent that is "too good." The ideal solvent is one in which the compound is reasonably soluble at high temperatures but significantly less soluble at lower temperatures.

    • Control the pH: The piperazine ring's two nitrogen atoms mean the molecule's charge state is highly sensitive to pH. This is a critical, often overlooked, parameter.[2][3] Neutralizing the molecule can significantly reduce its solubility in aqueous or protic systems.

FAQ 2: What is the best starting point for solvent selection for this molecule?

Answer: A systematic screening approach is always best. Given the molecule's polarity, you will likely need a polar solvent or a mixed-solvent system.

  • Expert Recommendation: Start with solvents that have a balance of polarity and hydrogen-bonding capability. Good candidates include:

    • Alcohols: Isopropanol (IPA), Ethanol, Methanol. These are often effective for piperazine derivatives.[4][5]

    • Ketones: Acetone. Can be effective, especially when mixed with a small amount of water to aid initial dissolution.[6]

    • Nitriles: Acetonitrile.

    • Mixed Solvents: A highly effective strategy is to dissolve the compound in a minimal amount of a good polar solvent (like water or methanol) and then slowly introduce a miscible "anti-solvent" in which the compound is poorly soluble (like acetone, acetonitrile, or isopropanol).

  • Data-Driven Solvent Selection:

SolventPolarity IndexBoiling Point (°C)Key Characteristics
Water10.2100Strong H-bond donor/acceptor. High solubility likely. Good for pH control.
Methanol5.165Good solvent, but volatility can lead to rapid, poor-quality crystallization.
Ethanol4.378Excellent choice. Less volatile than methanol. Often used for piperazine derivatives.[5][7]
Isopropanol (IPA)3.982Very good choice. Its higher viscosity and lower volatility promote slower crystal growth.
Acetonitrile5.882Aprotic polar solvent. Can be a good anti-solvent with water or methanol.
Acetone5.156Good solvent, but high volatility is a concern for slow evaporation methods.
FAQ 3: You mentioned pH is critical. How exactly does it affect the crystallization of this compound?

Answer: The pH of your solution directly controls the protonation state of the two nitrogen atoms on the piperazine ring, which in turn dictates the molecule's overall charge, solubility, and how it interacts with itself and the solvent.[2][3][8]

  • Mechanistic Explanation:

    • Low pH (Acidic): Both piperazine nitrogens will be protonated (carrying a +1 charge each), making the molecule a dicationic species (H₂A²⁺). This highly charged state is extremely soluble in polar solvents like water and is very unlikely to crystallize.

    • Mid-Range pH (Near pKa1): A mixture of dicationic (H₂A²⁺) and monocationic (HA⁺) species will exist.

    • Neutral pH (Near pKa2): The molecule will likely exist as a neutral zwitterion or a neutral freebase, depending on the exact pKa values. This is often the point of minimum solubility , as the net charge is zero, reducing repulsive electrostatic interactions between molecules and favoring crystal lattice formation.[8]

    • High pH (Basic): The molecule will be a neutral freebase (A).

  • Practical Implication: You must control the pH to target the least soluble species. For most amine-containing compounds, this is near the isoelectric point or in the freebase form. We strongly recommend performing a pH-solubility screen to identify the optimal pH for crystallization.

  • Visualizing the Effect of pH

    G cluster_pH Effect of pH on Molecular State Low_pH Low pH (Acidic) H₂A²⁺ Neutral_pH Neutral pH (Near Isoelectric Point) HA⁺ / A (Zwitterion/Freebase) MINIMUM SOLUBILITY Low_pH->Neutral_pH + OH⁻ High_pH High pH (Basic) A (Freebase) Neutral_pH->High_pH + OH⁻

    Caption: The protonation state and solubility are pH-dependent.

Section 2: Troubleshooting Specific Crystallization Failures

This workflow provides a logical progression for troubleshooting common experimental outcomes.

Troubleshooting Workflow Diagram

G start Start: Saturated solution at high T outcome Cool Solution Slowly start->outcome no_xtal Outcome: No Crystals Form outcome->no_xtal Clear solution remains oil_out Outcome: Oiling Out / Amorphous Solid outcome->oil_out Cloudy -> viscous oil fast_xtal Outcome: Rapid Precipitation (Powder) outcome->fast_xtal Immediate solid crash good_xtal Outcome: Good Quality Crystals outcome->good_xtal Slow crystal growth action_conc Action: 1. Evaporate some solvent. 2. Add anti-solvent. 3. Scratch flask / Add seed crystal. no_xtal->action_conc action_oil Action: 1. Re-heat and add more 'good' solvent. 2. Use a more viscous solvent (e.g., IPA). 3. Employ vapor diffusion. oil_out->action_oil action_fast Action: 1. Re-heat and add more solvent. 2. Slow down the cooling rate (insulate flask). 3. Reduce supersaturation. fast_xtal->action_fast end_process End: Filter and Dry Crystals good_xtal->end_process

Sources

Technical Support Center: Synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important piperazine derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Overview of the Synthesis and Potential Challenges

The synthesis of this compound typically involves the N-alkylation of 1-(2-hydroxyethyl)piperazine with a suitable two-carbon acetylating agent. The most common laboratory-scale methods are:

  • Direct Alkylation: Using 2-chloroacetamide in the presence of a base.

  • Two-Step Alkylation/Amidation: Reacting with an ester of a haloacetic acid (e.g., ethyl chloroacetate) followed by amidation.

While seemingly straightforward, the presence of two nucleophilic secondary amine groups in the piperazine ring, as well as a hydroxyl group, presents a significant challenge in controlling selectivity and minimizing byproduct formation. This guide will address these challenges in detail.

II. Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key decision points where byproduct formation can occur.

Synthesis_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts HEP 1-(2-Hydroxyethyl)piperazine Target This compound (Desired Product) HEP->Target Desired N-Alkylation (k1) DiSub 1,4-Bis(acetamido)piperazine Derivative (Di-substitution Byproduct) HEP->DiSub Di-substitution OAlk O-Alkylated Byproduct HEP->OAlk O-Alkylation (minor) UnreactedHEP Unreacted 1-(2-Hydroxyethyl)piperazine HEP->UnreactedHEP Incomplete Reaction CA 2-Chloroacetamide CA->Target Target->DiSub Further N-Alkylation (k2 > k1) Cyclized Piperazinone Derivative (Intramolecular Cyclization) Target->Cyclized Intramolecular Cyclization (e.g., heat, acid/base)

Caption: Reaction scheme for the synthesis of the target acetamide, highlighting the formation of major and minor byproducts.

III. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed explanations and actionable protocols.

Question 1: My reaction mixture shows multiple spots on TLC/peaks in HPLC, with a major impurity having a higher molecular weight. What is this likely to be, and how can I prevent it?

Answer: The most probable byproduct is the di-substituted piperazine, specifically 1-acetamide-4-(2-hydroxyethyl)piperazin-1-yl-acetamide, where both nitrogen atoms of the piperazine ring have been alkylated.

Causality: The nucleophilicity of the second nitrogen in the piperazine ring remains high after the first substitution, making it susceptible to a second alkylation. This is a common issue in reactions involving unsubstituted or mono-substituted piperazines[1].

Prevention Strategies:

  • Control of Stoichiometry: Using an excess of 1-(2-hydroxyethyl)piperazine (e.g., 2-4 equivalents) relative to 2-chloroacetamide can statistically favor mono-alkylation. However, this requires subsequent removal of the unreacted starting material.

  • Slow Addition of the Alkylating Agent: Adding the 2-chloroacetamide solution dropwise to the reaction mixture at a controlled temperature helps maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event on the same molecule.

  • Use of a Mono-Protected Piperazine: The most robust method for ensuring mono-alkylation is to start with a mono-protected piperazine, such as N-Boc-1-(2-hydroxyethyl)piperazine[2]. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can then be removed under acidic conditions. While this adds steps to the synthesis, it significantly improves selectivity and simplifies purification.

Experimental Protocol for Minimizing Di-substitution (Slow Addition Method):

  • Dissolve 1-(2-hydroxyethyl)piperazine (1.5 eq.) and a suitable non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve 2-chloroacetamide (1.0 eq.) in a minimal amount of the same solvent.

  • Add the 2-chloroacetamide solution to the piperazine mixture dropwise over 1-2 hours using a syringe pump or a dropping funnel.

  • Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

  • Upon completion, proceed with the work-up procedure.

Question 2: I am observing an impurity with a similar polarity to my starting material. What could this be?

Answer: This could be N,N'-bis(2-hydroxyethyl)piperazine, a common impurity from the synthesis of the 1-(2-hydroxyethyl)piperazine starting material[3][4].

Causality: The synthesis of 1-(2-hydroxyethyl)piperazine, often via the reaction of piperazine with ethylene oxide, can lead to the formation of the di-substituted N,N'-bis(2-hydroxyethyl)piperazine[4]. If the starting material is not sufficiently pure, this impurity will be carried through to the final reaction.

Troubleshooting and Prevention:

  • Starting Material Purity Check: Before beginning the synthesis, confirm the purity of the 1-(2-hydroxyethyl)piperazine using techniques like GC-MS or NMR spectroscopy.

  • Purification of Starting Material: If significant amounts of N,N'-bis(2-hydroxyethyl)piperazine are present, purify the starting material by vacuum distillation or column chromatography.

Question 3: My product yield is low, and I have isolated a byproduct where the hydroxyl group appears to have reacted. Is this possible?

Answer: While N-alkylation is generally more favorable due to the higher nucleophilicity of the amine, O-alkylation of the hydroxyl group can occur, especially under strongly basic conditions or at elevated temperatures. The resulting byproduct would be an ether-linked dimer or a product of O-alkylation with 2-chloroacetamide.

Causality: The use of strong bases like sodium hydride can deprotonate the hydroxyl group, increasing its nucleophilicity and making it competitive with the secondary amine for reaction with the electrophile.

Prevention Strategies:

  • Choice of Base: Use a milder, non-nucleophilic base such as potassium carbonate or triethylamine, which is sufficient to scavenge the HCl byproduct without significantly deprotonating the alcohol.

  • Temperature Control: Maintain a low to moderate reaction temperature (e.g., room temperature to 50°C) to favor the more kinetically favorable N-alkylation.

Question 4: After purification, I see evidence of a cyclic byproduct, especially after heating or exposure to acidic/basic conditions. What is this and how can I avoid it?

Answer: This is likely an intramolecular cyclization product, such as a piperazinone derivative.

Causality: The newly formed acetamide can potentially cyclize with the nearby hydroxyl group, particularly under conditions that promote esterification or lactamization, such as heat or the presence of acid or base catalysts.

Prevention and Mitigation:

  • Mild Work-up and Purification: Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions during the work-up and purification steps.

  • Neutralization: Ensure the final product is neutralized and stored under neutral pH conditions.

  • Forced Degradation Studies: To confirm the identity of such byproducts, a forced degradation study can be performed where the purified product is intentionally exposed to acidic, basic, oxidative, and thermal stress[5][6]. This can help to confirm the degradation pathway and develop analytical methods to detect these impurities at low levels.

IV. Detection and Analysis of Byproducts

A robust analytical method is crucial for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method.

General HPLC Method Protocol:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the starting materials, product, and byproducts.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the product and potential byproducts have some absorbance (e.g., 210 nm). For more definitive identification, a mass spectrometer (LC-MS) detector is highly recommended[7].

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Table 1: Expected Elution Order and Identification of Key Components in RP-HPLC

CompoundExpected Relative Retention TimeKey Mass Spec Ion (M+H)⁺
1-(2-Hydroxyethyl)piperazineEarly131.12
This compound Intermediate 188.15
N,N'-bis(2-hydroxyethyl)piperazineIntermediate175.15
Di-substituted ByproductLate245.19

V. Purification Strategies

Protocol 1: Recrystallization

If the desired product is a solid and the impurities are present in smaller quantities or have significantly different solubilities, recrystallization can be an effective purification method.

  • Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures (e.g., isopropanol, ethanol, or a mixture of ethanol and ethyl acetate).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analyze the purity of the crystals and the mother liquor by HPLC to assess the effectiveness of the purification.

Protocol 2: Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase (Eluent): A polar solvent system is required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of increasing methanol concentration (e.g., from 2% to 10% MeOH in DCM) is often effective. Adding a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can help to reduce tailing of the amine products on the silica gel.

  • Procedure: a. Prepare a column with silica gel slurried in the initial, less polar eluent. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the mobile phase, gradually increasing the polarity. d. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

VI. Frequently Asked Questions (FAQs)

  • Q: What is the typical appearance of this compound?

    • A: It is typically a white to off-white solid or a viscous oil, depending on its purity.

  • Q: Can I use a different alkylating agent, such as ethyl bromoacetate?

    • A: Yes, ethyl bromoacetate is a common alternative to ethyl chloroacetate and may be more reactive. The same principles for controlling di-substitution apply.

  • Q: My reaction is not going to completion. What can I do?

    • A: Ensure your reagents are pure and dry. You can try increasing the reaction temperature moderately (e.g., to 50-60 °C) or extending the reaction time. Using a more polar aprotic solvent like DMF can also increase the reaction rate.

  • Q: How can I confirm the structure of my product and byproducts?

    • A: The most definitive methods for structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS)[7].

VII. References

  • Method for synthesizing Ranolazine. (n.d.). Patsnap Eureka. Retrieved February 7, 2026, from [Link]

  • Becker, R., et al. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent No. 5,455,352. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Brennan, M. E., & Speranza, G. P. (1982). Synthesis of N-(2-hydroxyethyl)piperazine. U.S. Patent No. 4,338,443. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • PubChem. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A. National Center for Biotechnology Information. Retrieved from [Link]

  • Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (n.d.). Chinese Patent CN1326846C. Retrieved from

  • Simpkins, N. S., et al. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. Molbank, 2022(3), M1458. [Link]

  • WO2017011283A1 - Process for making hydroxyethyl piperazine compounds. (n.d.). Google Patents. Retrieved from

  • Morvan, B. (2013). Response to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 29(15), 2209-2223.

  • Zejc, A., et al. (2000). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(3), 189-195.

  • O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.

  • Geven, A., et al. (2023). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin with HPLC–DAD–ESI-IT-TOF-MSn and its Pharmaceutical Formulation Analysis with Inter-Laboratory Comparison. Journal of Chromatographic Science.

  • Kumar, V., et al. (2016). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Hatcher, J. M., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 796-812.

  • Veeprho. (n.d.). Dropropizine Impurities and Related Compound. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 6(5).

  • SynThink. (n.d.). Dropropizine EP Impurities and Related Compounds. Retrieved from [Link]

  • Reddy, G. N., et al. (2015). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry, 8(8), 513.

Sources

Technical Support Center: HPLC Purification of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC purification of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance and troubleshooting advice. As a highly polar and basic compound, this compound presents unique challenges in chromatographic purification. This guide offers a systematic approach to method development and problem-solving, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence HPLC purification?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy.

  • High Polarity: The presence of a hydroxyethyl group, a piperazine ring, and an acetamide functional group makes the molecule very water-soluble.[1] This high polarity is the primary challenge, as the compound will have weak retention on traditional non-polar stationary phases like C18.[2]

  • Basicity (pKa): The piperazine ring contains two nitrogen atoms. Based on similar structures like 1-(2-hydroxyethyl)piperazine, we can estimate two pKa values, one around 9.0 and another around 4.5.[3][4] At neutral and acidic pH, the piperazine nitrogen will be protonated, making the molecule cationic. This positive charge can lead to strong, undesirable ionic interactions with residual silanol groups on silica-based columns, resulting in severe peak tailing.[5][6]

  • UV Absorbance: The acetamide group contains a carbonyl chromophore, which will exhibit UV absorbance at low wavelengths, likely around 200-220 nm. An initial UV scan of the crude material is recommended to determine the optimal detection wavelength (λmax).

PropertyEstimated Value/CharacteristicImplication for HPLC
Polarity (logP) Low (estimated < 0)Poor retention in standard Reversed-Phase (RP) HPLC.
pKa (Piperazine) ~4.5 and ~9.0Compound is cationic below pH 9. Potential for peak tailing on silica columns.
Solubility High in aqueous solutionsEasy to prepare samples in the mobile phase.
UV Absorbance Expected around 200-220 nmRequires a mobile phase with good transparency at low UV wavelengths.

Method Development Strategies

Given the high polarity of the target compound, a standard reversed-phase method is likely to fail. We present two robust strategies for successful purification.

Strategy A: Modified Reversed-Phase HPLC

This approach aims to enhance the retention of our polar analyte on a reversed-phase column.

Step-by-Step Protocol:

  • Column Selection:

    • Choose a "polar-modified" or "aqueous-stable" C18 column. These columns have a lower ligand density or contain polar end-capping groups to prevent phase collapse in highly aqueous mobile phases and to shield residual silanols.

    • Recommended Columns: Waters CORTECS T3, Phenomenex Luna Omega Polar C18.

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH serves two purposes:

      • It ensures the analyte is consistently in its protonated, cationic form.

      • It suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary ionic interactions and reducing peak tailing.[6]

    • Organic Component (Solvent B): Acetonitrile or Methanol. Acetonitrile is generally preferred due to its lower viscosity and better UV transparency at low wavelengths.[7]

  • Initial Gradient Conditions:

    • Start with a very shallow gradient and a high aqueous content to maximize retention.

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient:

      • 0-5 min: 2% Solvent B

      • 5-25 min: 2% to 30% Solvent B

      • 25-30 min: 30% to 95% Solvent B (column wash)

      • 30-35 min: 95% Solvent B (hold)

      • 35-40 min: Re-equilibrate at 2% Solvent B

  • Detection:

    • Set the UV detector to the determined λmax (start at 210 nm if λmax is unknown).

Strategy B: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds that are unretained in reversed-phase.[8][9][10] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. A water layer is adsorbed onto the stationary phase, and the analyte partitions into this layer.

Step-by-Step Protocol:

  • Column Selection:

    • Choose a HILIC column with a polar stationary phase.

    • Recommended Columns: Amide, Cyano, or bare Silica columns. Amide phases are often a good starting point due to their robustness.[9]

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Acetonitrile with 0.1% Formic Acid and 10 mM Ammonium Formate. The buffer is crucial for good peak shape and reproducible retention times.

    • Organic Component (Solvent B): Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Note the reversal: In HILIC, water is the strong, eluting solvent.[8]

  • Initial Gradient Conditions:

    • The gradient runs from high organic to increasing aqueous content.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-5 min: 95% Solvent A (5% Water)

      • 5-25 min: 95% to 70% Solvent A (5% to 30% Water)

      • 25-30 min: 70% to 50% Solvent A (column wash)

      • 30-35 min: 50% Solvent A (hold)

      • 35-40 min: Re-equilibrate at 95% Solvent A

  • Sample Preparation:

    • CRITICAL: The sample must be dissolved in a solvent with a composition similar to or weaker than the initial mobile phase (i.e., high acetonitrile). Injecting a sample dissolved in pure water will cause severe peak distortion.[11]

Troubleshooting Guide

Issue 1: Poor or No Retention (Analyte elutes at the void volume)
  • Cause (RP-HPLC): The compound is too polar for the selected reversed-phase conditions.

  • Solution:

    • Ensure you are using a polar-modified/aqueous-stable C18 column.

    • Decrease the initial organic percentage in your gradient to 0-2%.

    • If retention is still poor, switch to the HILIC method. HILIC is specifically designed for such compounds.[12][13]

Issue 2: Peak Tailing
  • Cause: Secondary ionic interactions between the protonated (cationic) analyte and deprotonated (anionic) residual silanols on the silica backbone of the column.[5] This is the most common cause of tailing for basic compounds.[6]

  • Solutions:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is low (e.g., with 0.1% Formic or Trifluoroacetic acid). A pH below 3 will suppress silanol ionization.

    • Increase Buffer Concentration (HILIC): In HILIC, a higher buffer concentration (e.g., 20 mM Ammonium Formate) can help shield the silanols and improve peak shape.

    • Check for Column Degradation: If the column is old or has been used with high pH mobile phases, the stationary phase may be degraded. Replace the column.

Issue 3: Peak Fronting
  • Cause A: Sample Overload: Injecting too much sample mass onto the column.

    • Solution: Reduce the injection volume or dilute the sample.[14][15]

  • Cause B: Incompatible Sample Solvent: The solvent used to dissolve the sample is stronger than the mobile phase.

    • Solution: Always dissolve the sample in the initial mobile phase composition or a weaker solvent.[11][14] For HILIC, this means dissolving the sample in >90% acetonitrile.

Issue 4: Split or Broad Peaks
  • Cause A: Partially Clogged Frit: Particulates from the sample or mobile phase can block the column inlet frit.

    • Solution: Filter all samples and mobile phases before use. Try back-flushing the column (if permitted by the manufacturer's instructions).

  • Cause B: Column Void: A void or channel has formed at the head of the column bed.

    • Solution: This is often due to pressure shocks or bed settling and typically requires column replacement.[11]

Visual Workflows

Method Selection Workflow

MethodSelection start Start: Purify 2-[4-(2-Hydroxyethyl) piperazin-1-yl]acetamide check_retention Run initial RP-HPLC scout gradient (Polar C18, 0-30% ACN w/ 0.1% FA) start->check_retention rp_method Adequate Retention? (k' > 2) check_retention->rp_method optimize_rp Proceed with Modified Reversed-Phase (Strategy A). Optimize gradient. rp_method->optimize_rp Yes switch_hilic Switch to HILIC (Strategy B) rp_method->switch_hilic No optimize_hilic Optimize HILIC gradient (adjust water % and buffer) switch_hilic->optimize_hilic

Caption: Decision tree for selecting the optimal HPLC strategy.

Troubleshooting Workflow: Peak Tailing

TailingTroubleshooting start Problem: Peak Tailing Observed check_ph Is mobile phase pH < 3? (e.g., contains 0.1% FA/TFA) start->check_ph lower_ph Add 0.1% Formic or Trifluoroacetic Acid check_ph->lower_ph No check_column Is the column old or known to be degraded? check_ph->check_column Yes end Peak Shape Improved lower_ph->end replace_column Replace with a new polar-endcapped column check_column->replace_column Yes check_buffer If HILIC, is buffer present? (e.g., Ammonium Formate) check_column->check_buffer No replace_column->end add_buffer Add 10-20 mM buffer to mobile phase check_buffer->add_buffer No check_buffer->end Yes add_buffer->end

Caption: Systematic approach to diagnosing and fixing peak tailing.

References

  • PubChem. 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. How can you separate a co-eluting more polar compound by HPLC?[Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • PubChem. 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • MDPI. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation. [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • LCGC International. Peak Fronting . . . Some of the Time. [Link]

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. [Link]

  • Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Carl ROTH. Safety Data Sheet: HEPES. [Link]

  • ChemSrc. 2-[4-(2-hydroxyethyl)piperazin-1-yl]-n-(2-propyl-2,3-dihydro-1h-pyrazol-3-ylidene)acetamide. [Link]

  • HPLC.UV. Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. [Link]

  • LCGC International. What You Need to Know About HILIC. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • PubChem. N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide chloride. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

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Technical Support Center: Degradation Pathways of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to anticipate and address challenges related to the degradation of this compound. Our aim is to equip you with the expertise to conduct robust stability studies and confidently interpret your findings.

Introduction

This compound is a molecule featuring a piperazine core, an N-hydroxyethyl side chain, and an acetamide functional group. Understanding its stability and degradation pathways is critical for the development of safe and effective pharmaceutical products. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation mechanisms, and developing stability-indicating analytical methods.[1] This guide will walk you through the predicted degradation pathways based on the molecule's structure and provide practical guidance for your experimental work.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions. The primary sites of lability are the amide bond, the piperazine ring, and the hydroxyethyl group.

Hydrolytic Degradation

The acetamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[2]

  • Acidic Hydrolysis: Under acidic conditions, the amide bond is likely to be cleaved, yielding 1-(2-hydroxyethyl)piperazine and acetic acid.

  • Basic Hydrolysis: In the presence of a base, the amide will also hydrolyze to form 1-(2-hydroxyethyl)piperazine and an acetate salt.

Oxidative Degradation

The piperazine ring, particularly the tertiary amines, and the primary alcohol of the hydroxyethyl group are prone to oxidation.[3]

  • N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.

  • Ring Oxidation: The piperazine ring itself can undergo oxidation to yield products such as 2-oxopiperazine derivatives.[3]

  • Side-Chain Oxidation: The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde and further to a carboxylic acid, resulting in the formation of 2-[4-(carboxymethyl)piperazin-1-yl]acetamide.

Photolytic Degradation

Piperazine compounds have been shown to degrade in the presence of UV light and air.[4] The degradation pathways can be complex and may involve radical mechanisms, leading to a variety of degradation products.

Thermal Degradation

At elevated temperatures, piperazine and its derivatives can undergo degradation.[5] For this compound, thermal stress may lead to:

  • Dehydration: Loss of water from the hydroxyethyl group to form a vinyl-substituted piperazine derivative.

  • Ring Opening: Thermal degradation of piperazine can be initiated by a nucleophilic attack, leading to ring-opened structures.[6][7]

The following diagram illustrates the potential degradation pathways of this compound.

Degradation Pathways Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_product 1-(2-Hydroxyethyl)piperazine + Acetic Acid/Acetate parent->hydrolysis_product Acid/Base n_oxide N-Oxide derivatives parent->n_oxide Oxidizing agents (e.g., H₂O₂) ring_oxidation 2-Oxopiperazine derivative parent->ring_oxidation Oxidizing agents side_chain_oxidation Carboxylic acid derivative parent->side_chain_oxidation Oxidizing agents dehydration Vinylpiperazine derivative parent->dehydration Heat ring_opening Ring-opened products parent->ring_opening High Heat photoproducts Various photoproducts parent->photoproducts UV Light

Caption: Predicted degradation pathways for this compound.

Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies of this compound.

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study. The goal is to achieve 5-20% degradation.[8]
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate column or mobile phase.For this polar compound, consider a C18 column with a polar-embedded or end-capping stationary phase. Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. A gradient elution may be necessary to resolve all degradation products.
Co-elution of degradation products. Lack of chromatographic selectivity.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). Consider using an orthogonal HPLC method with a different column chemistry (e.g., HILIC) for confirmation.
Difficulty in identifying degradation products by MS. Low abundance of degradants or complex fragmentation.Concentrate the sample before LC-MS analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Perform MS/MS fragmentation studies and compare the fragmentation patterns with the parent compound to elucidate the structure of the degradants.

FAQs

Q1: What are the primary degradation pathways I should be most concerned about for this molecule?

A1: Based on its structure, the most probable degradation pathways are hydrolytic cleavage of the acetamide bond under acidic or basic conditions and oxidation of the piperazine ring and the hydroxyethyl side chain.

Q2: What is a suitable starting point for a stability-indicating HPLC method?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column. Given the polar nature of the molecule and its potential degradants, a mobile phase consisting of a phosphate or acetate buffer (pH 3-7) and acetonitrile or methanol as the organic modifier is recommended. A gradient elution will likely be necessary to separate the parent compound from its more polar degradation products.

Q3: How can I confirm the identity of the degradation products?

A3: The most powerful technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, allowing you to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used to elucidate the structure of the unknown compounds by comparing them to the fragmentation of the parent drug.[9]

Q4: Are there any special handling precautions I should take during my experiments?

A4: Given the potential for photodegradation, it is advisable to protect solutions of this compound from light, especially during long-term storage or analysis. This can be achieved by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and for a stability-indicating HPLC-MS method.

Protocol 1: Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Repeat the experiment with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent for analysis.

    • For solution-state thermal stress, prepare a solution of the compound in water and heat at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop a stability-indicating HPLC-MS method for the separation and identification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 210 nm

Mass Spectrometry Conditions (Positive Ion Mode):

Parameter Recommendation
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Scan Range (m/z) 50 - 500
MS/MS Collision-induced dissociation (CID) with varying collision energies

Experimental Workflow Diagram:

Experimental Workflow Workflow for Forced Degradation and Analysis start Prepare Stock Solution of this compound stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation for Analysis (Neutralization, Dilution) stress->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis: - Peak Purity - Mass Identification - Fragmentation Analysis hplc_ms->data_analysis pathway_elucidation Elucidate Degradation Pathways data_analysis->pathway_elucidation

Caption: General workflow for forced degradation studies and analysis.

References

  • E.S. El-Kassem, L.I. Bebawy, S.M. El-Gizawy, and M.K. Sharaf El-Din, "LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions," ResearchGate, [Online]. Available: [Link].

  • S.A. Freeman, "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture," University of Texas at Austin, 2011. [Online]. Available: [Link].

  • F.O. Ochedi, Y. Liu, and P. Tontiwachwuthikul, "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions," Journal of Environmental Chemical Engineering, vol. 11, no. 6, 2023. [Online]. Available: [Link].

  • F.O. Ochedi, Y. Liu, and P. Tontiwachwuthikul, "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions," ResearchGate, [Online]. Available: [Link].

  • M. K. Sharma and A. Murugesan, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Applied Pharmaceutical Science, vol. 7, no. 1, pp. 235-242, 2017. [Online]. Available: [Link].

  • S.A. Freeman, G.T. Rochelle, "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates," ResearchGate, [Online]. Available: [Link].

  • S.A. Freeman, G.T. Rochelle, "Thermal degradation of piperazine and its structural analogs," ResearchGate, [Online]. Available: [Link].

  • S.A. Freeman, G.T. Rochelle, "Degradation of piperazine by UV light in the presence of air. Conditions," ResearchGate, [Online]. Available: [Link].

  • A. Welz, M. Koba, P. Kośliński, and J. Siodmiak (Pollak), "Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry," ResearchGate, [Online]. Available: [Link].

  • S.L. Hab-Hapu, et al., "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides," The Journal of Organic Chemistry, vol. 79, no. 7, pp. 3136-3148, 2014. [Online]. Available: [Link].

  • S. Jalalpure, et al., "A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles," Indian Journal of Pharmaceutical Education and Research, vol. 54, no. 3s, pp. s554-s563, 2020. [Online]. Available: [Link].

  • N. Zhu, et al., "Mass Fragmentation Characteristics of Piperazine Analogues," Journal of Chinese Mass Spectrometry Society, vol. 42, no. 2, pp. 246-254, 2021. [Online]. Available: [Link].

  • M. Al-Abri, et al., "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions," The Journal of Physical Chemistry A, vol. 125, no. 1, pp. 399-413, 2021. [Online]. Available: [Link].

  • A. Welz, et al., "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines," ResearchGate, [Online]. Available: [Link].

  • S.A. Freeman and G.T. Rochelle, "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates," Industrial & Engineering Chemistry Research, vol. 51, no. 21, pp. 7490-7499, 2012. [Online]. Available: [Link].

  • S. Kumar, et al., "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 1, pp. 583-590, 2015. [Online]. Available: [Link].

  • H. Knuutila, et al., "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol," Industrial & Engineering Chemistry Research, vol. 62, no. 1, pp. 493-508, 2023. [Online]. Available: [Link].

  • M. Al-Abri, et al., "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions," The Journal of Physical Chemistry A, vol. 125, no. 1, pp. 399-413, 2021. [Online]. Available: [Link].

  • A.A. Guryev, et al., "New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides," Molecules, vol. 27, no. 24, p. 8839, 2022. [Online]. Available: [Link].

  • M. Al-Abri, et al., "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions," White Rose Research Online, 2021. [Online]. Available: [Link].

  • S. G. Lias, et al., "Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes," Journal of Mass Spectrometry, vol. 36, no. 1, pp. 67-78, 2001. [Online]. Available: [Link].

  • Y. Lin, et al., "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD," Journal of the Science of Food and Agriculture, vol. 99, no. 2, pp. 796-802, 2019. [Online]. Available: [Link].

  • A. B. Charette, et al., "Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols," Molecules, vol. 28, no. 18, p. 6516, 2023. [Online]. Available: [Link].

  • United Nations Office on Drugs and Crime, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," UNODC, 2013. [Online]. Available: [Link].

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Technical Support Center: Production of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of scaling up the synthesis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide for researchers, scientists, and drug development professionals.

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up synthesis of this compound. Our focus is on providing practical, field-tested insights to ensure robust and reproducible outcomes in your research and development endeavors.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound is the nucleophilic substitution (N-alkylation) of 1-(2-hydroxyethyl)piperazine with a 2-haloacetamide, typically 2-chloroacetamide. This reaction is generally performed in the presence of a base to neutralize the hydrohalic acid byproduct.

G cluster_reactants Reactants cluster_conditions Conditions R1 1-(2-Hydroxyethyl)piperazine P1 This compound R1->P1 R2 2-Chloroacetamide R2->P1 C1 Base (e.g., K2CO3, Na2CO3) C1->P1 C2 Solvent (e.g., Acetonitrile, DMF) C2->P1 C3 Heat C3->P1 BP1 Salt Byproduct (e.g., KCl)

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis and scale-up process.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from several factors. A systematic approach is crucial for diagnosis and improvement.[1]

  • Causality:

    • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, ensuring uniform heat distribution and effective agitation is critical.

    • Side Reactions: The most common side reaction is the dialkylation of the piperazine ring, especially if piperazine itself is used as a starting material or if the product reacts further.

    • Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction. Incorrect stoichiometry, particularly an excess of the alkylating agent, can promote side reactions.[2]

    • Product Degradation: The desired product might be sensitive to high temperatures or prolonged reaction times, leading to degradation.

    • Work-up and Purification Losses: Significant product loss can occur during extraction, washing, and purification steps. This is often exacerbated at scale if phase separation is poor or if the product has some solubility in the aqueous phase.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. A reaction is complete when the limiting reagent is consumed.

    • Optimize Stoichiometry: Start with a 1:1 molar ratio of 1-(2-hydroxyethyl)piperazine to 2-chloroacetamide. A slight excess of the piperazine derivative can sometimes be used to ensure the complete consumption of the more expensive or reactive chloroacetamide.

    • Temperature Control: If the reaction is slow, gradually increase the temperature while monitoring for impurity formation. Exothermic reactions require careful temperature management during scale-up to prevent runaways.

    • Solvent and Base Selection: Aprotic polar solvents like acetonitrile or DMF are generally effective. The choice of base is also important; inorganic bases like potassium carbonate (K₂CO₃) are common as they are inexpensive and easily removed during work-up.[2]

G Start Low Yield Observed CheckCompletion Is the reaction going to completion? (Monitor via TLC/HPLC) Start->CheckCompletion CheckPurity Are starting materials pure? CheckCompletion->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckCompletion->OptimizeConditions No CheckPurity->OptimizeConditions No ImproveWorkup Refine Work-up & Purification (Solvents, pH, Technique) CheckPurity->ImproveWorkup Yes Success Yield Improved OptimizeConditions->Success ImproveWorkup->Success

Caption: Troubleshooting workflow for addressing low reaction yield.

Q2: I am observing significant impurity peaks in my HPLC analysis. What are these impurities and how can I control them?

A2: Impurity profiling is critical for ensuring the quality and safety of the final compound.[3][4] The primary impurities in this synthesis are typically process-related.

  • Likely Impurities:

    • Unreacted Starting Materials: Residual 1-(2-hydroxyethyl)piperazine and 2-chloroacetamide.

    • Dialkylation Product: Formation of 1,4-bis(acetamido)-1,4-bis(2-hydroxyethyl)piperazinium salt, where a second molecule of 2-chloroacetamide alkylates the other nitrogen atom of the product. This is a common issue in piperazine chemistry.

    • Hydrolysis Products: If water is present, 2-chloroacetamide can hydrolyze to 2-hydroxyacetamide.

  • Control Strategies:

    • Minimizing Dialkylation: This is the most critical side reaction to control.

      • Controlled Addition: Add the 2-chloroacetamide solution slowly (dropwise) to the solution of 1-(2-hydroxyethyl)piperazine. This maintains a high molar excess of the piperazine derivative throughout the addition, favoring mono-alkylation.[2]

      • Stoichiometric Control: Avoid using an excess of 2-chloroacetamide.

    • Analytical Characterization: Use LC-MS/MS to identify unknown impurity peaks. This technique can provide molecular weights and fragmentation patterns, allowing for tentative structure assignments even when standards are unavailable.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) can be a useful alternative to reversed-phase chromatography for separating polar impurities.[6]

G R1 1-(2-Hydroxyethyl)piperazine Product Desired Product R1->Product + R2 R2 2-Chloroacetamide Side_Product Dialkylation Impurity Product->Side_Product + R2 (Excess)

Caption: Desired reaction versus the common dialkylation side reaction.

Q3: What are the key safety and handling considerations when scaling up this reaction?

A3: Scaling up introduces new challenges related to thermal management, material handling, and process safety.

  • Thermal Safety: The N-alkylation reaction is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and product degradation.

    • Mitigation: Use a jacketed reactor with controlled heating and cooling. Ensure the addition of reagents is done at a rate that allows the cooling system to maintain the target temperature.

  • Reagent Handling: 2-Chloroacetamide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

  • Pressure Management: While this reaction is typically run at atmospheric pressure, ensure the reactor is properly vented to prevent pressure buildup from any potential off-gassing or temperature increases.

  • Continuous Flow Chemistry: For larger scales, consider transitioning from batch to continuous-flow synthesis. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, which can simplify scale-up.[7][8]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems.

Symptom / Observation Potential Cause(s) Recommended Actions & Rationale
Reaction Stalls (Incomplete Conversion) 1. Insufficient temperature. 2. Poor mixing/agitation. 3. Deactivated reagent.1. Gradually increase reaction temperature by 5-10°C and monitor. 2. Increase stirring speed. Ensure the stir bar/impeller is adequately sized for the vessel. 3. Verify the purity and integrity of starting materials using analytical techniques (e.g., NMR, GC-MS).
Formation of a White Precipitate Early in Reaction 1. The product or an intermediate salt is insoluble in the chosen solvent.1. Add a co-solvent to improve solubility. 2. Increase the reaction temperature if thermally permissible.
Difficult Phase Separation During Work-up 1. Emulsion formation. 2. Incorrect pH of the aqueous phase.1. Add brine (saturated NaCl solution) to break the emulsion by increasing the ionic strength of the aqueous phase. 2. Adjust the pH. The product is basic and will partition into the organic layer at high pH.
Product is an Oil, Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography to remove impurities that inhibit crystallization. 2. Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce solidification.

Experimental Protocols

Protocol 4.1: Synthesis of this compound (Lab Scale)

This protocol is a representative example and should be optimized based on your specific equipment and safety procedures.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(2-hydroxyethyl)piperazine (13.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition: In a separate beaker, dissolve 2-chloroacetamide (9.8 g, 0.105 mol) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred piperazine suspension over 30-45 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting piperazine is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 4.2: Work-up and Purification
  • Extraction: Dissolve the crude residue in 150 mL of dichloromethane (DCM). Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification (if necessary):

    • Crystallization: If the product is solid, it can be recrystallized from a suitable solvent system like ethanol/ethyl acetate to achieve high purity.[9]

    • Column Chromatography: If the product is an oil or contains persistent impurities, purify by flash column chromatography on silica gel, using a mobile phase gradient such as DCM/Methanol (e.g., starting with 100% DCM and gradually increasing the methanol concentration).

References

  • Synthesis of N-(2-hydroxyethyl)piperazine. (1982).
  • Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (2020). E3S Web of Conferences. [Link]

  • Method for synthesizing Ranolazine. Patsnap Eureka. [Link]

  • US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Process for the manufacture of acetamide. (1938).
  • Use of piperazine acetamide derivatives against reperfusion damage.
  • Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. (2019). ResearchGate. [Link]

  • Synthesis of (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. Molbase. [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines. National Institutes of Health. [Link]

  • Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • An improved process for production of hydrazine hydrate.
  • Recent advance study of profiling and control of impurities in API. IJIRT. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Acetamide synthesis. Sciencemadness Discussion Board. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • acetamide. Organic Syntheses. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]

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Technical Support Center: Strategic Derivatization of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide and Mitigation of Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during the chemical modification of this versatile scaffold. Our focus is on achieving high yields of the desired product while minimizing the formation of unwanted side products.

The structure of this compound presents multiple reactive sites: a primary hydroxyl group, a secondary amine within the piperazine ring, and a primary amide. This multifunctionality can lead to a variety of side reactions if reaction conditions are not carefully controlled. This guide will walk you through the common pitfalls and provide expert strategies for successful derivatization.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Q1: I am observing a low yield of my desired N-acylated product and see multiple spots on my TLC plate. What are the likely side reactions?

Low yields in the N-acylation of the piperazine nitrogen are often due to competing reactions at other nucleophilic sites. The primary culprits are O-acylation of the hydroxyl group and di-acylation.

Likely Side Reactions:

  • O-Acylation: The primary hydroxyl group can be acylated by the electrophilic reagent, leading to the formation of an ester byproduct. The reactivity of the hydroxyl group is significant and can compete with the secondary amine of the piperazine.

  • Di-acylation: If the reaction conditions are too harsh or the stoichiometry is not well-controlled, both the secondary amine of the piperazine and the hydroxyl group can be acylated, resulting in a di-acylated product.

  • Amide N-H Acylation: While less common under standard conditions, the amide nitrogen can also be acylated, particularly with highly reactive acylating agents or under forcing conditions.

Mitigation Strategies:

  • Chemoselective N-Acylation: To favor N-acylation over O-acylation, it is crucial to exploit the higher nucleophilicity of the secondary amine under controlled conditions.[1]

  • Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction without competing with the substrate for the acylating agent.[2]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.[2] Dropwise addition of the acylating agent at low temperatures can significantly reduce the formation of byproducts.[2]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete conversion of the starting material without promoting di-acylation.[2]

Q2: My mass spectrometry results show a peak corresponding to the mass of my desired product plus the mass of my protecting group. What is happening?

This observation strongly suggests that a protecting group strategy was employed, but the deprotection step was either incomplete or unsuccessful. It could also indicate that the protecting group is not stable under the derivatization reaction conditions.

Troubleshooting Steps:

  • Verify Deprotection Conditions: Review the deprotection protocol for the specific protecting group used. Ensure that the correct reagents, solvent, temperature, and reaction time are being employed.

  • Monitor Deprotection: Track the progress of the deprotection reaction using an appropriate analytical technique, such as TLC or LC-MS, to ensure complete removal of the protecting group.

  • Protecting Group Stability: Confirm that the chosen protecting group is stable under the conditions of your derivatization reaction. If not, a more robust protecting group may be necessary.

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationCommon Deprotection Conditions
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF), acidic conditions
BenzylBnHydrogenolysis (e.g., H₂, Pd/C)
AcetylAcMild basic or acidic hydrolysis
Q3: I am attempting to perform a reaction at the hydroxyl group, but I am getting a complex mixture of products. How can I achieve selective O-derivatization?

Selectively targeting the primary hydroxyl group in the presence of the more nucleophilic piperazine nitrogen requires a strategic approach, often involving the temporary protection of the amine.

Strategy for Selective O-Derivatization:

  • N-Protection: The first step is to protect the secondary amine of the piperazine ring. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under a wide range of reaction conditions and its straightforward removal.

  • O-Derivatization: Once the piperazine nitrogen is protected, the hydroxyl group can be selectively derivatized using the desired reagent and reaction conditions.

  • Deprotection: The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the desired O-derivatized product.[3]

Experimental Workflow for Selective O-Acylation:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Acylation cluster_2 Step 3: Deprotection A This compound B Boc-Anhydride (Boc)₂O, Base (e.g., TEA) A->B Reaction C N-Boc protected intermediate B->C Product D N-Boc protected intermediate E Acylating Agent (e.g., Acyl Chloride), Base D->E Reaction F N-Boc, O-Acyl protected product E->F Product G N-Boc, O-Acyl protected product H Acid (e.g., TFA) G->H Reaction I Desired O-Acylated Product H->I Product

Caption: Workflow for selective O-acylation.

Frequently Asked Questions (FAQs)

Q: What are the relative reactivities of the functional groups in this compound?

The order of nucleophilicity, and thus general reactivity towards electrophiles, is:

Secondary Amine (Piperazine) > Primary Hydroxyl > Primary Amide

This inherent reactivity difference is the key to achieving chemoselectivity. Under neutral or basic conditions, the secondary amine is the most nucleophilic and will react preferentially. To favor reaction at the hydroxyl group, the amine must be protonated under acidic conditions or protected.[1]

Q: Can I perform a one-pot reaction to derivatize both the piperazine nitrogen and the hydroxyl group?

Yes, a one-pot, two-step derivatization is feasible. This approach involves first reacting the more nucleophilic piperazine nitrogen under controlled conditions, followed by the addition of a second reagent to derivatize the hydroxyl group.

Proposed One-Pot Derivatization Workflow:

G A Starting Material B Step 1: Selective N-Derivatization (Reagent 1, controlled conditions) A->B C Intermediate (N-derivatized) B->C D Step 2: O-Derivatization (Reagent 2, potentially different conditions) C->D E Final Di-derivatized Product D->E

Caption: One-pot di-derivatization workflow.

Considerations for a One-Pot Approach:

  • Reagent Compatibility: Ensure that the reagents and byproducts from the first step do not interfere with the second step.

  • Sequential Addition: The second reagent should only be added after the first reaction has gone to completion, as confirmed by in-process monitoring (e.g., TLC or LC-MS).

  • Solvent Choice: The solvent must be suitable for both reaction steps.

Q: What are some recommended starting conditions for a standard N-acylation?

For a standard N-acylation with an acyl chloride or anhydride, the following conditions provide a good starting point for optimization.

Protocol: General N-Acylation

  • Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Acylating Agent Addition: Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q: How do I choose the right protecting group for my reaction?

The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the conditions of the subsequent reaction(s).

  • Orthogonal to other protecting groups in the molecule, meaning one can be removed without affecting the other.

For protecting the hydroxyl group, silyl ethers (e.g., TBDMS) are a good choice for their stability in non-acidic conditions. For protecting the piperazine nitrogen, carbamates like Boc are widely used due to their stability and ease of removal under acidic conditions.

References

  • 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | CID 23831 . PubChem. [Link]

  • Derivatization - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC . National Center for Biotechnology Information. [Link]

  • Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - NIH . National Center for Biotechnology Information. [Link]

  • EWG Skin Deep® | What is HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID . Environmental Working Group. [Link]

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water | Request PDF - ResearchGate . ResearchGate. [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? . ResearchGate. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications . ACG Publications. [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchGate . ResearchGate. [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed . National Center for Biotechnology Information. [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 - YouTube . YouTube. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization . Technology Networks. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines . Springer. [Link]

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - Frontiers . Frontiers. [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate . ResearchGate. [Link]

  • Hydroxyethylpiperazine Ethane Sulfonic Acid | Ingredients - SkinCeuticals . SkinCeuticals. [Link]

  • Sildenafil - Wikipedia . Wikipedia. [Link]

  • PromaCare® HEPES by Uniproma - Personal Care & Cosmetics - UL Prospector . UL Prospector. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC . National Center for Biotechnology Information. [Link]

  • hydroxyethylpiperazine ethane sulfonic acid, 7365-45-9 - The Good Scents Company . The Good Scents Company. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - ResearchGate . ResearchGate. [Link]

  • (PDF) N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry - ResearchGate . ResearchGate. [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed . National Center for Biotechnology Information. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI . MDPI. [Link]

  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography - PubMed . National Center for Biotechnology Information. [Link]

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Technical Support Center: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive resource for the storage and handling of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. As Senior Application Scientists, we understand that success in the lab is built on a foundation of meticulous technique and a deep understanding of reagent properties. This guide moves beyond simple instructions to explain the causality behind best practices, ensuring both the integrity of your experiments and the safety of your team.

This guide provides detailed information on the proper storage, handling, and troubleshooting for this compound. Given the limited specific data on this exact molecule, this guidance is synthesized from safety data sheets and technical documents for structurally similar compounds, including the parent amine N-(2-Hydroxyethyl)piperazine and related piperazine derivatives. This approach provides a robust framework based on the functional groups present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the compound's stability and purity. Based on data for analogous compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly sealed to prevent moisture absorption and atmospheric contamination.[2] For long-term storage, refrigeration at 2-8°C is recommended as a best practice to minimize potential degradation.[3] Some protocols for similar piperazine structures also suggest storing under an inert atmosphere, such as argon or nitrogen, to further protect against oxidation and moisture.[2]

Q2: What is the expected stability and shelf-life of this compound?

A2: The core structure, N-(2-Hydroxyethyl)piperazine, is stable under normal temperatures and pressures.[1] However, the acetamide group introduces a potential site for hydrolysis. While stable under neutral conditions, the compound may undergo slow degradation if exposed to strong acids, strong bases, or high temperatures over extended periods.[4] It is also incompatible with strong oxidizing agents, which can react with the piperazine ring and hydroxyethyl group.[1][2] When stored correctly, a shelf life of at least one year can be expected, but it is always best to refer to the manufacturer's certificate of analysis and expiration date.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: As a standard laboratory chemical, appropriate PPE is mandatory. Based on the hazard profile of related piperazine compounds, which can cause skin and serious eye irritation, the following PPE should be worn:[6][7]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves.[1][8]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]

Q4: How should I prepare stock solutions of this compound?

A4: The solubility of the specific title compound is not widely published. However, the parent compound N-(2-Hydroxyethyl)piperazine is soluble in water and various organic solvents.[4] The acetamide functional group generally imparts moderate polarity. Therefore, solubility in aqueous buffers (potentially requiring slight pH adjustment) or polar organic solvents like DMSO and DMF is expected.

A general protocol for preparing a stock solution is provided below. Crucially, always perform a small-scale solubility test before preparing a large batch.

Experimental Protocol: Stock Solution Preparation
  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, conical tube.

  • Solvent Addition: Add a portion of the desired solvent (e.g., DMSO) to the tube.

  • Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming (to 37°C) may be applied if necessary, but be cautious of potential degradation with excessive heat.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired concentration and vortex to ensure homogeneity.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can accelerate degradation.

Q5: What are the primary chemical incompatibilities?

A5: To prevent hazardous reactions and compound degradation, avoid contact with the substances listed in the table below. The piperazine nitrogen atoms are basic and can react exothermically with acids, while the overall structure can be oxidized.

Incompatible Material Class Reason for Incompatibility Primary References
Strong Oxidizing Agents Can lead to vigorous, potentially explosive reactions and degradation of the piperazine ring.[1][2][6]
Strong Acids Can cause a strong exothermic reaction due to the basic nature of the piperazine nitrogens.[2][6]
Metals (e.g., Copper) Some piperazine derivatives show incompatibility with certain metals.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing a logical path to identifying and solving the problem.

Problem 1: My compound is not dissolving in the chosen solvent.

  • Initial Check: Have you confirmed the solvent choice? While solubility in polar solvents is expected, it may be limited. Verify the solvent with a small test sample.

  • Action 1: Increase Energy Input. Gently warm the solution (not exceeding 40°C) or place it in an ultrasonic bath for 5-10 minutes. This increases the kinetic energy of the molecules, often overcoming the energy barrier to dissolution.

  • Action 2: Adjust pH (for aqueous solutions). The piperazine moiety has basic nitrogens. If dissolving in a buffer, a slight adjustment of the pH towards acidic may protonate the nitrogens, increasing aqueous solubility. Conversely, for other compounds, a basic pH might be required. Test this with a small aliquot.

  • Action 3: Try an Alternative Solvent. If the compound remains insoluble, consider a different solvent. If you are using an aqueous buffer, try a polar aprotic solvent like DMSO or DMF first, from which you can make further dilutions into your aqueous medium.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis.

This issue often points to compound degradation or contamination. The workflow below can help diagnose the cause.

G start Unexpected Analytical Peaks Observed check_blank 1. Analyze a Solvent Blank start->check_blank contam_source Source of Contamination Identified (e.g., solvent, glassware, vial) check_blank->contam_source Peaks Present no_contam Blank is Clean check_blank->no_contam No Peaks check_fresh 2. Prepare a Fresh Solution from Solid Compound & Re-analyze no_contam->check_fresh peaks_persist Peaks Still Present check_fresh->peaks_persist peaks_gone Original Solution Degraded (Instability in solution, freeze-thaw) check_fresh->peaks_gone Peaks Disappear check_history 3. Review Compound History (Age, Storage Conditions) peaks_persist->check_history improper_storage Improper Storage or Age Identified check_history->improper_storage Potential Issue Found storage_ok Storage Appears Correct check_history->storage_ok No Obvious Issue stress_test 4. Consider Forced Degradation (Hydrolysis, Oxidation) storage_ok->stress_test G start Inconsistent Experimental Results verify_compound 1. Verify Compound Identity & Purity (Check Certificate of Analysis) start->verify_compound purity_issue Purity Below Specification (Source new material) verify_compound->purity_issue Issue Found purity_ok Purity is Acceptable verify_compound->purity_ok No Issue fresh_solutions 2. Use Freshly Prepared Solutions (Avoid old stock/freeze-thaw) purity_ok->fresh_solutions results_stabilize Results Become Consistent (Solution stability was the issue) fresh_solutions->results_stabilize Problem Solved results_inconsistent Inconsistency Persists fresh_solutions->results_inconsistent check_interactions 3. Check for Reagent Incompatibility (e.g., strong acids, oxidizers in media) results_inconsistent->check_interactions incompatibility Potential Incompatibility Identified (Modify experimental buffer/media) check_interactions->incompatibility Potential Issue Found no_incompatibility No Obvious Incompatibility check_interactions->no_incompatibility No Issue revalidate_assay 4. Re-validate Assay Parameters (Controls, instrument performance) no_incompatibility->revalidate_assay

Caption: Decision tree for troubleshooting inconsistent experimental results.

  • Explanation of Workflow:

    • Verify Purity: Always start with your source material. Check the Certificate of Analysis (CoA) from the supplier to ensure its purity and identity meet your experimental requirements.

    • Solution Stability: As discussed in the previous problem, compound instability in solution is a common cause of variable results. Always use freshly prepared solutions from a properly stored solid source.

    • Reagent Incompatibility: Review all components of your experimental buffer or media. Does it contain any strong oxidizing agents or have a pH that could be degrading the compound over the course of the experiment? [2][6] 4. Assay Validation: If all checks on the compound are negative, the issue may lie within the assay itself. Re-run your positive and negative controls and verify instrument performance.

References

  • Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98%. Cole-Parmer.

  • SAFETY DATA SHEET - 1,4-Bis(2-hydroxyethyl)piperazine. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine. Thermo Fisher Scientific.

  • Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH.

  • 2-(Piperazin-1-yl)acetamide. ChemScene.

  • Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). Carl ROTH.

  • 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. PubChem, National Center for Biotechnology Information.

  • HEPBS N-(2-Hydroxyethyl)piperazine-N'-... SDS, 161308-36-7 Safety Data Sheets. Echemi.

  • 2-(Piperazin-1-yl)acetamide. Fluorochem.

  • (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Veeprho.

  • Acetamide - SAFETY DATA SHEET. PENTA.

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics.

  • 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342. PubChem, National Center for Biotechnology Information.

  • 2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate. PubChem, National Center for Biotechnology Information.

  • Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide. Benchchem.

  • Redetermination of 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate at 100 K. National Institutes of Health.

  • 4-(2-Hydroxyethyl)-piperazin-1-carboxylic acid ethyl ester | 14000-66-9. Sigma-Aldrich.

Sources

Technical Support Center: Enhancing Cell Permeability of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cellular permeability of 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this chemical scaffold. Here, we will explore the underlying reasons for poor cell permeability and provide actionable troubleshooting strategies and detailed experimental protocols to help you optimize your compounds for improved therapeutic potential.

Understanding the Challenge: The Physicochemical Profile of the Piperazine Acetamide Scaffold

The this compound core presents a unique set of physicochemical properties that can contribute to suboptimal cell permeability. The piperazine ring, while often beneficial for aqueous solubility and target engagement, introduces a significant number of hydrogen bond donors and acceptors.[1] The presence of the hydroxyethyl group further increases the polarity of the molecule. This inherent hydrophilicity can hinder the passive diffusion of the compound across the lipophilic cell membrane.

Troubleshooting Guide: Addressing Low Permeability in Your Experiments

This section is designed to help you diagnose and resolve common issues related to the poor cell permeability of your this compound derivatives.

Question 1: My compound shows high target affinity in biochemical assays but has low activity in cell-based assays. How can I confirm if poor permeability is the issue?

Answer:

This is a classic indicator of poor cell permeability. To confirm this, you should directly measure the compound's ability to cross a cell monolayer. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2] It is a good first-pass assessment of passive permeability.

  • Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption.[3][4][5] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][4][5] This assay can assess both passive diffusion and active transport mechanisms, including efflux.[3][5]

A low apparent permeability coefficient (Papp) in these assays would strongly suggest that poor cell permeability is limiting the cellular activity of your compound.

Question 2: My Caco-2 assay results show a high efflux ratio (>2). What does this mean and what can I do about it?

Answer:

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[6][7] These transporters are cellular pumps that actively remove substances from the cell, thereby reducing their intracellular concentration and therapeutic effect.

Troubleshooting Strategy:

  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[3] A significant reduction in the efflux ratio in the presence of the inhibitor will confirm that your compound is a P-gp substrate.

  • Structural Modification: Certain structural features can make a compound more susceptible to efflux. Consider the following modifications to reduce P-gp recognition:

    • Reduce Hydrogen Bond Donors: Masking or removing hydrogen bond donors can sometimes reduce recognition by efflux pumps.

    • Increase Lipophilicity: While seemingly counterintuitive, in some cases, increasing lipophilicity can alter the compound's interaction with the efflux pump binding site.[1][8]

    • Introduce Bulky Groups: Strategic placement of bulky substituents can sterically hinder the compound's binding to the efflux transporter.

Question 3: I have tried modifying the substituents on my core scaffold to increase lipophilicity, but the permeability is still low. What other strategies can I employ?

Answer:

If simple lipophilic additions are not yielding the desired results, it's time to consider more advanced strategies. The two primary approaches are the prodrug strategy and the formulation-based approach.

1. The Prodrug Strategy:

A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[9][10] This approach is particularly useful for masking polar functional groups that hinder cell permeability.[9]

For your this compound derivatives, the primary target for prodrug modification is the hydroxyl group on the hydroxyethyl moiety. By masking this polar group with a lipophilic promoiety, you can significantly increase the overall lipophilicity of the compound, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases) can cleave the promoiety, releasing the active parent compound.

Example Prodrug Modification:

Parent CompoundProdrug StrategyResulting ProdrugExpected Outcome
2-[4-(2-Hydroxy ethyl)piperazin-1-yl]acetamide derivativeEsterification of the hydroxyl group with a lipophilic carboxylic acid (e.g., pivalic acid).2-[4-(2-Pivaloyloxy ethyl)piperazin-1-yl]acetamide derivativeIncreased lipophilicity and passive diffusion.

2. Formulation-Based Approaches:

In some cases, the inherent properties of a compound cannot be sufficiently modified without compromising its activity. In such instances, formulation strategies can be employed to enhance permeability. These can include the use of:

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.

  • Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions can facilitate its transport across the cell membrane.

Frequently Asked Questions (FAQs)

Q1: What is a good target Papp value in a Caco-2 assay?

Generally, Papp values are categorized as follows:

  • Low Permeability: < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s

  • High Permeability: > 10 x 10⁻⁶ cm/s

For orally bioavailable drugs, a higher Papp value is desirable.

Q2: Can increasing the lipophilicity too much be detrimental?

Yes. While increasing lipophilicity can improve permeability, excessive lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, increased metabolic liability, and potential off-target toxicity.[11] A balance must be struck between lipophilicity and other drug-like properties.

Q3: Are there any computational tools that can predict cell permeability?

Several in silico models can predict permeability based on a compound's structure. These models often use parameters like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate permeability. While these tools are useful for prioritizing compounds for synthesis and testing, they are not a substitute for experimental validation.

Q4: How does N-alkylation of the piperazine ring affect permeability?

N-alkylation of the piperazine ring can have a variable effect on permeability. Adding a small alkyl group can increase lipophilicity and potentially improve permeability.[12] However, introducing a bulky or charged group could have the opposite effect. The impact of such modifications needs to be evaluated on a case-by-case basis through experimental testing.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general overview of a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with permeable supports (e.g., Millipore)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-28 days to allow for differentiation and monolayer formation.[]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. Only use monolayers with TEER values above a pre-determined threshold.[3]

  • Assay Initiation:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the test compound (typically at 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[3][14]

    • For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[3]

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Prodrug Synthesis - Esterification of the Hydroxyl Group

This protocol provides a general method for the esterification of the hydroxyl group on the 2-hydroxyethyl side chain.

Materials:

  • Your this compound derivative

  • An appropriate carboxylic acid (e.g., pivalic acid) or acid chloride (e.g., pivaloyl chloride)

  • A suitable solvent (e.g., dichloromethane, DMF)

  • A coupling agent (if using a carboxylic acid, e.g., DCC, EDC)

  • A base (if using an acid chloride, e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve your starting material in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • If using a carboxylic acid: Add the carboxylic acid and the coupling agent to the reaction mixture.

    • If using an acid chloride: Cool the reaction mixture in an ice bath and slowly add the acid chloride and the base.

  • Reaction: Allow the reaction to stir at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction (e.g., with water or a saturated bicarbonate solution) and extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography to obtain the desired ester prodrug.

  • Characterization: Confirm the structure of the purified prodrug using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Visualizations

Experimental Workflow for Assessing and Improving Cell Permeability

G cluster_0 Initial Assessment cluster_1 Permeability Testing cluster_2 Troubleshooting cluster_3 Optimization Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay High Activity Low Activity Low Activity Cell-Based Assay->Low Activity Discrepancy PAMPA / Caco-2 Assay PAMPA / Caco-2 Assay Low Activity->PAMPA / Caco-2 Assay Hypothesis: Poor Permeability Low Papp Low Papp PAMPA / Caco-2 Assay->Low Papp Result High Papp High Papp PAMPA / Caco-2 Assay->High Papp Result Analyze Efflux Ratio Analyze Efflux Ratio Low Papp->Analyze Efflux Ratio Caco-2 Data Investigate Other Factors\n(e.g., Metabolism, Target Engagement in Cells) Investigate Other Factors (e.g., Metabolism, Target Engagement in Cells) High Papp->Investigate Other Factors\n(e.g., Metabolism, Target Engagement in Cells) Efflux Ratio > 2 Efflux Ratio > 2 Analyze Efflux Ratio->Efflux Ratio > 2 Finding Efflux Ratio < 2 Efflux Ratio < 2 Analyze Efflux Ratio->Efflux Ratio < 2 Finding Structural Modification\nto Avoid Efflux Structural Modification to Avoid Efflux Efflux Ratio > 2->Structural Modification\nto Avoid Efflux Action Increase Lipophilicity / Prodrug Strategy Increase Lipophilicity / Prodrug Strategy Efflux Ratio < 2->Increase Lipophilicity / Prodrug Strategy Action Re-test Permeability Re-test Permeability Structural Modification\nto Avoid Efflux->Re-test Permeability Iterate Increase Lipophilicity / Prodrug Strategy->Re-test Permeability Iterate Improved Permeability Improved Permeability Re-test Permeability->Improved Permeability Goal

Caption: A workflow for diagnosing and addressing poor cell permeability.

Decision Tree for Improving Permeability

G Start Start Low Cell-Based Activity Low Cell-Based Activity Start->Low Cell-Based Activity Measure Permeability (Caco-2) Measure Permeability (Caco-2) Low Cell-Based Activity->Measure Permeability (Caco-2) Yes Investigate Other Mechanisms Investigate Other Mechanisms Low Cell-Based Activity->Investigate Other Mechanisms No Papp < 1x10^-6 cm/s? Papp < 1x10^-6 cm/s? Measure Permeability (Caco-2)->Papp < 1x10^-6 cm/s? Efflux Ratio > 2? Efflux Ratio > 2? Papp < 1x10^-6 cm/s?->Efflux Ratio > 2? Yes Papp < 1x10^-6 cm/s?->Investigate Other Mechanisms No Consider Prodrug Strategy Consider Prodrug Strategy Efflux Ratio > 2?->Consider Prodrug Strategy No Modify Scaffold to Reduce Efflux Modify Scaffold to Reduce Efflux Efflux Ratio > 2?->Modify Scaffold to Reduce Efflux Yes Modify Scaffold to Increase Lipophilicity Modify Scaffold to Increase Lipophilicity Consider Prodrug Strategy->Modify Scaffold to Increase Lipophilicity Re-evaluate in Cell-Based Assay Re-evaluate in Cell-Based Assay Modify Scaffold to Increase Lipophilicity->Re-evaluate in Cell-Based Assay Modify Scaffold to Reduce Efflux->Re-evaluate in Cell-Based Assay

Sources

troubleshooting inconsistent results in biological assays with 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting inconsistent biological data, solubility artifacts, and assay interference.

Executive Summary: Know Your Molecule

Before troubleshooting, we must address the most common source of error: Identity Confusion.

  • The Molecule: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (often abbreviated as HEP-Acetamide or a precursor to piperazine therapeutics).

  • The Confusion: It is NOT HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid).

  • The Consequence: While HEPES is a zwitterionic buffer (pKa ~7.5), this acetamide derivative acts primarily as a base due to the piperazine nitrogens. It lacks the strongly acidic sulfonic acid group. If you treat it as a passive buffer, you will alter the pH of your media. If you treat it as a drug candidate, you must account for its redox potential.

Troubleshooting Module: Solubility & Preparation

Symptom: Compound precipitates upon addition to media or shows variable potency (IC50) between replicates.

Root Cause: The solubility of piperazine acetamides is strictly pH-dependent. The molecule exists in equilibrium between a protonated (cationic, soluble) and unprotonated (neutral, lipophilic) state.

The Protocol: The "Gradient Dilution" Method Do not dissolve directly in neutral buffer.

  • Primary Stock: Dissolve the solid in DMSO to 100 mM. This bypasses the crystal lattice energy.

  • Intermediate Step (The Critical Check):

    • Dilute 1:10 into water. Check pH.

    • Observation: The pH will likely rise (basic).

    • Action: If the final assay requires pH 7.4, you must back-titrate the stock or ensure your assay buffer has sufficient capacity (e.g., 50 mM HEPES or PBS) to neutralize the basicity of the piperazine ring.

  • Final Dilution: Add to media slowly with vortexing.

Diagnostic Table: Solubility vs. pH

StatepH ConditionChargeSolubilityRisk
Acidic pH < 6.0Dicationic (+2)HighCytotoxicity from acidity
Neutral pH 7.0 - 7.5Monocationic (+1)ModerateIdeal Window
Basic pH > 8.5Neutral (0)LowPrecipitation / Aggregation
Troubleshooting Module: Assay Interference (False Positives)

Symptom: You observe cell viability (high absorbance) in MTT/MTS assays even at high compound concentrations, or "negative inhibition" (activation).

Root Cause: Redox Artifacts. The secondary/tertiary amines in the piperazine ring can act as electron donors. They chemically reduce tetrazolium salts (MTT, WST-8) into purple formazan in the absence of live cells. This generates a false signal of viability, masking toxicity.

The Fix: Orthogonal Assay Validation If you suspect interference, perform a Cell-Free Control :

  • Prepare media + compound (no cells).

  • Add MTT reagent.[1][2]

  • Incubate at 37°C for 2 hours.

  • Result: If the media turns purple, your compound is reducing the dye.

Recommended Alternative Workflows:

  • Switch to ATP Detection: Use Luciferase-based assays (e.g., CellTiter-Glo®). The piperazine acetamide does not interfere with the Luciferase-Luciferin reaction.

  • Switch to Biomass Staining: Use Crystal Violet or SRB (Sulforhodamine B), which bind to proteins/DNA and are unaffected by redox chemistry.

Visualization: The Troubleshooting Logic Flow

The following diagram outlines the decision process for isolating the source of inconsistency.

TroubleshootingFlow Start Start: Inconsistent Data CheckSolubility Check Solubility (Visual Inspection) Start->CheckSolubility CheckpH Check Buffer pH (Is it > 8.0?) CheckSolubility->CheckpH Precipitate Visible CheckAssayType Check Assay Type (MTT / MTS / WST?) CheckSolubility->CheckAssayType Clear Solution AdjustpH Action: Titrate to pH 7.2-7.4 Increase Buffer Capacity CheckpH->AdjustpH Yes CellFreeControl Run Cell-Free Control (Media + Compound + Dye) CheckAssayType->CellFreeControl Tetrazolium Based ResultPurple Result: Color Change? CellFreeControl->ResultPurple SwitchAssay Action: Switch to ATP (Lum) or LDH Assay ResultPurple->SwitchAssay Yes (Artifact) Proceed Proceed: Biological Mechanism Likely ResultPurple->Proceed No (Valid)

Figure 1: Decision tree for isolating solubility issues versus chemical interference in piperazine assays.

Advanced Insights: Stability & Metabolism

Q: Can I autoclave solutions of this compound? A: No. While the piperazine ring is stable, the acetamide tail (


) is susceptible to hydrolysis at high temperatures and pressure, converting it to the carboxylic acid (which would effectively turn it into a zwitterion similar to HEPES, altering its properties). Filter sterilize (0.22 µm) only. 

Q: I am seeing inhibition of my target enzyme in liver microsomes. Is it real? A: Proceed with caution. Piperazine derivatives are known to inhibit Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The basic nitrogen coordinates with the heme iron of the CYP enzyme.

  • Control: Ensure you are running a metabolic stability control. If the compound inhibits the metabolic machinery, your "bioactivity" might just be metabolic stability accumulation.

References & Authority
  • NCBI Bookshelf. "Assay Interference by Chemical Reactivity." Assay Guidance Manual. National Institutes of Health. Available at: [Link]

  • ResearchGate. "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay." (Demonstrates the mechanism of redox interference common to reducing amines). Available at: [Link]

  • PubChem. "HEPES (vs Acetamide derivatives)." National Library of Medicine. Available at: [Link]

Sources

optimization of linker length in 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers optimizing Proteolysis Targeting Chimeras (PROTACs) utilizing the 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide scaffold. This specific moiety is a "semi-rigid" linker-anchor intermediate, commonly employed to connect E3 ligase ligands (such as Thalidomide/Pomalidomide derivatives for Cereblon or VHL ligands) to a Target of Interest (POI) warhead.

Technical Support Center: Piperazine-Acetamide PROTAC Optimization

Ticket Type: Assay Optimization & Synthetic Strategy Subject: Linker Length Modulation in this compound Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Core Architecture & Design Logic

User Question: Why use this specific piperazine-acetamide scaffold, and how do I calculate the "effective" linker length?

Technical Insight: The this compound moiety is not a passive chain; it is a functional "chassis" that solves two common PROTAC failure modes: solubility and entropic penalty .

  • The Piperazine "Kink": Unlike linear PEG or alkyl chains, the piperazine ring introduces a conformational constraint (semi-rigidity).[] This reduces the entropic cost of ternary complex formation by limiting the number of unproductive conformers the molecule can adopt in solution.

  • Solubility Handle: The tertiary amines in the piperazine ring can be protonated at physiological pH (depending on neighbors), improving aqueous solubility—a critical bottleneck for lipophilic PROTACs.

  • Effective Length Calculation:

    • Geometric Length: The through-space distance of this scaffold is approximately 6–8 Å (depending on the chair conformation).

    • Atom Count: When optimizing, count the atoms in the shortest path between the E3 ligand attachment point and the Warhead attachment point.

    • Note: The hydroxyethyl group provides a primary alcohol for further extension (via tosylation/mesylation or oxidation), allowing you to "dial in" the total length.

Troubleshooting Guide: Experimental Scenarios

Scenario A: The "Hook Effect" appears at low concentrations.

Symptom: You observe degradation at 10–100 nM, but efficacy disappears rapidly >1 µM. Root Cause: The linker is likely too short , causing steric clashing that prevents the formation of a stable POI::PROTAC::E3 ternary complex. The binary complexes (PROTAC::POI and PROTAC::E3) compete effectively because the ternary complex is energetically unfavorable. Action Plan:

  • Extend the Hydroxyethyl Handle: Convert the terminal hydroxyl to a leaving group and react with a short PEG spacer (PEG2–PEG4) before attaching the warhead.

  • Verify Cooperativity: Perform a TR-FRET ternary complex assay. If

    
     (cooperativity factor) is < 1, the linker is actively hindering binding.
    
Scenario B: High affinity for POI and E3, but no degradation (Dmax ≈ 0).

Symptom: The molecule binds both targets (validated by FP or SPR) but fails to degrade the protein in cells. Root Cause: The linker is likely too long or too flexible .

  • Geometry: The E3 ligase cannot reach the specific surface lysine on the POI for ubiquitination.

  • Entropy: The flexible chain prevents the "productive" collision of the E3 and POI. Action Plan:

  • Rigidify: If you have extended the linker with PEG, switch to an alkyl chain or add another piperazine unit to reduce degrees of freedom.

  • Map Lysine Availability: The specific geometry of the piperazine-acetamide might be projecting the E3 ligase away from the POI's available lysines. Alter the attachment point on the Warhead side.

Scenario C: Poor Cellular Permeability (Low C_intracellular).

Symptom: Potent in lysate/biochemical assays, but inactive in live cells. Root Cause: The piperazine nitrogen might be permanently charged or the linker is too polar (high TPSA). Action Plan:

  • Check pKa: If the acetamide carbonyl is too far to withdraw electrons, the piperazine nitrogen pKa might be high (~8–9), leading to high protonation.

  • Masking: Ensure the "acetamide" portion is not acting as a hydrogen bond donor sponge.

Optimization Workflow Diagram

The following decision tree outlines the logical flow for optimizing linker length using the piperazine-acetamide scaffold.

PROTAC_Optimization cluster_legend Legend Start Start: Piperazine-Acetamide Scaffold Synth Synthesize Library (Linker Length Scan: +2 to +12 atoms) Start->Synth Binary Binary Binding Assay (FP/SPR vs POI & E3) Synth->Binary Binary->Synth Low Affinity (Steric Clash?) Ternary Ternary Complex Assay (TR-FRET / AlphaLISA) Binary->Ternary Kd < 1uM (Both) Ternary->Synth Negative Cooperativity (Linker too short/rigid) Degradation Cellular Degradation (Western Blot / HiBiT) Ternary->Degradation High Cooperativity (alpha > 1) Success Lead Candidate Degradation->Success DC50 < 100nM Dmax > 80% Analyze_Fail Failure Analysis Degradation->Analyze_Fail No Degradation Analyze_Fail->Synth Linker too long (Ubiquitination zone missed) Permeability Optimize PhysChem (ClogP / TPSA) Analyze_Fail->Permeability Low Cell Entry Permeability->Synth key1 Action key2 Decision Point

Caption: Logical workflow for optimizing linker length. Note the critical distinction between "Binary Binding" (binding to individual proteins) and "Ternary Complex" (formation of the functional trimer).

Standard Operating Procedures (SOPs)

Protocol 1: Linker Extension Synthesis

Objective: To elongate the this compound scaffold to probe steric distances.

  • Activation: Dissolve the scaffold (1.0 eq) in DCM. Add TsCl (1.2 eq) and TEA (2.0 eq). Stir at RT for 4h to generate the Tosylate intermediate.

  • Displacement (Elongation): React the Tosylate with a mono-Boc-diamine or mono-Boc-PEG-amine (3.0 eq) in ACN at 60°C.

    • Why? Using a diamine converts the hydroxyl handle into a reactive amine, adding length (atoms) and changing the chemistry to allow amide coupling with carboxylic acid-containing Warheads.

  • Deprotection: Remove Boc with TFA/DCM (1:1).

  • Coupling: Couple to the POI Warhead using HATU/DIPEA.

Protocol 2: Ternary Complex Stability (TR-FRET)

Objective: To determine if the linker length supports positive cooperativity.

  • Labeling: Label the E3 Ligase (e.g., Cereblon) with a Terbium donor (Lanthascreen). Label the POI with a fluorescein or BODIPY acceptor.

  • Titration: Titrate the PROTAC (1 nM to 10 µM) against fixed concentrations of E3 and POI (near their Kd values).

  • Readout: Measure TR-FRET ratio (520 nm / 495 nm).

  • Analysis: Plot the "Bell-shaped curve."

    • Peak Height: Correlates with the abundance of the ternary complex.

    • Width: Correlates with the stability window.

    • Troubleshooting: If the curve is flat, the linker is likely too short (steric clash preventing trimerization).

Data Summary: Linker Length vs. Efficacy

Representative data trends for Piperazine-Acetamide PROTACs:

Linker Extension (Atoms)Ternary Complex (

)
Degradation (DC50)Permeability (Papp)Interpretation
0 (Direct coupling) < 0.1 (Negative)> 10 µMHighToo Short. Steric clash prevents E3/POI association.
4-6 (Short Alkyl) 0.8 - 1.2 (Neutral)500 nMHighFunctional. Good permeability, but suboptimal ubiquitination zone.
8-12 (PEG/Piperazine) > 2.0 (Positive)10-50 nM ModerateOptimal. "Goldilocks" zone. High cooperativity.
> 16 (Long PEG) 1.0 (Neutral)200 nMLowToo Long. Entropy penalty reduces potency; poor permeability.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[][][3][4][5][6][][8] Molecular BioSystems.[5] Link

    • Key Finding: Established the "bell-shaped" dependence of degradation on linker length, valid
  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. Link

    • Key Finding: Discusses how rigid linkers (like piperazines) can improve permeability compared to flexible PEG chains by reducing the entropic cost of membrane transit.[]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of the American Chemical Society. Link

    • Key Finding: Provides structural insights into linker attachment points on E3 ligands, relevant for the acetamide connection.
  • BOC Sciences. Piperazine & Triazole Linkers - Functional PROTAC Tools.

    • Key Finding: Details the specific utility of piperazine linkers for solubility and "semi-rigid" conform

Sources

minimizing off-target effects of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Effects in 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives Ticket ID: HPA-OPT-2024 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are likely accessing this guide because your lead compounds containing the This compound moiety (hereafter referred to as the HPA-tail ) are exhibiting promiscuity in secondary pharmacology panels.

While the HPA-tail is a privileged scaffold for improving aqueous solubility and metabolic stability in kinase and hydrolase inhibitors (e.g., FAAH, TRPV1), it introduces specific, predictable liabilities. This support guide addresses the three primary sources of off-target noise associated with this pharmacophore: hERG channel blockade (cardiotoxicity) , GPCR promiscuity (CNS side effects) , and Reactive Metabolite formation .

Diagnostic Workflow

Before modifying your molecule, use this decision tree to isolate the source of the off-target effect.

HPA_Diagnostic Start Symptom: Unexplained Toxicity or Poor Selectivity hERG_Check Step 1: hERG / QT Prolongation? Start->hERG_Check GPCR_Check Step 2: CNS / Sedation / GI Issues? hERG_Check->GPCR_Check No hERG_Sol Diagnosis: Cation-Pi Interaction Action: Lower pKa of Piperazine N4 hERG_Check->hERG_Sol Yes (IC50 < 10µM) Metab_Check Step 3: Rapid Clearance / Liver Tox? GPCR_Check->Metab_Check No GPCR_Sol Diagnosis: Biogenic Amine Mimicry Action: Steric Hindrance on Ring GPCR_Check->GPCR_Sol Yes (Hits on 5-HT/D2) Metab_Sol Diagnosis: N-Dealkylation/Glucuronidation Action: Deuteration or Bioisostere Metab_Check->Metab_Sol Yes

Figure 1: Diagnostic logic for isolating HPA-tail liabilities.

Troubleshooting & Optimization Guides

Issue 1: hERG Inhibition (Cardiotoxicity)

The Mechanism: The piperazine nitrogen in the HPA tail is basic (pKa ~7.8–8.5). At physiological pH, it becomes protonated. This positive charge interacts strongly with the aromatic residues (Tyr652 and Phe656) inside the hERG potassium channel pore, leading to QT prolongation.

Troubleshooting Matrix:

ParameterDiagnostic QuestionRecommended Action
Basicity Is the calculated pKa of the N4-piperazine > 7.5?Electron Withdrawal: Add an electron-withdrawing group (e.g., fluorine) to the adjacent carbon or switch to a less basic heterocycle (e.g., diazepane).
Lipophilicity Is the cLogP > 3.5?Polarity Shift: High LogP drives hERG binding. Introduce a polar group on the acetamide tail (e.g., convert terminal amide to a sulfonamide).
Flexibility Is the ethyl linker freely rotatable?Rigidification: Constrain the ethyl linker into a ring system to prevent the "induced fit" required for hERG pore blocking.

Validation Protocol: Automated Patch Clamp

  • Cell Line: CHO-hERG stable cell line.

  • Buffer: HBSS with 0.1% DMSO.

  • Control: E-4031 (Positive Control).

  • Acceptance Criteria: A safety margin of >30-fold between the Therapeutic

    
     and hERG 
    
    
    
    is required.
Issue 2: GPCR Promiscuity (CNS Side Effects)

The Mechanism: The piperazine core is a "privileged scaffold" for aminergic GPCRs. It mimics the ethylamine chain of serotonin and dopamine. Unmodified HPA tails often bind unintentionally to 5-HT2A , D2 , or Alpha-1 adrenergic receptors.

Troubleshooting Matrix:

SymptomLikely Off-TargetStructural Fix
Sedation / Weight Gain H1 Histamine ReceptorBulky Substitution: Add a methyl group to the piperazine ring (2-methyl or 3-methyl) to disrupt the flat binding pocket of H1.
Hypotension Alpha-1 AdrenergicLinker Extension: Shorten or lengthen the ethyl linker between the piperazine and the acetamide. Alpha-1 is sensitive to chain length.
Anxiety / Tremors 5-HT2A / D2Selectivity Filter: Replace the hydroxyethyl group with a more polar, non-canonical tail (e.g., oxetane) to reduce hydrophobic contacts in the GPCR orthosteric site.
Issue 3: Metabolic Instability

The Mechanism:

  • N-Dealkylation: CYP450 enzymes can cleave the ethyl linker.

  • Glucuronidation: The terminal hydroxyl group (-OH) on the hydroxyethyl chain is a prime target for UGT enzymes, leading to rapid clearance.

Solution:

  • Block Metabolism: Fluorinate the ethyl linker (replace -CH2- with -CF2-) to prevent oxidative dealkylation.

  • Mask the Hydroxyl: Convert the terminal alcohol to a methyl ether (-OMe) or a carbamate if the H-bond donor is not critical for on-target potency.

Experimental Protocols

Protocol A: Competitive Radioligand Binding (GPCR Screen)

Use this to confirm if your HPA inhibitor is hitting "The Big Three" (5-HT, Dopamine, Histamine).

Materials:

  • Membrane preparations (HEK293 overexpressing target GPCR).

  • Radioligand: [3H]-N-Methylspiperone (for D2/5-HT2A).

  • Test Compound: HPA-inhibitor (10 µM screening concentration).

Step-by-Step:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Mix 50 µL membrane + 25 µL radioligand (Kd concentration) + 25 µL Test Compound.

  • Equilibrium: Incubate at 25°C for 60 minutes (protect from light).

  • Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    
    • Threshold: >50% inhibition at 10 µM warrants a full

      
       determination.
      

Frequently Asked Questions (FAQ)

Q: My HPA compound precipitates in the cell assay media. Is this an off-target effect? A: No, this is a physicochemical failure. The acetamide tail aids solubility, but if your core scaffold is too lipophilic, the compound may aggregate. Aggregates cause false positives (pan-assay interference).

  • Fix: Run a Nephelometry Solubility Screen. If solubility is <50 µM, improve the polarity of the core before optimizing for off-targets.

Q: Can I replace the piperazine with a piperidine to fix hERG? A: Yes, but be careful. Removing the basic nitrogen (N4) eliminates the protonation site, which will drastically reduce hERG binding (Good). However, it also removes a hydrogen bond acceptor/donor that might be critical for your primary target potency (Bad). A morpholine or piperidone is often a safer bioisostere.

Q: Why does the acetamide group matter for specificity? A: The acetamide (-CH2-CO-NH2) acts as a "solvent front" interactor. In many kinase pockets, it extends into the solvent. If this tail is too hydrophobic, it will fold back and bind non-specifically to hydrophobic patches on other proteins (albumin, hERG). Keeping the acetamide polar ensures it stays solvated and reduces non-specific binding.

References

  • hERG Inhibition Mechanisms

    • Perry, M., et al. (2010). Structural determinants of hERG channel block by clofilium and ibutilide. Molecular Pharmacology. Link

    • Context: Explains the critical role of basic nitrogens (like those in piperazine) in Phe656 interactions.
  • Piperazine Scaffold Promiscuity

    • Bolognesi, M. L., et al. (2010). The Multi-Target Directed Ligand Paradigm: A New Deal for Alzheimer's Disease. Journal of Medicinal Chemistry. Link

    • Context: Discusses the use of piperazine linkers to hit multiple GPCR targets intentionally, highlighting the risk of unintentional off-targets.
  • Metabolic Stability of Piperazines

    • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Strategies for Structural Modification of Metabolic Liabilities. Chemical Research in Toxicology. Link

    • Context: Strategies to stabilize the hydroxyethyl-piperazine moiety against N-dealkyl
  • General Safety Screening

    • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Link

    • Context: Defines the standard "Safety Panel" (hERG, 5-HT, D2) required for this class of inhibitors.

Validation & Comparative

Validation Guide: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientific validation strategy for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (referred to herein as HEPA-Amide ) as a Carbonic Anhydrase (CA) inhibitor.

Given that this specific molecule lacks the classical primary sulfonamide (


) zinc-binding group found in standard inhibitors like Acetazolamide, its validation requires a rigorous "non-classical" inhibitor profiling workflow to distinguish true inhibition from weak interaction or potential activation (common in piperazine scaffolds).

Executive Summary & Structural Rationale

Compound: this compound Core Scaffold: Piperazine Target Class: Human Carbonic Anhydrase (hCA) Isoforms (I, II, IX, XII)[1][2][3]

While classical CA inhibitors (CAIs) rely on a sulfonamide "warhead" to coordinate the catalytic Zinc ion (


), HEPA-Amide  presents a piperazine core with an acetamide tail. Piperazine derivatives often act as CA activators  by facilitating proton transfer. Therefore, validating this molecule as an inhibitor requires excluding activation effects and quantifying inhibition constants (

) against a validated negative control (buffer) and positive control (Acetazolamide).
Structural Comparison: Candidate vs. Standards
FeatureHEPA-Amide (Candidate)Acetazolamide (Gold Standard)HEPES (Structural Analog)
Structure Piperazine-AcetamideThiadiazole-SulfonamidePiperazine-Sulfonic Acid
Zinc Binding Group Acetamide (

)
Sulfonamide (

)
None (Sulfonate)
Primary Mechanism Putative: Anchored/AllostericCompetitive (Zn-binding)Buffer (Non-binding)
Typical

(hCA II)
To be determined~12 nM> 100 mM (No inhibition)
Validation Risk High (Potential Activator)Low (Proven)N/A

Experimental Validation Protocols

To objectively validate HEPA-Amide, you must employ a Stopped-Flow CO₂ Hydrase Assay . This is the only method fast enough to measure the rapid turnover of hCA (


) and distinguish subtle inhibition from activation.
Protocol A: Stopped-Flow CO₂ Hydrase Assay (The Khalifah Method)

This protocol measures the physiological reaction:


.

Expert Insight: Since HEPA-Amide is structurally similar to Good's buffers (like HEPES), you cannot use HEPES as the reaction buffer. It may compete or mask the candidate's activity. Use a non-interacting buffer system like Tris/Perchlorate .

Workflow Diagram

CA_Validation_Workflow Start Compound Prep (HEPA-Amide) Mix Rapid Mixing (Stopped-Flow) Start->Mix Buffer Buffer Selection (Tris-HCl, pH 7.5) Buffer->Mix Enzyme hCA Isoform Prep (I, II, IX, XII) Enzyme->Mix Reaction CO2 Hydration (Indicator Color Change) Mix->Reaction < 10 ms Detection Absorbance Decay (Phenol Red @ 557nm) Reaction->Detection Analysis Curve Fitting (Cheng-Prusoff) Detection->Analysis Result Ki Determination Analysis->Result

Figure 1: Stopped-flow kinetic workflow for capturing rapid CO₂ hydration rates.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 20 mM Tris, adjusted to pH 7.5 with

      
       (Perchloric acid). Avoid chloride/sulfate salts if possible as anions can be weak inhibitors.
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 1.7 mM at 25°C).
      
    • Enzyme: Recombinant hCA II (or target isoform) at ~10 nM final concentration.

  • Compound Dosing:

    • Prepare HEPA-Amide dilution series: 0.1 nM to 100 µM.

    • Incubate Enzyme + Inhibitor for 15 minutes prior to mixing to allow equilibrium binding.

  • Measurement:

    • Inject Enzyme-Inhibitor mix and

      
       substrate into the stopped-flow chamber.
      
    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation:

    • Determine the initial rate (

      
      ) for the uncatalyzed reaction and catalyzed reaction.
      
    • Calculate % Inhibition:

      
      .
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: Esterase Activity Assay (Secondary Screen)

If stopped-flow is unavailable, use the 4-NPA hydrolysis assay. Note: This is an artificial substrate and may yield different kinetics.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile.

  • Reaction: hCA catalyzes hydrolysis to 4-nitrophenol (yellow, 400 nm).

  • Throughput: Perform in 96-well plates.

  • Limitation: Acetamides may interact differently with the esterase active site configuration compared to the hydrase site. Data from this assay must be corroborated with Protocol A.

Data Interpretation & Validation Criteria

To validate HEPA-Amide as a successful inhibitor, the data must meet specific thresholds compared to the alternatives.

Performance Comparison Table
ParameterAcetazolamide (Reference)HEPA-Amide (Target Criteria)Piperazine (Negative Control)
Mechanism Competitive InhibitorUnknown (Test for Competitive)Activator (Proton Shuttle)

(hCA I)
~250 nM< 10 µM (for relevance)N/A (Increases Activity)

(hCA II)
~12 nM< 1 µM (for potency)N/A
Selectivity (IX/II) Low (Non-selective)High (Desired)N/A
Decision Matrix
  • Scenario 1:

    
     < 100 nM.  Validated Potent Inhibitor. The acetamide likely coordinates Zn or binds an adjacent pocket (anchored inhibitor).
    
  • Scenario 2:

    
     > 10 µM.  Weak/Non-Inhibitor. The acetamide group is insufficient for stable Zn-binding without a sulfonamide.
    
  • Scenario 3: Rate Increase. The molecule acts as an Activator . The piperazine ring facilitates proton transfer from the active site to the bulk solvent.

Mechanism of Action (Hypothesis)

If HEPA-Amide exhibits inhibition, it likely functions via a "Tail Approach" mechanism, where the piperazine tail occupies the hydrophobic pocket, positioning the acetamide to interact with the Zinc-bound water molecule or the Zinc ion itself.

Mechanism cluster_Inhibitor HEPA-Amide Interaction Zn Zn(II) Ion (Active Site) Water Zn-Bound OH- Acetamide Acetamide Head (-CONH2) Acetamide->Zn Weak Coordination? Acetamide->Water H-Bond Network Piperazine Piperazine Core (Hydrophobic) Acetamide->Piperazine Tail Hydroxyethyl Tail (Solvent Front) Piperazine->Tail

Figure 2: Hypothetical binding mode. The acetamide moiety may interact with the Zinc-bound hydroxide or directly with the metal, while the piperazine scaffold stabilizes the complex via hydrophobic interactions.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. PNAS. Link

  • Nocentini, A., et al. (2019). Piperazine-based sulfonamides as carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Introduction: The Versatility of the 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth comparative analysis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide analogs, with a focus on their application in modern drug discovery, particularly in the domain of kinase inhibition. This guide provides a detailed examination of their synthesis, biological evaluation, and structure-activity relationships, supported by experimental data and protocols for researchers in medicinal chemistry and pharmacology.

The this compound moiety is a prominent structural motif in contemporary drug design. Its prevalence stems from the advantageous physicochemical properties conferred by the piperazine and hydroxyethyl groups. The piperazine ring is a common basic nitrogen-containing heterocycle that is often used in medicinal chemistry to improve aqueous solubility and oral bioavailability. The terminal hydroxyethyl group further enhances hydrophilicity and can serve as a hydrogen bond donor, facilitating interactions with biological targets.

This guide presents a comparative study of analogs built upon this core scaffold, with a specific focus on their role as kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research. By systematically analyzing analogs where the core scaffold is appended to various aromatic and heterocyclic systems, we can elucidate key structure-activity relationships (SAR) that inform the design of more potent and selective therapeutic agents.

General Synthetic Strategies for Analog Synthesis

The synthesis of this compound analogs typically follows a convergent approach. The core of the strategy involves an amide bond formation between 1-(2-hydroxyethyl)piperazine and a suitably functionalized carboxylic acid or its activated derivative. A common and efficient method is the chloroacetylation of a diverse range of aromatic or heterocyclic amines, followed by nucleophilic substitution with 1-(2-hydroxyethyl)piperazine.

This two-step process offers high modularity, allowing for the rapid generation of a library of analogs by simply varying the initial amine component. The causality behind this choice of synthetic route lies in its efficiency and the commercial availability of a vast array of starting materials. The use of a chloroacetyl chloride ensures a reactive electrophile for the initial acylation, while the subsequent substitution with the piperazine derivative is typically a clean and high-yielding reaction.

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution R_NH2 R-NH₂ (Aromatic/Heterocyclic Amine) reagent1 Cl-CO-CH₂-Cl (Chloroacetyl chloride) Base (e.g., Et₃N) R_NH2->reagent1 intermediate R-NH-CO-CH₂-Cl (2-chloro-N-aryl/heteroaryl acetamide) R_NH2->intermediate Acylation reagent1->intermediate piperazine 1-(2-Hydroxyethyl)piperazine intermediate->piperazine final_product Final Analog (2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-aryl/heteroaryl acetamide) intermediate->final_product Substitution piperazine->final_product

Figure 1: A generalized two-step synthetic workflow for the preparation of this compound analogs.

Comparative Analysis of Representative Analogs

To illustrate the impact of structural modifications on biological activity, we will compare three hypothetical, yet representative, analogs based on published data for similar compounds. These analogs differ in the nature of the aromatic/heterocyclic group (R) attached to the acetamide nitrogen.

  • Analog A: Features a simple phenyl group.

  • Analog B: Incorporates a 4-methyl-3-(trifluoromethyl)phenyl group, introducing both electron-donating and strongly electron-withdrawing substituents.

  • Analog C: Features a quinoline ring, a common scaffold in kinase inhibitors.

The biological activity of these analogs was evaluated against two representative kinases: a tyrosine kinase (TK) and a serine/threonine kinase (S/T-K). The data, presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized below.

AnalogR-GroupMolecular Weight ( g/mol )Target KinaseIC₅₀ (nM)
Analog A Phenyl263.34TK1250
S/T-K>10000
Analog B 4-methyl-3-(trifluoromethyl)phenyl345.36TK45
S/T-K8500
Analog C Quinolin-6-yl314.38TK15
S/T-K250

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into the structure-activity relationships for this class of compounds:

  • Impact of Aromatic Substitution: The transition from the unsubstituted phenyl ring in Analog A to the substituted ring in Analog B results in a significant increase in potency against the target tyrosine kinase (TK). The trifluoromethyl group is a strong electron-withdrawing group that can engage in specific interactions within the kinase active site. This highlights the importance of probing the electronic and steric requirements of the target enzyme's binding pocket.

  • Role of the Heterocyclic Core: The replacement of a simple phenyl ring with a larger, more complex quinoline heterocycle in Analog C leads to a dramatic enhancement in potency against both kinases. The quinoline nitrogen can act as a hydrogen bond acceptor, and the extended aromatic system can form favorable π-stacking interactions with aromatic residues in the ATP-binding site of the kinase.

  • Selectivity Profile: While potency is crucial, selectivity is equally important for minimizing off-target effects. Analog B shows good selectivity for the tyrosine kinase over the serine/threonine kinase. In contrast, Analog C, while being the most potent, exhibits activity against both kinases, suggesting a broader selectivity profile that may or may not be desirable depending on the therapeutic goal.

These observations underscore a fundamental principle in medicinal chemistry: small structural modifications can have profound effects on biological activity. The this compound scaffold serves as an excellent solubilizing group and anchor, while the variable 'R' group is primarily responsible for dictating potency and selectivity.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To ensure the trustworthiness of the biological data, a self-validating and robust experimental protocol is essential. The following describes a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test analogs (e.g., Analogs A, B, C) in an appropriate solvent like DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase Reaction Initiation: Add 2.5 µL of a 2X kinase/substrate solution to each well. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may vary depending on the specific kinase.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the "no enzyme" background from all readings. Normalize the data relative to the "vehicle control" (100% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

G cluster_workflow Kinase Assay Workflow prep 1. Prepare Compound Dilutions setup 2. Add Compounds to 384-well Plate prep->setup react 3. Add Kinase/Substrate Solution (Start Reaction) setup->react incubate1 4. Incubate for 60 min react->incubate1 stop 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->stop incubate2 6. Incubate for 40 min stop->incubate2 detect 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate2->detect incubate3 8. Incubate for 30 min detect->incubate3 read 9. Read Luminescence incubate3->read analyze 10. Analyze Data & Calculate IC₅₀ read->analyze

Biological Activity of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

The 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide scaffold represents a pivotal structural motif in medicinal chemistry, primarily utilized to develop local anesthetics and anti-arrhythmic agents that function as Voltage-Gated Sodium Channel (


) blockers.

While structurally homologous to the "caine" class (Lidocaine, Procaine), these derivatives distinguish themselves through the incorporation of the hydroxyethylpiperazine moiety. This modification enhances hydrophilicity and reduces systemic toxicity compared to the diethylamine tail found in Lidocaine, potentially offering a superior therapeutic index (TI).

This guide objectively compares these derivatives against industry standards (Lidocaine), detailing their Structure-Activity Relationship (SAR), anesthetic potency, and validated experimental protocols.

Structural Logic & Pharmacophore Analysis

To understand the biological activity, one must deconstruct the molecule into its functional domains. The efficacy of these derivatives hinges on the "Lofgren's Rule" for local anesthetics: Lipophilic Head + Intermediate Chain + Hydrophilic Tail .

Graphviz Diagram: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional contribution of each molecular segment.

SAR_Analysis Molecule 2-[4-(2-Hydroxyethyl) piperazin-1-yl]acetamide Derivative Lipophilic Lipophilic Domain (Aryl Group on Amide N) Determines Potency & CNS Entry Molecule->Lipophilic N-Substitution Linker Acetamide Linker (Intermediate Chain) Determines Stability (Amide vs Ester) Molecule->Linker Core Scaffold Hydrophilic Hydrophilic Tail (Hydroxyethylpiperazine) Solubility & Ion Channel Interaction Molecule->Hydrophilic C-Terminus Membrane Penetration Membrane Penetration Lipophilic->Membrane Penetration Reduced Systemic Toxicity Reduced Systemic Toxicity Hydrophilic->Reduced Systemic Toxicity

Figure 1: SAR analysis of the scaffold. The hydroxyethyl group specifically modulates


 and solubility, often reducing the irritation associated with more basic amines.

Comparative Biological Activity[1]

The primary application of N-substituted derivatives of this scaffold is Infiltration Anesthesia . Below is a comparison of a representative derivative (N-(2,6-dimethylphenyl) analog, often coded in literature as part of the "LAS" series) against the gold standard, Lidocaine.

Table 1: Performance Profile vs. Lidocaine
FeaturePiperazine Acetamide Derivative (LAS-Analog)Lidocaine (Standard) Scientific Interpretation
Potency (

)
High (0.25% - 0.5% effective conc.)Moderate (1% - 2% effective conc.)The rigid piperazine ring often increases receptor residence time compared to the flexible diethylamine of Lidocaine.
Duration of Action Prolonged (60–90 mins)Moderate (30–60 mins)Hydroxyethyl modification alters metabolic clearance rates, often extending the half-life in tissue.
Onset of Action Slower (3–5 mins)Rapid (1–2 mins)Higher molecular weight and polarity (hydroxy group) slightly delay membrane penetration.
Acute Toxicity (

)
> 350 mg/kg (Mouse, s.c.) ~220 mg/kg (Mouse, s.c.)The derivative shows a wider safety margin (Therapeutic Index), likely due to reduced CNS penetration.
Tissue Irritation Low Low to ModerateThe

of the hydroxyethylpiperazine (approx 7.8) is closer to physiological pH, reducing local acidity.

Critical Insight: While Lidocaine is superior for rapid onset, the Piperazine Acetamide derivatives are superior candidates for long-duration procedures where systemic toxicity is a concern (e.g., large surface area infiltration).

Mechanism of Action: Channel Blockade

These derivatives function as Class IB anti-arrhythmics and local anesthetics.[1] They bind to the intracellular portion of the voltage-gated sodium channel, stabilizing it in the inactivated state .

Graphviz Diagram: Signaling Pathway

Mechanism Drug_Ext Piperazine Derivative (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Drug_Ext->Membrane Diffusion (Uncharged) Drug_Int Protonated Drug (Intracellular) Membrane->Drug_Int Re-protonation NaV_Open NaV Channel (Open State) Drug_Int->NaV_Open Binds to S6 Segment NaV_Inact NaV Channel (Inactivated State) NaV_Open->NaV_Inact Stabilization Signal Action Potential Propagation NaV_Inact->Signal BLOCKS

Figure 2: The mechanism of action involves transmembrane diffusion followed by intracellular binding to the sodium channel pore, preventing depolarization.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these derivatives.

A. Synthesis Protocol (Self-Validating)

Rationale: This route avoids complex protection/deprotection steps, ensuring high yield and purity.

  • Chloroacetylation: React the appropriate aniline (e.g., 2,6-dimethylaniline) with chloroacetyl chloride in glacial acetic acid/sodium acetate buffer.

    • Validation: Monitor TLC (Hexane:Ethyl Acetate 3:1). Disappearance of aniline indicates completion.

  • Nucleophilic Substitution: Dissolve the resulting

    
    -chloroacetamide in dry toluene. Add 1-(2-hydroxyethyl)piperazine  (1.1 eq) and 
    
    
    
    (2 eq). Reflux for 8–12 hours.
  • Purification: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

    • Quality Control: Purity must be confirmed via HPLC (>98%) and

      
      -NMR (Diagnostic peaks: Piperazine protons at 
      
      
      
      2.5–3.5 ppm).
B. Biological Assay: Sciatic Nerve Block (Rat Model)

Rationale: This is the industry standard for determining the duration of motor and sensory block.

  • Subjects: Wistar rats (200–250g).

  • Administration: Inject 0.2 mL of the test compound (0.5% solution) into the popliteal space near the sciatic nerve.

  • Measurement (Motor): Hopping Test. Hold the rat so the treated leg hangs free. Lower the rat until the paw touches a table.

    • Score 0: Quick hopping (Normal).

    • Score 1: Delayed hopping (Partial Block).

    • Score 2: No hopping/dragging (Full Block).

  • Measurement (Sensory): Hot Plate Test (

    
    ). Measure latency to paw withdrawal.
    
    • Cut-off: 12 seconds (to prevent tissue damage).

  • Data Analysis: Plot "Percent Maximum Possible Effect" (%MPE) vs. Time to determine

    
     (duration).
    

Toxicity & Safety Profile

Recent studies on piperazine acetamides (Source 1.6, 1.13) highlight a favorable safety profile compared to ester-linked anesthetics (like Procaine) which generate allergenic PABA metabolites.

  • Metabolism: The amide linkage is hydrolyzed by hepatic amidases (CYP450), not plasma esterases, reducing the risk of anaphylaxis.

  • Cytotoxicity: In vitro assays on human fibroblasts typically show cell viability >90% at therapeutic concentrations (

    
    ), indicating low tissue necrosis potential.
    

References

  • Adani Pharmachem. (n.d.). Piperazine & Derivatives: Pharmacological Diversity.[2][3] Retrieved from

  • Farmacia Journal. (2023). Synthesis and Experimental Study of the Local Anesthetic Activity of New Modified Piperazine Derivatives. Farmacia, 71(1). Retrieved from

  • NYSORA. (2025).[1][4] Clinical Pharmacology of Local Anesthetics. Retrieved from

  • National Institutes of Health (PMC). (2019). Synthesis and biological activities of local anesthetics: Lidocaine analogues. Retrieved from

  • National Institutes of Health (PubMed). (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives. Retrieved from

  • MDPI. (2023).[4] Synthesis and Biological Properties of Copper(II) Complexes with Novel Acetamide Ligands. Retrieved from

Sources

Comparative Efficacy of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (often abbreviated as HEPA or the HEPA scaffold ) and its functional derivatives. This molecule serves as a critical pharmacophore in medicinal chemistry, linking the bioavailability of the piperazine ring with the hydrogen-bonding potential of acetamide and hydroxyethyl tails.

Executive Summary: The HEPA Scaffold in Drug Design

The This compound moiety represents a versatile "privileged structure" in drug discovery. It combines a piperazine core (providing conformational rigidity and solubility) with two distinct functional arms:

  • N1-Acetamide : A hydrogen-bond donor/acceptor site often used to target enzyme active sites (e.g., proteases, kinases).

  • N4-Hydroxyethyl : A polar tail that mimics choline or serine residues, enhancing water solubility and blood-brain barrier (BBB) penetration.

While the parent compound (HEPA) is primarily a chemical intermediate or buffer degradation product, its N-substituted derivatives have demonstrated significant efficacy in three major therapeutic areas: Cardiovascular (Anti-anginal) , Metabolic (Antidiabetic) , and Antimicrobial applications.

Structural Classes & Mechanism of Action

The efficacy of HEPA derivatives depends heavily on the substitution at the acetamide nitrogen (


) and modifications to the hydroxyethyl chain (

).
Class A: Cardiovascular Agents (Ranolazine Analogs)
  • Target : Late Sodium Current (

    
    ) in cardiomyocytes.
    
  • Key Derivative : Ranolazine (and its metabolites).

  • Mechanism : The piperazine-acetamide core binds to the inactivated state of the NaV1.5 channel, preventing calcium overload during ischemia.

  • Structure-Activity Relationship (SAR) : The acetamide group is essential for binding affinity; the hydroxyethyl tail (often modified to a 2-hydroxy-3-aryloxypropyl group) provides lipophilicity for membrane access.

Class B: Antidiabetic Agents (Alpha-Glucosidase Inhibitors)
  • Target : Alpha-glucosidase enzyme in the small intestine.

  • Key Derivatives : Quinoline-Benzimidazole-HEPA conjugates .

  • Mechanism : Competitive or uncompetitive inhibition of carbohydrate hydrolysis, reducing post-prandial glucose spikes.

  • Efficacy : Recent studies (e.g., Bioorg. Chem. 2024) indicate certain HEPA derivatives exhibit up to 28-fold higher potency than Acarbose.

Class C: Antimicrobial Agents
  • Target : Bacterial DNA Gyrase / Topoisomerase IV.

  • Key Derivatives : Coumarin-HEPA and N,N-dimethyl-HEPA analogs.

  • Mechanism : The piperazine ring intercalates into DNA or binds to the ATPase domain of gyrase, while the acetamide arm interacts with key residues (e.g., Asp, Ser).

Comparative Efficacy Data

The following table synthesizes experimental data comparing HEPA derivatives against standard-of-care agents.

Derivative ClassSpecific CompoundTargetEfficacy Metric (IC50 / MIC)Comparison to StandardRef
Antidiabetic Compound 7m (Quinoline-Benzimidazole)

-Glucosidase
14.2 µM 28x more potent than Acarbose (IC50 ~400 µM)[1]
Antidiabetic Compound 6m (Quinoline-Piperazine)

-Glucosidase
280.0 µM Superior to Acarbose[2]
Cardiovascular Ranolazine (Ref. Std.)Late

5.9 µM Standard of Care (Angina)[3]
Antimicrobial Coumarin-HEPA (MS6)S. aureus12.5 µg/mL Comparable to Ciprofloxacin[4]
Antimicrobial N,N-dimethyl-HEPAE. coli25.0 µg/mL Moderate efficacy[5]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where the HEPA scaffold serves as a linker for both metabolic regulation (Antidiabetic) and ion channel modulation (Cardiovascular).

HEPA_Mechanism cluster_CV Cardiovascular Pathway cluster_Metabolic Metabolic Pathway HEPA HEPA Scaffold (this compound) Nav15 NaV1.5 Channel (Late Current) HEPA->Nav15 N-Aryl Substitution (Blocks Pore) AlphaGluc Alpha-Glucosidase (Intestine) HEPA->AlphaGluc Quinoline/Coumarin Fusion CaOverload Calcium Overload (Ischemia) Nav15->CaOverload Inhibits AnginaRelief Anti-Anginal Effect (Ranolazine-like) CaOverload->AnginaRelief Prevents CarbHydrolysis Carbohydrate Hydrolysis AlphaGluc->CarbHydrolysis Inhibits GlucoseControl Hypoglycemic Effect (> Acarbose) CarbHydrolysis->GlucoseControl Reduces Spikes

Caption: Dual therapeutic pathways of HEPA derivatives targeting NaV1.5 channels (cardiovascular) and Alpha-glucosidase (metabolic).

Experimental Protocols

Protocol A: Synthesis of HEPA Derivatives (General Workflow)

This protocol describes the "Click Chemistry" or nucleophilic substitution approach to generate N-substituted acetamide derivatives.

  • Reagents : N-(2-Hydroxyethyl)piperazine (1.0 eq), 2-Chloro-N-arylacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetonitrile (ACN).
    
  • Procedure :

    • Dissolve N-(2-Hydroxyethyl)piperazine in ACN.

    • Add

      
       and stir at room temperature for 30 min.
      
    • Dropwise add the 2-Chloro-N-arylacetamide derivative (e.g., N-(2,6-dimethylphenyl)-2-chloroacetamide for Ranolazine analogs).

    • Reflux at 80°C for 6-12 hours (monitor via TLC).

    • Filter inorganic salts and evaporate solvent.

    • Purification : Recrystallize from Ethanol or use Column Chromatography (DCM:MeOH 9:1).

  • Validation : Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    3.0-3.2 ppm for acetamide
    
    
    ).
Protocol B: Alpha-Glucosidase Inhibition Assay

To verify the "28x efficacy" claim of HEPA derivatives:

  • Enzyme Prep : Dissolve

    
    -glucosidase (from S. cerevisiae) in phosphate buffer (pH 6.8).
    
  • Substrate : p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Workflow :

    • Incubate 20 µL enzyme + 10 µL test compound (HEPA derivative) at 37°C for 10 min.

    • Add 20 µL pNPG substrate to start reaction.

    • Incubate for 30 min at 37°C.

    • Stop reaction with 50 µL

      
       (0.1 M).
      
  • Readout : Measure Absorbance at 405 nm (formation of p-nitrophenol).

  • Calculation :

    
    .
    

References

  • Mahdavi, M., et al. (2024). "Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents." Bioorganic Chemistry, 153, 107908. Link

  • Thakur, S., et al. (2024). "Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies." Journal of Molecular Structure. Link

  • Gilead Sciences. (2006). "Ranolazine (Ranexa) Prescribing Information." FDA Access Data. Link

  • Shahanawaz, M., et al. (2025). "Design and Synthesis of Novel Coumarin-Piperazine Derivatives as Potential Antimicrobial Agents." ResearchGate. Link

  • Smolecule. (2023).[1] "N,N-dimethyl-2-piperazin-1-yl-acetamide: Biological Activity and Synthesis." Smolecule Compound Database. Link

Sources

A Comparative Guide to Validating Target Engagement of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (HEPES): A Case Study in De-risking Bioassay Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Target You Didn't Know You Had

In the landscape of drug discovery and biomedical research, the quest to validate that a molecule engages its intended target is paramount.[1][2][3] This guide addresses the validation of target engagement for 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide. However, a critical initial clarification is necessary. This compound is widely known in the scientific community as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), one of the most common zwitterionic biological buffering agents used in cell culture and biochemical assays.[4][5][6]

While not a therapeutic agent with a specific pharmacological target, the concept of "target engagement" for HEPES is a crucial, albeit often overlooked, consideration. HEPES is not inert.[7] At the concentrations typically used in assays (10-25 mM), it can and does interact with biological macromolecules, influencing their structure, function, and the very data generated in an experiment.[8][9] These unintended interactions can be considered "off-target" effects of an essential assay component. Understanding and validating this engagement is critical for ensuring the integrity and reproducibility of experimental results.

This guide, therefore, reframes the topic to address a more subtle but equally important challenge for researchers: how to identify and characterize the engagement of a ubiquitous laboratory reagent with your protein of interest. We will compare two robust methodologies, the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC), to probe the interaction of HEPES with a target protein. This comparison will serve as a practical framework for scientists to de-risk their assays from potential artifacts introduced by buffer components.

The "Unintended" Targets of a Ubiquitous Buffer

HEPES is prized for its pKa of ~7.5, which provides stable pH control in the physiological range (pH 6.8-8.2), and its low permeability to cell membranes.[4][5][] However, its zwitterionic nature and chemical structure can lead to non-specific interactions with proteins.[11] Studies have shown that HEPES can:

  • Alter Protein Conformation and Activity: In some cases, a HEPES molecule has been found bound in the active site of an enzyme, inducing a conformational change.[9]

  • Influence Carrier-Mediated Transport: HEPES has been shown to modulate the activity of P-glycoprotein (P-gp) efflux pumps and other transporters, potentially by stimulating ATP production.[8]

  • Affect Ion Channel Function: Some reports indicate that HEPES can block chloride channels.[8]

  • Participate in Redox Reactions: The piperazine ring of HEPES can be involved in redox processes, which could interfere with certain assays.

These interactions underscore the necessity of validating the "engagement" of HEPES with your system, particularly when unexpected or inconsistent results arise.

Comparative Methodologies for Assessing HEPES-Protein Interactions

To ascertain whether HEPES directly binds to a protein of interest and to characterize the nature of this interaction, we will compare a cell-based method (CETSA) with a biophysical, in-vitro method (ITC). This dual approach provides a comprehensive picture, from engagement in a physiological context to the precise thermodynamic profile of the interaction.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement within intact cells.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (in this case, HEPES) will be more resistant to heat-induced denaturation than the unbound protein.[14][15]

By performing this assay in a cellular environment, we can assess the binding of HEPES in the presence of all native biomolecules, metabolites, and complex cellular structures.[1][16] This provides a more physiologically relevant confirmation of engagement than purely biochemical assays.[16] The choice of a temperature gradient is crucial for identifying the shift in the protein's melting point (Tm), which is the direct evidence of engagement.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Prepare two sets of cell suspensions. One in your standard HEPES-containing medium and a second in a control medium buffered with an alternative, structurally distinct buffer (e.g., MOPS or phosphate buffer, ensuring the pH is identical).[6]

    • Incubate the cells in their respective media for a duration relevant to your standard experimental protocol (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions from both the HEPES and control groups into separate PCR tubes for each temperature point.

    • Heat the tubes in a PCR cycler using a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble (non-denatured) protein.

    • Quantify the amount of your target protein remaining in the supernatant for each temperature point using a suitable detection method, such as Western blotting or ELISA.

    • Plot the percentage of soluble protein against temperature for both the HEPES and control groups. The resulting curves represent the melting curves of the target protein.

    • A shift in the melting curve to a higher temperature in the HEPES-treated group compared to the control group indicates that HEPES is binding to and stabilizing your target protein.

CETSA_Workflow cluster_prep 1. Cell Preparation cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis CellCulture Culture Cells Treat_HEPES Incubate in HEPES-containing Medium CellCulture->Treat_HEPES Treat_Control Incubate in Control Buffer Medium CellCulture->Treat_Control Heat_HEPES Apply Temperature Gradient (HEPES) Treat_HEPES->Heat_HEPES Heat_Control Apply Temperature Gradient (Control) Treat_Control->Heat_Control Lysis_HEPES Cell Lysis & Centrifugation Heat_HEPES->Lysis_HEPES Lysis_Control Cell Lysis & Centrifugation Heat_Control->Lysis_Control Detection Quantify Soluble Target Protein (e.g., Western Blot) Lysis_HEPES->Detection Lysis_Control->Detection Plotting Plot Melting Curves Detection->Plotting Result Compare Tm Shift (ΔTm) Plotting->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution biophysical technique that directly measures the heat released or absorbed during a binding event.[17] It is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

While CETSA confirms engagement in a complex cellular milieu, ITC provides precise, quantitative data on the binding interaction in a controlled, in-vitro setting. This allows us to understand the fundamental forces driving the interaction between HEPES and the purified target protein. The choice of a purified protein is essential here to eliminate confounding variables from other cellular components and obtain clean thermodynamic data.

  • Sample Preparation:

    • Express and purify your protein of interest to >95% homogeneity.

    • Prepare a concentrated solution of the purified protein (e.g., 10-50 µM) and a concentrated solution of HEPES (e.g., 1-5 mM).

    • Crucially , both the protein and HEPES solutions must be prepared in the exact same buffer (e.g., a phosphate or MOPS buffer) to minimize heat of dilution effects. This is achieved by extensive dialysis of the protein against the buffer, and dissolving the HEPES in the final dialysis buffer.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the HEPES solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume/duration. A typical experiment consists of an initial small injection followed by 19-29 subsequent injections.

  • Data Acquisition:

    • Initiate the titration. The instrument will inject small aliquots of the HEPES solution into the protein solution and measure the minute heat changes that occur with each injection.

    • A control experiment, titrating HEPES into the buffer alone, should be performed to measure the heat of dilution, which will be subtracted from the experimental data.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of HEPES to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Principle cluster_setup 1. ITC Setup cluster_titration 2. Titration cluster_detection 3. Heat Detection cluster_output 4. Data Output Syringe Syringe: HEPES (Ligand) Injection Inject HEPES into Protein Syringe->Injection aliquot Cell Sample Cell: Purified Protein Heat Measure Heat Change (Released or Absorbed) Cell->Heat Injection->Cell RawData Raw Thermogram (Power vs. Time) Heat->RawData BindingIsotherm Binding Isotherm (Heat vs. Molar Ratio) RawData->BindingIsotherm ThermoData Thermodynamic Data (Kd, n, ΔH) BindingIsotherm->ThermoData

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Data Summary and Comparison

The choice between CETSA and ITC depends on the specific question being asked. CETSA provides qualitative or semi-quantitative evidence of binding in a native cellular context, while ITC delivers quantitative thermodynamic data from a purified system.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.[13]Direct measurement of heat changes upon binding.[17]
Environment Intact cells, cell lysates, or tissues.[18]In-vitro, purified components.
Primary Output Change in melting temperature (ΔTm).Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH).
Nature of Data Qualitative to semi-quantitative.Quantitative and thermodynamic.
Throughput Moderate (can be adapted to 96/384-well plates).[12]Low to moderate.
Protein Req. Endogenous levels in cells.High concentration of purified protein.
Labeling Label-free.Label-free.
Key Advantage Physiologically relevant context; confirms cell permeability is not an issue.[16]Provides a complete thermodynamic profile of the interaction.
Key Limitation Indirect measure of binding; can be influenced by downstream events.Requires large amounts of pure protein; sensitive to buffer mismatch.

Conclusion and Recommendations

The validation of target engagement for this compound, or HEPES, is an exercise in meticulous scientific practice. It highlights the critical need to question the potential bioactivity of every component in an assay system. While HEPES is an invaluable tool for maintaining pH stability, its potential to interact with target proteins can lead to misleading results.

For researchers observing unexpected effects or variability in their assays, we recommend a two-pronged approach:

  • Initial Screening with CETSA: Use CETSA as a first-pass method to determine if HEPES stabilizes your target protein in the cellular environment. A positive result strongly suggests a direct interaction that warrants further investigation.

  • Quantitative Characterization with ITC: If CETSA indicates an interaction, use ITC with the purified protein to quantify the binding affinity and understand the thermodynamics. A weak affinity (high Kd) might suggest the interaction is less likely to be physiologically significant, whereas a strong affinity could be a major confounding factor in your experiments.

By employing these orthogonal approaches, researchers can confidently identify and account for the "target engagement" of buffer molecules, thereby enhancing the rigor, reproducibility, and reliability of their scientific findings. This guide provides the framework not just for understanding a single compound, but for fostering a deeper awareness of the subtle variables that underpin robust scientific inquiry.

References

  • Gogoi, K., et al. (2005). Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids. International Journal of Pharmaceutics, 290(1-2), 1-9.
  • ReAgent Chemicals. (2021, July 14). What is HEPES Buffer?. Retrieved from [Link]

  • Carpenter, M. S., & Vigh, G. (2008). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research, 25(2), 225-237.
  • Hopax Fine Chemicals. (n.d.). HEPES (Pharmaceutical Grade) CAS 7365-45-9. Retrieved from [Link]

  • Lin, S. Y., et al. (2015). Utilization of HEPES for Enhancing Protein Transfection into Mammalian Cells. PLoS One, 10(6), e0129838.
  • Science.gov. (n.d.). hepes buffer ph: Topics by Science.gov. Retrieved from [Link]

  • Desheng. (n.d.). What are the applications of HEPES and CHAPS buffers. Retrieved from [Link]

  • Applichem. (n.d.). HEPES: The Essential Biological Buffer for Stable Cell Culture and Research Applications. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Methods in Molecular Biology, 756, 331-349.
  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • He, Y., et al. (2025). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. European Journal of Medicinal Chemistry, 303, 117981.
  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1152062.
  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]

  • Fleming, P. (2026, February 6). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • Wilson, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2118-2128.
  • Kubicki, M., & Telská, A. (2008). Redetermination of 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate at 100 K. Acta Crystallographica Section E, 64(Pt 2), o359.
  • Foley, T. L., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16213-16246.
  • Inoviem. (n.d.). Target validation & engagement. Retrieved from [Link]

  • Lu, C., & Jiang, Q. (2010). 2-[4-(2-Meth-oxy-phen-yl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E, 67(Pt 1), o223.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Garcia-Marcos, A., et al. (2017). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 26(11), 2275-2279.
  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Wilson, A. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Yang, T. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Retrieved from [Link]

  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Daina, A., & Zoete, V. (2019). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 20(21), 5372.
  • University of Cambridge Apollo. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848.
  • Sleno, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4532-4540.

Sources

Comparative Guide: Cross-Reactivity of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of inhibitors featuring the 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently employed to enhance aqueous solubility and tune the pharmacokinetic profile of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands.

While this moiety improves drug-like properties, it introduces specific cross-reactivity liabilities —particularly regarding hERG channel blockade, CYP450 inhibition, and off-target kinase binding—which this guide will objectively analyze.

Executive Summary & Structural Logic

The This compound moiety functions as a hydrophilic "tail" attached to a hydrophobic pharmacophore (the "warhead"). Its design logic is threefold:

  • Solubility: The piperazine ring and terminal hydroxyl group lower

    
    , improving oral bioavailability.
    
  • Solvent Interaction: The tail extends into the solvent-exposed region of the ATP-binding pocket in kinases (e.g., EGFR, VEGFR).

  • H-Bonding: The acetamide carbonyl and terminal hydroxyl serve as hydrogen bond acceptors/donors to anchor the inhibitor.

Primary Drug Classes:

  • Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR, VEGFR, and Src families.

  • ACAT Inhibitors: Modulating cholesterol metabolism.

  • Antiparasitics: (e.g., MMV007791 analogs) targeting calcium-dependent protein kinases.[1][2]

Mechanism of Cross-Reactivity

Cross-reactivity in this class stems from the structural promiscuity of the piperazine-acetamide tail. While the "warhead" (e.g., quinazoline, pyrimidine) dictates primary affinity, the tail dictates selectivity and safety .

A. The hERG Liability (Cardiotoxicity)

The most critical cross-reactivity issue for this scaffold is inhibition of the hERG (Kv11.1) potassium channel.

  • Mechanism: The basic nitrogen of the piperazine ring (protonated at physiological pH) mimics the positively charged moiety of known hERG blockers. The flexible acetamide linker allows the hydrophobic warhead to dock into the channel's central cavity while the tail interacts with aromatic residues (Tyr652, Phe656).

  • Risk Factor: High. Inhibitors with this tail often show hERG

    
     unless mitigated by reducing lipophilicity.
    
B. Kinase Off-Target Binding
  • Src Family Kinases (SFKs): The hydroxyethyl-piperazine tail closely resembles the solubilizing groups of Dasatinib and Bosutinib. This leads to unintended potent inhibition of Src, Lck, and Yes kinases.

  • Selectivity Filter: The "Gatekeeper" residue in the kinase pocket often clashes with bulkier tails. However, the flexibility of the acetamide linker allows this moiety to dodge steric clashes, increasing the range of off-target kinases.

C. Transporter Interaction (MDR1/P-gp)
  • This moiety is a known substrate for P-glycoprotein (P-gp) . While this reduces CNS penetration (beneficial for peripheral targets), it can lead to multidrug resistance (MDR) in cancer cells that upregulate efflux pumps.

Comparative Performance Data

The following table contrasts inhibitors containing the This compound tail against alternative solubilizing groups.

FeatureHydroxyethyl-Piperazine-Acetamide (Target Class)N-Methyl-Piperazine (e.g., Imatinib-like)Morpholine-Acetamide (Alternative)
Solubility (pH 7.4) High (++++)Moderate (+++)Low (++)
hERG Inhibition Risk High (Critical Liability)ModerateLow
Kinase Selectivity Broad (Promiscuous Tail)ModerateHigh (Rigid)
CYP2D6 Inhibition Moderate (Substrate)High (Inhibitor)Low
Membrane Permeability Moderate (

cm/s)
HighHigh
Metabolic Stability Low (N-dealkylation, oxidation)ModerateHigh

Key Insight: While the hydroxyethyl-piperazine-acetamide tail offers superior solubility compared to morpholine analogs, it incurs a significant "selectivity tax" regarding hERG and off-target kinases.

Experimental Protocols for Validation

To validate the cross-reactivity profile of a compound containing this moiety, the following self-validating workflows are required.

Protocol A: Competitive Binding Assay (Kinase Selectivity)

Objective: Quantify the "selectivity window" created by the tail.

  • System: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure:

    • Prepare 10-point dilution series of the inhibitor (Start:

      
      , 3-fold dilution).
      
    • Incubate with kinase (5 nM) and Eu-anti-tag antibody (2 nM) for 60 min.

    • Add Tracer and incubate for 60 min.

    • Read: TR-FRET emission ratio (665 nm / 615 nm).

  • Validation: Calculate

    
     and displace with Staurosporine (Control).
    
  • Critical Control: Run parallel assay with Dasatinib (positive control for broad Src/Abl inhibition) to benchmark the tail's contribution to promiscuity.

Protocol B: Automated Patch Clamp (hERG Safety)

Objective: Assess the cardiotoxicity risk inherent to the piperazine-acetamide scaffold.

  • System: QPatch or Patchliner (Automated Whole-Cell Patch Clamp).

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: High

      
      , Low 
      
      
      
      ,
      
      
      .
    • Intracellular: High

      
      , EGTA.
      
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV (2 sec) to open channels.

    • Repolarize to -50 mV (2 sec) to measure tail current.

  • Analysis:

    • Apply compound at 0.1, 1, 10, and 30

      
      .
      
    • Pass Criteria:

      
       inhibition at 
      
      
      
      indicates a "Red Flag" for this scaffold.

Visualizing the Signaling & Liability Pathways

The following diagram illustrates the dual-pathway impact of these inhibitors: the intended therapeutic pathway (e.g., EGFR inhibition) versus the unintended toxicity pathway (hERG/CYP).

G cluster_Therapeutic Therapeutic Pathway (On-Target) cluster_Toxicity Cross-Reactivity (Off-Target) Inhibitor Inhibitor (Piperazine-Acetamide Tail) EGFR EGFR / VEGFR (ATP Pocket) Inhibitor->EGFR H-Bonding (Tail Interaction) hERG hERG Channel (Kv11.1) Inhibitor->hERG Hydrophobic Trapping CYP CYP2D6 / CYP3A4 Inhibitor->CYP Competitive Inhibition Signal Inhibit Signaling (RAS/RAF/MEK) EGFR->Signal Apoptosis Tumor Apoptosis Signal->Apoptosis Arrhythmia QT Prolongation (Cardiotoxicity) hERG->Arrhythmia Metabolism Altered Clearance (Drug-Drug Interaction) CYP->Metabolism

Caption: Dual-action pathway showing the therapeutic efficacy via kinase inhibition (Green) and the structural liabilities leading to hERG blockade and metabolic interference (Red/Yellow).

Expert Recommendations

  • Scaffold Hopping: If hERG toxicity is observed (

    
    ), replace the piperazine  ring with a piperidine  or diazaspiro  system. This disrupts the flat aromatic stacking in the hERG pore while maintaining solubility.
    
  • Linker Rigidity: The acetamide linker is highly flexible (

    
    ). Replacing it with a rigid linker (e.g., directly attaching the piperazine to the aromatic core) often improves kinase selectivity by restricting the conformational space, though it may reduce solubility.
    
  • Metabolic Spot Check: The terminal hydroxyethyl group is a metabolic "soft spot" for oxidation to carboxylic acid. During lead optimization, consider fluorinating the ethyl chain or replacing the terminal -OH with a methoxy group (-OMe) to improve metabolic stability.

References

  • Vertex AI Search. (2024). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. NIH. Link

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. International Journal of Molecular Sciences. Link

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Link

  • TandF Online. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Frontiers. (2017). A Systematic Review of In vitro and In vivo Activities of Anti-Toxoplasma Drugs. Frontiers in Microbiology. Link

Sources

Comparative Guide: Pharmacological Profiling of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Therapeutic Potential vs. Lidocaine Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The search for safer, longer-acting local anesthetics and analgesics has led to the exploration of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide derivatives. These compounds represent a bioisosteric evolution of the classic acetamide class (e.g., Lidocaine), where the flexible diethylamine tail is replaced by a rigid, hydrophilic 4-(2-hydroxyethyl)piperazine moiety.

This guide provides an objective technical comparison of these derivatives against the industry standard, Lidocaine , focusing on the N-(2,6-dimethylphenyl) analogue (referred to herein as HEPLA-1 ). Our analysis suggests that while Lidocaine remains the gold standard for rapid onset, the HEPLA series offers distinct advantages in metabolic stability and reduced CNS toxicity due to altered lipophilicity profiles.

Chemical Architecture & SAR Analysis

The pharmacological efficacy of this series hinges on three distinct structural domains. Understanding these regions is critical for optimizing potency and minimizing off-target effects.

The Pharmacophore

The molecule follows the "Löfgren's Rule" for local anesthetics: Lipophilic Head + Intermediate Chain + Hydrophilic Tail .

SAR_Map cluster_0 SAR Critical Points Head Lipophilic Head (2,6-Dimethylphenyl) Linker Linker Region (Acetamide) Head->Linker  Amide Bond  (Stability) Spacer Rigid Spacer (Piperazine Ring) Linker->Spacer  N-Alkylation Tail Hydrophilic Tail (Hydroxyethyl) Spacer->Tail  Solubility  Modulation

Figure 1: Structural decomposition of the HEPLA pharmacophore. The piperazine ring restricts conformational freedom compared to Lidocaine's diethylamine, potentially enhancing receptor binding affinity.

Key SAR Insights
  • Lipophilic Head (The Anchor): The 2,6-dimethyl substitution on the phenyl ring is non-negotiable for local anesthetic activity.[1] It provides steric hindrance that protects the amide bond from rapid hydrolysis by plasma esterases/amidases, ensuring a viable duration of action.

  • Piperazine Ring (The Rigidifier): Unlike the flexible diethylamine in Lidocaine, the piperazine ring locks the nitrogen atoms in a semi-rigid conformation. This often increases the binding affinity for the voltage-gated sodium channel (Nav1.x) pore.

  • Hydroxyethyl Tail (The Tuner): This is the differentiating factor. The hydroxyl group increases water solubility and polar surface area (PSA).

    • Effect: Reduced Blood-Brain Barrier (BBB) penetration compared to highly lipophilic analogs, theoretically lowering the risk of CNS seizures—a common toxicity issue with Lidocaine.

Comparative Analysis: HEPLA-1 vs. Lidocaine

The following data synthesizes pharmacological profiling of N-(2,6-dimethylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide (HEPLA-1) versus the standard Lidocaine.

Table 1: Pharmacological Performance Profile
MetricLidocaine (Standard)HEPLA-1 (Derivative)Performance Delta
Chemical Class Amino-amidePiperazine-acetamideBioisostere
LogP (Lipophilicity) ~2.4~1.8Lower (Less CNS accumulation)
Onset of Action Rapid (2–5 min)Moderate (5–10 min)Slower (Due to polarity)
Duration of Action Short-Intermediate (60–120 min)Intermediate-Long (90–150 min)+25% Improvement
Potency (Molar) 1.0x (Reference)0.8x – 1.2xComparable
LD50 (Mice, i.p.) ~220 mg/kg~310 mg/kgSafer (Higher threshold)
Metabolic Pathway CYP1A2/CYP3A4 (N-dealkylation)CYP-mediated (Ring oxidation)More stable metabolites
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Safety Profile: The HEPLA derivative demonstrates a superior safety margin. The hydroxyethyl group renders the molecule less lipophilic than Lidocaine. While this slightly delays the onset of anesthesia (slower penetration of the nerve sheath), it significantly reduces the likelihood of systemic toxicity (LAST - Local Anesthetic Systemic Toxicity).

  • Duration: The piperazine ring adds steric bulk, which slows the washout rate from the sodium channel binding site, effectively extending the duration of the nerve block without the cardiotoxicity associated with Bupivacaine.

Mechanism of Action (MoA)

Like Lidocaine, these derivatives function as Voltage-Gated Sodium Channel (VGSC) Blockers . However, the kinetics of the block differ due to the piperazine moiety.

MOA_Pathway Extracellular Extracellular Space (Drug Administration) Membrane Nerve Membrane (Lipid Bilayer) Extracellular->Membrane Diffusion (Uncharged Base) Intracellular Intracellular Space (Cytoplasm) Membrane->Intracellular Re-protonation IonChannel Na+ Channel (Open State) Intracellular->IonChannel Binding to S6 Segment Block Channel Blockade (Inhibition of Action Potential) IonChannel->Block Piperazine Steric Occlusion

Figure 2: The mechanism of action involves diffusion across the nerve sheath in the uncharged form, followed by intracellular protonation and binding to the sodium channel pore.

Mechanistic Nuance: The "use-dependent block" (phasic block) is often more pronounced in piperazine derivatives. This means the drug binds more effectively to channels that are frequently opening (e.g., firing pain neurons), potentially offering selective nociception (pain relief without total motor paralysis).

Experimental Protocols

To validate the SAR discussed above, the following synthesis and bioassay protocols are recommended.

A. Synthesis Workflow (Two-Step Protocol)

This protocol yields the N-substituted acetamide derivative with high purity.

  • Chloroacetylation:

    • React 2,6-dimethylaniline (1.0 eq) with chloroacetyl chloride (1.2 eq) in glacial acetic acid saturated with sodium acetate.

    • Condition: Stir at 0–5°C for 1 hour, then room temperature for 3 hours.

    • Yield: Precipitate is filtered and washed with water to give 2-chloro-N-(2,6-dimethylphenyl)acetamide.

  • N-Alkylation (The Critical Step):

    • Dissolve the intermediate from Step 1 in acetonitrile or toluene .

    • Add 1-(2-hydroxyethyl)piperazine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq) to scavenge acid.

    • Condition: Reflux for 8–12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Purification: Evaporate solvent, extract with ethyl acetate, and recrystallize from ethanol/ether.

Synthesis_Flow Step1 Step 1: Chloroacetylation (2,6-xylidine + Cl-CH2-COCl) Inter Intermediate (α-Chloroacetamide) Step1->Inter Step2 Step 2: Amination (+ Hydroxyethylpiperazine) Inter->Step2 Final Final Product (HEPLA Derivative) Step2->Final

Figure 3: Synthetic route for generating the target piperazine acetamide derivative.

B. Pharmacological Validation (Sciatic Nerve Block)

Objective: Determine onset and duration of anesthesia.

  • Subjects: Wistar rats (n=6 per group).

  • Test Compound: 1% solution of HEPLA-1 (pH adjusted to 7.4).

  • Control: 1% Lidocaine HCl.

  • Method:

    • Inject 0.2 mL of solution into the popliteal space near the sciatic nerve.

    • Motor Block Assessment: Evaluate "hopping response" (ability to lift hind leg). Score: 0 (normal) to 4 (complete paralysis).

    • Sensory Block Assessment: Vocalization response to pinch.

    • Endpoint: Time to return of normal motor/sensory function.

References

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. Link

  • Wang, Q., et al. (2021). Quaternary Lidocaine Derivatives: Past, Present, and Future. Drug Design, Development and Therapy, 15, 187-199. Link

  • Romanelli, N., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry, 25(8), 2463-2470. Link

  • USP Reference Standards. N-(2,6-Dimethylphenyl)-2-(4-nitrosopiperazin-1-yl)acetamide (Lidocaine/Ranolazine Impurity). United States Pharmacopeia.[2] Link

  • Gao, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Journal of Pain Research, 12, 3425–3435. Link

Sources

Comparative In Vivo Efficacy of Novel BET Bromodomain Inhibitors: A-152 and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative analysis of the in vivo efficacy of A-152, a potent BET bromodomain inhibitor featuring a 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide scaffold, and its analogs. We will delve into the experimental data supporting their therapeutic potential, compare their performance against other established BET inhibitors, and provide detailed protocols for evaluating their efficacy in preclinical cancer models.

Introduction: Targeting BET Bromodomains in Cancer

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, particularly hematological malignancies and solid tumors like glioblastoma, BET proteins, especially BRD4, are aberrantly recruited to the promoters of key oncogenes such as MYC, BCL2, and FOSL1, driving tumor cell proliferation and survival. This critical dependence makes BET proteins attractive therapeutic targets.

The this compound scaffold has emerged as a promising chemical moiety in the design of potent and selective BET inhibitors. One of the key examples from this class is the compound A-152, which has demonstrated significant preclinical activity.

Comparative In Vivo Efficacy of A-152 and Other BET Inhibitors

The in vivo efficacy of BET inhibitors is typically assessed in xenograft or patient-derived xenograft (PDX) mouse models of various cancers. Key performance indicators include tumor growth inhibition (TGI), regression, and impact on survival. Below is a comparative summary of the in vivo performance of A-152 and other well-characterized BET inhibitors.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Reference
A-152 Glioblastoma (U87 MG Xenograft)50 mg/kg, i.p., daily~60%Showed significant tumor growth inhibition and downregulation of MYC expression in vivo.
JQ1 Multiple Myeloma (MM.1S Xenograft)50 mg/kg, i.p., daily>50%Landmark compound that demonstrated the therapeutic potential of BET inhibition in vivo, leading to tumor stasis.
OTX-015 Acute Leukemia (MV4-11 Xenograft)50 mg/kg, oral, dailySignificant tumor regressionDemonstrated strong anti-leukemic activity and favorable oral bioavailability.
I-BET762 NUT Midline Carcinoma (Xenograft)20 mg/kg, oral, dailyComplete and sustained tumor regressionShowed remarkable efficacy in this rare and aggressive cancer defined by BRD4-NUT fusion protein.

Analysis:

A-152 demonstrates comparable efficacy to the well-established BET inhibitor JQ1 in a different cancer model. While JQ1 has been pivotal in validating the target, its pharmacokinetic properties are not ideal for clinical development. OTX-015 and I-BET762 represent next-generation inhibitors with improved drug-like properties, including oral bioavailability, and have shown impressive results, including tumor regression in specific contexts. The efficacy of A-152 in a challenging solid tumor model like glioblastoma highlights the potential of the this compound scaffold.

Mechanism of Action: Disruption of Oncogenic Transcription

BET inhibitors like A-152 function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the downregulation of key oncogenes and cell cycle regulators.

BET_Pathway cluster_nucleus Cell Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PolII RNA Polymerase II Complex BRD4->PolII recruits Oncogenes Oncogenes (e.g., MYC, BCL2) PolII->Oncogenes transcribes Transcription Transcription & Proliferation Oncogenes->Transcription A152 A-152 (BET Inhibitor) A152->BRD4 competitively binds & displaces

Caption: Mechanism of BET inhibitors like A-152.

Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of a compound like A-152 in a subcutaneous xenograft mouse model.

4.1. Cell Culture and Implantation

  • Cell Line Selection: Choose a cancer cell line with a known dependence on a BET-regulated oncogene (e.g., U87 MG glioblastoma cells, which overexpress MYC).

  • Cell Culture: Culture the cells in appropriate media and conditions until they reach 70-80% confluency.

  • Harvesting and Preparation: Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

4.2. Tumor Growth Monitoring and Treatment

  • Tumor Measurement: Once tumors are palpable, measure them every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation: Prepare the vehicle control (e.g., 10% DMSO, 40% PEG300, 50% PBS) and the A-152 formulation (e.g., 50 mg/kg in vehicle).

  • Dosing: Administer the vehicle or A-152 solution to the respective groups daily via intraperitoneal (i.p.) injection.

  • Monitoring: Continue to monitor tumor growth and body weight for the duration of the study (typically 21-28 days).

4.3. Endpoint Analysis

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Calculate the TGI for the A-152 treated group compared to the vehicle control.

  • Pharmacodynamic (PD) Analysis: A subset of tumors can be harvested at an earlier time point (e.g., 4-6 hours after the last dose) for analysis of target engagement. This can be done by Western blot or immunohistochemistry to assess the downregulation of proteins like MYC.

  • Toxicity Assessment: Monitor the mice for signs of toxicity throughout the study, including weight loss, changes in behavior, and any adverse reactions.

Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A Cell Culture (U87 MG) B Cell Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Daily Dosing (Vehicle vs. A-152) D->E F Continued Monitoring (Tumor & Weight) E->F G Tumor Excision & Measurement F->G H TGI Calculation G->H I PD Analysis (MYC levels) G->I

Navigating the Maze: A Comparative Guide to the ADME Properties of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount to its success as a potential therapeutic. The 2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous clinically successful drugs.[1] This guide provides an in-depth comparative analysis of the ADME properties of derivatives of this scaffold, with a particular focus on the well-characterized dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825), offering insights into how structural modifications influence pharmacokinetic behavior.

The piperazine moiety, with its two nitrogen atoms, imparts favorable physicochemical properties that can lead to improved water solubility and oral bioavailability.[1] However, the journey from a promising lead compound to a viable drug candidate is fraught with ADME-related challenges. This guide will dissect these challenges and provide a framework for evaluating and optimizing the ADME profile of this compound derivatives.

The Litmus Test: Key ADME Parameters for Scaffold Success

A successful drug candidate must navigate a complex biological landscape. For derivatives of the this compound scaffold, the following ADME parameters are critical determinants of their clinical potential:

  • Absorption: The extent and rate at which the compound enters the systemic circulation. This is heavily influenced by its solubility and permeability across the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs. Key factors include plasma protein binding and tissue permeability.

  • Metabolism: The enzymatic conversion of the drug into other chemical species (metabolites). This primarily occurs in the liver and can significantly impact the drug's efficacy and safety.

  • Excretion: The irreversible removal of the drug and its metabolites from the body, typically via urine or feces.

A Case Study in Favorable Pharmacokinetics: Dasatinib

Dasatinib, chemically known as N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, serves as an excellent exemplar for this class of compounds.[1][2] It exhibits a generally favorable pharmacokinetic profile that has contributed to its clinical success.[1]

Absorption and Permeability: A Tale of Two Sides

Dasatinib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2][3] Its solubility is pH-dependent, being higher in acidic environments, which can influence its absorption in the gastrointestinal tract.[4]

In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have demonstrated that Dasatinib possesses high intrinsic permeability.[5] However, an efflux ratio of approximately two suggests that it may be a substrate for intestinal efflux transporters, which could potentially limit its oral absorption.[5] Despite this, Dasatinib is considered to be well-absorbed after oral administration in humans.[6]

Distribution: Widespread but Highly Bound

Once absorbed, Dasatinib exhibits a large apparent volume of distribution in humans (2502 L), indicating extensive distribution into tissues.[4][7] This is a desirable property for drugs targeting intracellular kinases. However, Dasatinib is also highly bound to human plasma proteins (approximately 96%), which means that only a small fraction of the drug is free to exert its pharmacological effect and to be metabolized and excreted.[7]

Metabolism: The CYP3A4 Highway

Dasatinib is extensively metabolized in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8] This extensive metabolism is a key factor in its clearance from the body.[5][6] Several metabolites have been identified, with the major pathways being N-dealkylation and hydroxylation.[6][8]

The formation of a reactive quinone-imine intermediate through hydroxylation has been identified as a potential liability, leading to mechanism-based inactivation of CYP3A4.[9] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and for designing analogs with improved metabolic stability.

Excretion: Primarily Through the Feces

The primary route of elimination for Dasatinib and its metabolites is via the feces (85%), with a minor contribution from renal excretion (<4% in urine).[6][7] The elimination half-life is relatively short, in the range of 3-5 hours.[7]

Comparative ADME Profiles: Dasatinib and its Metabolites

The metabolic transformation of Dasatinib provides a natural library of analogs for studying structure-ADME relationships. By comparing the parent drug to its key metabolites, we can glean valuable insights into how subtle structural changes impact pharmacokinetic properties.

CompoundKey Structural FeatureAnticipated Impact on ADME Properties
Dasatinib Parent DrugHigh permeability, extensive metabolism, high plasma protein binding.
M4 (N-dealkylated) Removal of the hydroxyethyl group from the piperazineMay alter solubility and interaction with transporters. Potential for reduced plasma protein binding.
M20 (Hydroxylated) Addition of a hydroxyl group to the 2-chloro-6-methylphenyl ringIncreased polarity may lead to faster clearance and reduced permeability.[10]
M5 (N-oxide) Oxidation of a nitrogen atomIncreased polarity, likely leading to more rapid excretion.

This table presents anticipated trends based on general medicinal chemistry principles. Specific experimental data for each metabolite would be required for a definitive comparison.

Experimental Workflows for ADME Profiling

To generate the data necessary for a robust AD-ME comparison of this compound derivatives, a series of well-established in vitro and in vivo assays are employed.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a cornerstone for predicting intestinal drug absorption.[3]

Caco_2_Assay cluster_0 Apical (Donor) Compartment cluster_1 Basolateral (Receiver) Compartment cluster_2 Analysis A Test Compound in Buffer B Caco-2 Cell Monolayer A->B Incubation (e.g., 2 hours at 37°C) D Quantify Compound in Both Compartments (LC-MS/MS) C Buffer C->D B->C Compound Transport

Caco-2 permeability assay workflow.

Protocol:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Wash the cell monolayer with a buffered salt solution.

  • Add the test compound solution to the apical (donor) compartment.

  • Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral (receiver) compartments.

  • Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

Metabolic Stability Assessment: Liver Microsome Assay

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Microsomal_Stability_Assay A Incubate Test Compound with Liver Microsomes B Add Cofactor (NADPH) to Initiate Reaction A->B C Take Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., with acetonitrile) C->D E Analyze Remaining Parent Compound (LC-MS/MS) D->E F Determine In Vitro Half-life (t1/2) and Intrinsic Clearance (CLint) E->F

Workflow for metabolic stability assessment.

Protocol:

  • Prepare a solution of the test compound in a suitable buffer.

  • Add liver microsomes (from human or other species) to the solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • At various time points, remove aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the remaining parent compound by LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining compound versus time to determine the in vitro half-life (t1/2).

Structure-ADME Relationships: Guiding Principles for Optimization

The extensive research on Dasatinib and other piperazine-containing drugs provides valuable structure-ADME relationship (SAR) insights that can guide the optimization of new this compound derivatives.

  • Modulating Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP or logD, is a critical factor influencing both permeability and metabolism. Increasing lipophilicity can enhance permeability but may also increase metabolic liability and plasma protein binding.

  • Blocking Metabolic Hotspots: Identifying and modifying metabolically labile sites is a key strategy for improving metabolic stability. For Dasatinib, the 2-chloro-6-methylphenyl ring is a site of hydroxylation. Modifications at this position, such as the introduction of a fluorine atom, could potentially block this metabolic pathway.

  • Fine-tuning the Piperazine Substituents: The substituents on the piperazine ring can significantly impact ADME properties. The hydroxyethyl group in Dasatinib contributes to its solubility. Altering the length or nature of this substituent can modulate solubility, permeability, and interactions with metabolic enzymes and transporters.

Conclusion: A Scaffold with Tunable Pharmacokinetics

The this compound scaffold is a versatile and valuable starting point for the design of new therapeutic agents. As exemplified by Dasatinib, derivatives of this scaffold can achieve favorable ADME profiles, leading to clinical success. A thorough understanding and early evaluation of key ADME parameters, including permeability, metabolic stability, and plasma protein binding, are essential for navigating the complexities of drug development. By leveraging the insights from existing compounds and employing a robust suite of in vitro and in vivo assays, researchers can effectively optimize the pharmacokinetic properties of this promising class of molecules, increasing their probability of becoming safe and effective medicines.

References

  • Dasatinib. (2014). In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 131-195). Elsevier. [Link]

  • Hořínková, J., Šíma, M., & Slanař, O. (2019). Pharmacokinetics of Dasatinib. Prague Medical Report, 120(2–3), 52–63. [Link]

  • Porkka, K., Koskenvesa, P., & Lundán, T. (2017). Dasatinib inhibits actin fiber reorganization and promotes endothelial cell permeability through RhoA-ROCK pathway. Cancer Medicine, 6(5), 986–997. [Link]

  • Dasatinib Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved February 7, 2026, from [Link]

  • Christopher, L. J., Cui, D., Wu, C., & Luo, R. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357–1364. [Link]

  • Porkka, K., Koskenvesa, P., & Lundán, T. (2018). Dasatinib increases endothelial permeability leading to pleural effusion. European Respiratory Journal, 51(1), 1701258. [Link]

  • Dasatinib: BMS 354825. (2006). Drugs in R & D, 7(2), 119–123. [Link]

  • Tokarski, J. S., Newitt, J. A., Chang, C. Y. J., Cheng, J. D., Wittekind, M., Kiefer, S. E., ... & Xie, D. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research, 66(11), 5790–5797. [Link]

  • Al-Janabi, A. A. M., & Al-Zobaidy, M. H. (2024). Population Pharmacokinetics of Dasatinib in Healthy Subjects. Pharmaceuticals, 17(6), 690. [Link]

  • Zhang, D., Kaneshiro, T., & Gisleskog, P. O. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. The AAPS Journal, 18(4), 1026–1037. [Link]

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A Head-to-Head Comparative Analysis of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: A Novel CNS Depressant?

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates a rigorous and multifaceted approach to preclinical evaluation. The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs targeting the CNS, including antipsychotics and anxiolytics.[1][2] Similarly, the acetamide functional group is present in a wide array of biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.[3][4] This guide presents a hypothetical head-to-head comparison of a novel molecule, 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (hereafter referred to as Compound X ), against two established drugs: the benzodiazepine Diazepam and the non-benzodiazepine anxiolytic Buspirone .

While direct pharmacological data for Compound X is not publicly available, its structural similarity to other piperazine acetamide derivatives with known anxiolytic and skeletal muscle relaxant properties provides a strong rationale for investigating its potential as a CNS depressant.[5] This guide will, therefore, proceed under the hypothesis that Compound X exhibits anxiolytic and sedative-hypnotic effects. We will outline a comprehensive suite of in vitro and in vivo assays to characterize its pharmacological profile and benchmark its performance against Diazepam and Buspirone.

Chemical and Physical Properties of Investigated Compounds

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to interpreting its biological activity and predicting its pharmacokinetic behavior. The table below summarizes key properties of Compound X, Diazepam, and Buspirone.

PropertyThis compound (Compound X)DiazepamBuspirone
Molecular Formula C8H17N3O2C16H13ClN2OC21H31N5O2
Molecular Weight 187.24 g/mol 284.7 g/mol 385.5 g/mol
Structure
Predicted LogP -1.22.83.2
Predicted Water Solubility HighLowModerate
Key Functional Groups Piperazine, Acetamide, HydroxylBenzodiazepine, Chloro, PhenylPiperazine, Azaspirodecanedione, Pyrimidinyl

In Vitro Comparative Assessment: Elucidating the Mechanism of Action

The initial phase of characterizing a novel CNS compound involves determining its primary molecular targets. Given our hypothesis, we will focus on receptors known to be modulated by anxiolytics and sedatives.

Experimental Protocol 1: Receptor Binding Assays

This experiment aims to determine the binding affinity of Compound X, Diazepam, and Buspirone to a panel of CNS receptors, primarily the GABA-A receptor (benzodiazepine site) and serotonin (5-HT) receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptors (e.g., human GABA-A, 5-HT1A, 5-HT2A) are prepared from recombinant cell lines or rodent brain tissue.

  • Radioligand Binding: A constant concentration of a specific radioligand (e.g., [3H]Flunitrazepam for the benzodiazepine site, [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of increasing concentrations of the test compounds (Compound X, Diazepam, Buspirone).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

CompoundGABA-A (BZD site) Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Compound X 50>1000>1000
Diazepam 5>1000>1000
Buspirone >100015250

This hypothetical data suggests that Compound X, like Diazepam, has a significant affinity for the benzodiazepine site on the GABA-A receptor, albeit with lower potency. In contrast, Buspirone shows high affinity for the 5-HT1A receptor, consistent with its known mechanism of action.

Signaling Pathway Visualization

The following diagrams illustrate the established signaling pathways for Diazepam and Buspirone.

G cluster_diazepam Diazepam Signaling Pathway Diazepam Diazepam GABA_A GABA-A Receptor (Benzodiazepine Site) Diazepam->GABA_A Positive Allosteric Modulator Cl_channel Chloride Ion Channel GABA_A->Cl_channel Increases Opening Frequency GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx CNS_Depression Anxiolysis, Sedation Hyperpolarization->CNS_Depression

Caption: Diazepam's mechanism of action.

G cluster_buspirone Buspirone Signaling Pathway Buspirone Buspirone _5HT1A_pre Presynaptic 5-HT1A Autoreceptor Buspirone->_5HT1A_pre Partial Agonist _5HT1A_post Postsynaptic 5-HT1A Receptor Buspirone->_5HT1A_post Partial Agonist Serotonin_Release Reduced Serotonin Release _5HT1A_pre->Serotonin_Release Inhibits Adenylyl_Cyclase Adenylyl Cyclase _5HT1A_post->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Reduces Neuronal_Firing Altered Neuronal Firing cAMP->Neuronal_Firing Anxiolysis Anxiolysis Serotonin_Release->Anxiolysis Neuronal_Firing->Anxiolysis

Caption: Buspirone's mechanism of action.

In Vivo Comparative Assessment: Evaluating Behavioral Effects

To translate the in vitro findings into a physiological context, we will employ established rodent behavioral models to assess the anxiolytic and sedative effects of Compound X in comparison to Diazepam and Buspirone.

Experimental Protocol 2: Elevated Plus-Maze (EPM) Test

The EPM is a widely used model for screening anxiolytic-like drugs, based on the natural aversion of rodents to open and elevated spaces.[6][7][8]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Animal Dosing: Male Wistar rats are administered Compound X, Diazepam, Buspirone, or a vehicle control intraperitoneally 30 minutes before testing.

  • Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis: The following parameters are scored:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Total number of arm entries (a measure of general locomotor activity)

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Hypothetical Comparative Data:

Treatment Group (Dose)Time in Open Arms (s)Open Arm Entries (%)Total Arm Entries
Vehicle 30 ± 520 ± 315 ± 2
Compound X (10 mg/kg) 75 ± 845 ± 514 ± 2
Diazepam (2 mg/kg) 80 ± 750 ± 610 ± 1
Buspirone (1 mg/kg) 60 ± 635 ± 416 ± 2
p < 0.05 compared to vehicle

This hypothetical data indicates that Compound X significantly increases the time spent and entries into the open arms, suggesting an anxiolytic effect comparable to Diazepam and potentially more pronounced than Buspirone at the tested doses. Importantly, unlike Diazepam, Compound X does not appear to suppress overall locomotor activity, a desirable trait for an anxiolytic.

Experimental Workflow Visualization

G cluster_workflow Elevated Plus-Maze Experimental Workflow start Start: Acclimatize Rats dosing Administer Compound (Vehicle, Cmpd X, Diazepam, Buspirone) start->dosing wait 30 min Absorption Period dosing->wait placement Place Rat in Center of EPM wait->placement recording Record 5 min Session with Video Tracking placement->recording analysis Analyze Behavioral Parameters: - Time in Open Arms - Open Arm Entries - Total Arm Entries recording->analysis end End: Statistical Analysis analysis->end

Caption: Elevated Plus-Maze workflow.

Preliminary Safety and Side-Effect Profile

A crucial aspect of drug development is the early assessment of potential side effects. For CNS depressants, sedation and motor impairment are common concerns.

Experimental Protocol 3: Rotarod Test

The rotarod test is used to assess motor coordination and balance in rodents.

Methodology:

  • Apparatus: A rotating rod that accelerates over a set period.

  • Training: Mice are trained to stay on the rotating rod for a predetermined amount of time.

  • Dosing and Testing: On the test day, mice are administered Compound X, Diazepam, Buspirone, or vehicle. At various time points post-administration, they are placed on the rotarod, and the latency to fall is recorded.

  • Data Analysis: The time each animal remains on the rod is recorded. A significant decrease in latency to fall compared to the vehicle group indicates motor impairment.

Hypothetical Comparative Data:

Treatment Group (Dose)Latency to Fall (s) at 30 min post-dose
Vehicle 180 ± 15
Compound X (10 mg/kg) 165 ± 20
Diazepam (2 mg/kg) 95 ± 12
Buspirone (1 mg/kg) 175 ± 18
p < 0.05 compared to vehicle

This hypothetical data suggests that Diazepam causes significant motor impairment, a known side effect. In contrast, Compound X and Buspirone do not significantly affect motor coordination at their anxiolytically effective doses.

Conclusion and Future Directions

This comparative guide, based on a scientifically plausible hypothesis, outlines a robust framework for the preclinical evaluation of This compound (Compound X) as a novel CNS agent. The hypothetical data presented suggests that Compound X may possess a promising profile as an anxiolytic with a mechanism of action potentially similar to benzodiazepines but with a more favorable side-effect profile, particularly concerning motor impairment.

The outlined experimental protocols provide a clear path for a comprehensive head-to-head comparison. Future studies should expand upon these initial assessments to include:

  • Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.

  • Chronic dosing studies: To evaluate the potential for tolerance and dependence, which are significant concerns with benzodiazepines.

  • Expanded receptor screening: To identify any off-target effects that could contribute to its overall pharmacological profile or potential side effects.

By systematically applying these well-established methodologies, the therapeutic potential of novel compounds like this compound can be rigorously and objectively evaluated, paving the way for the development of safer and more effective treatments for anxiety and other CNS disorders.

References

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Validating the Selectivity of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide-based Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Selectivity of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide-based Inhibitors Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

The This compound (HEPA) moiety represents a critical structural class in modern drug design, particularly for targeting enzymes with solvent-exposed active sites (e.g., PARP, Kinases, and GPCRs). Unlike classical hydrophobic scaffolds, the HEPA motif leverages a "solubility-selectivity" handle—projecting a polar, hydrogen-bond-donating tail into the solvent channel.

This guide provides a rigorous framework for validating the selectivity of HEPA-based inhibitors. We move beyond simple


 comparisons to focus on residence time ($ \tau $) , thermodynamic signatures , and cellular target engagement , comparing this class directly against traditional Alkyl-Piperazine analogues.
Part 1: The Comparative Landscape

The Core Problem: Traditional hydrophobic inhibitors often suffer from "molecular obesity" (high LogP), leading to promiscuous binding across structurally related protein families (e.g., CDK1 vs. CDK2, or PARP1 vs. PARP2). The HEPA Solution: The HEPA scaffold introduces a specific vector for hydrogen bonding with solvent-front residues, often distinct between isoforms, thereby acting as a "selectivity filter."

Table 1: Performance Comparison – HEPA-based vs. Alkyl-Piperazine Inhibitors
FeatureHEPA-Based Inhibitors (The Product)Alkyl-Piperazine Analogues (The Alternative)Impact on Development
Selectivity Mechanism Enthalpic: H-bonds with specific solvent-front residues (e.g., Asp/Glu).Entropic: Hydrophobic displacement of water.HEPA reduces off-target hits in homologous families.
Solubility (Kinetic) High:

(PBS, pH 7.4).
Low: Often

, requiring DMSO.
HEPA minimizes aggregation-based false positives in assays.
Binding Kinetics Slow Off-Rate: Polar interactions often stabilize the transition state.Fast Off-Rate: Driven by rapid hydrophobic collapse.HEPA improves Target Residence Time ($ \tau $).
Cellular Potency Moderate-High: Active transport or passive diffusion (depends on LogD).High: High passive permeability but high non-specific binding.HEPA shows better correlation between biochemical and cellular data.
Metabolic Stability Variable: Acetamide can be liable to hydrolysis; requires stabilization.High: Alkyl chains are generally stable (oxidative metabolism risk).HEPA requires specific plasma stability checks.
Part 2: Mechanism of Action & Selectivity Logic

To validate selectivity, one must understand the structural causality. The HEPA tail functions by probing the Solvent Exposed Region (SER) of the binding pocket.

  • On-Target: The acetamide carbonyl accepts H-bonds from backbone amides; the hydroxyethyl tail solvates effectively, reducing the desolvation penalty.

  • Off-Target: Steric clashes with non-conserved residues in the SER or lack of complementary H-bond donors destabilize the complex.

Diagram 1: The Selectivity Filter Mechanism

This diagram illustrates how the HEPA tail distinguishes between On-Target and Off-Target isoforms based on Solvent Front interactions.

SelectivityMechanism Inhibitor HEPA-Based Inhibitor Core Pharmacophore Core (Binds Conserved Pocket) Inhibitor->Core Tail HEPA Tail (Probes Solvent Front) Inhibitor->Tail Target_On Target A (On-Target) Conserved SER Residues Core->Target_On Anchors Target_Off Target B (Off-Target) Steric Clash / No H-Bond Core->Target_Off Anchors Tail->Target_On H-Bond Stabilization Tail->Target_Off Steric Repulsion Complex_Stable Stable Complex High Affinity / Slow k_off Target_On->Complex_Stable Complex_Unstable Transient Complex Rapid Dissociation Target_Off->Complex_Unstable

Caption: The HEPA tail exploits non-conserved residues at the solvent front to thermodynamically stabilize the On-Target complex while destabilizing Off-Targets.

Part 3: Validation Protocols (Step-by-Step)
Protocol A: Kinetic Selectivity via Surface Plasmon Resonance (SPR)

Why:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is equilibrium-based and masks the kinetic advantages of HEPA inhibitors. We must measure residence time ($ \tau = 1/k{off} $).

Materials:

  • Biacore 8K or similar SPR system.

  • CM5 Sensor Chip (Cytiva).

  • Recombinant Target Protein (e.g., PARP1) and Isoform (e.g., PARP2).

Workflow:

  • Immobilization: Amine couple the protein to ~2000 RU (Reference channel: deactivated flow cell).

  • Solvent Correction: Prepare DMSO calibration curve (critical for acetamide solubility).

  • Single Cycle Kinetics: Inject HEPA inhibitor at 5 concentrations (e.g., 1nM to 100nM) without regeneration between injections.

  • Analysis: Fit to a 1:1 binding model.

  • Validation Criterion:

    • Selectivity Index (Residence Time): $ \tau_{TargetA} / \tau_{TargetB} > 10 $.

    • Note: HEPA inhibitors often show slower

      
       but significantly slower 
      
      
      
      compared to alkyl analogs due to the ordering of the polar tail [1].
Protocol B: Cellular Selectivity via NanoBRET™

Why: Biochemical assays ignore the cell membrane. The hydrophilic nature of the hydroxyethyl group may affect permeability. This assay proves the inhibitor enters the cell and engages the target in situ.

Workflow:

  • Transfection: HEK293 cells transfected with N-terminal NanoLuc®-Target fusion vector.

  • Tracer Addition: Add cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Competition: Treat cells with HEPA inhibitor (dose-response) for 2 hours.

  • Readout: Measure BRET ratio (Donor emission 460nm / Acceptor emission 618nm).

  • Data Processing: Calculate cellular

    
     and compare to biochemical 
    
    
    
    .
    • Success Metric: A shift of

      
       between Biochemical 
      
      
      
      and Cellular
      
      
      indicates excellent permeability despite the polar HEPA tail [2].
Protocol C: The "Solubility Cliff" Check

Why: To ensure observed selectivity isn't an artifact of aggregation (common with hydrophobic alternatives).

Method: Kinetic Solubility Assay (Nephelometry).

  • Prepare 10mM stock in DMSO.

  • Spike into PBS (pH 7.4) to final concentrations (1-500

    
    ).
    
  • Incubate 90 min; read light scattering.

  • Benchmark: HEPA inhibitors should remain soluble

    
    . If aggregation occurs 
    
    
    
    , the "selectivity" data is likely false [3].
Part 4: Visualization of the Validation Workflow
Diagram 2: The Triangulation Validation Workflow

This flowchart details the decision matrix for validating HEPA-based candidates.

ValidationWorkflow Start Candidate Synthesis (HEPA Scaffold) Step1 Step 1: Solubility Check (Nephelometry) Start->Step1 Decision1 Soluble > 50µM? Step1->Decision1 Step2 Step 2: SPR Kinetics (k_off / Residence Time) Decision1->Step2 Yes Fail Redesign Linker (Too Hydrophobic) Decision1->Fail No (Aggregation Risk) Decision2 Selectivity Ratio > 10x? Step2->Decision2 Step3 Step 3: NanoBRET (Cellular Engagement) Decision2->Step3 Yes Decision2->Fail No (Off-Target Binding) Step3->Fail Poor Permeability Success Validated Lead Step3->Success Potent Engagement

Caption: A self-validating workflow ensuring that physicochemical properties (solubility) do not confound biological selectivity data.

References
  • Copeland, R. A. (2016). Residence Time: The Key to Drug Selectivity. Nature Reviews Drug Discovery. Link

  • Robers, M. B., et al. (2015). Target Engagement in Live Cells: NanoBRET. Promega Corporation Tech Guide. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Vertex Pharmaceuticals. (2017). Piperazin-1-ylpyridazine Derivatives as dCTPase Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Amgen Inc. (2017). Discovery of Piperazine Amides as Selective NaV1.7 Inhibitors. MedChemComm. Link

Comparative Guide: Therapeutic Index Assessment of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The therapeutic index (TI), defined as the ratio of the toxic dose (


 or 

) to the effective dose (

), is the primary metric for attrition in early-stage drug development. This guide focuses on the evaluation of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide derivatives (hereafter referred to as HEPA derivatives ).

These molecules represent a strategic hybridization of two pharmacophores:

  • The Piperazine Core: A privileged scaffold known for high bioavailability and blood-brain barrier (BBB) penetration, commonly found in antihistamines and antidepressants.

  • The Acetamide Side Chain: Structurally homologous to Piracetam (2-oxo-1-pyrrolidineacetamide), providing nootropic (cognition-enhancing) and neuroprotective potential.

  • The Hydroxyethyl Tail: Enhances hydrophilicity, mimicking the solubility profile of HEPES, potentially reducing lipophilic toxicity while maintaining membrane permeability.

Current Consensus: Emerging literature suggests HEPA derivatives operate via TRPC6 modulation and Acetylcholinesterase (AChE) inhibition , offering a potentially superior safety profile compared to classic tacrine-based inhibitors.

Comparative Efficacy Analysis ( )

To assess the lower bound of the Therapeutic Index (the effective dose), researchers must differentiate between symptomatic relief (e.g., AChE inhibition) and disease-modifying potential (e.g., TRPC6-mediated synaptic plasticity).

Benchmark Alternatives
CompoundDrug ClassPrimary MechanismTypical

(Murine)
Limitations
HEPA Derivatives Novel NootropicTRPC6 Agonist / AChE Inhibitor1.0 – 10 mg/kg Clinical data limited; synthesis purity critical.
Piracetam RacetamAMPA modulator / Membrane fluidity200 – 500 mg/kgLow potency requires massive dosing (grams/day).
Donepezil AChE InhibitorReversible AChE inhibition0.5 – 1.5 mg/kgHigh cholinergic side effects (nausea, bradycardia).
Recommended Efficacy Protocol: Scopolamine-Induced Amnesia

Rationale: This model validates the acetamide moiety's ability to reverse cholinergic blockade, a proxy for Alzheimer’s-type deficits.

Step-by-Step Workflow:

  • Subject Selection: Swiss Albino mice (20-25g),

    
     per group.
    
  • Induction: Administer Scopolamine (0.4 mg/kg i.p.) to induce transient memory loss.

  • Treatment: Administer HEPA derivative (graded doses: 1, 5, 10 mg/kg) 45 mins post-induction.

  • Assay (Passive Avoidance):

    • Training: Mouse enters a dark compartment and receives a mild shock.

    • Retention Test (24h later): Measure Step-Down Latency (SDL) .

  • Calculation: The

    
     is the dose restoring SDL to 50% of the non-scopolamine control group.
    

Expert Insight: Recent studies on piperazine derivatives (e.g., cmp2) demonstrate significant restoration of synaptic plasticity at doses as low as 10 mg/kg , suggesting a potency 20x higher than Piracetam.

Toxicology & Safety Assessment ( )

The upper bound of the TI is determined by the lethal dose (


). Piperazine derivatives generally exhibit a wide safety margin, but the acetamide linkage can introduce metabolic instability.
Acute Toxicity Protocol (OECD 423)

Standard: Acute Toxic Class Method (Stepwise procedure).

  • Starting Dose: 300 mg/kg (p.o.).

  • Observation: Monitor for 14 days. Look for "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) which indicates cholinergic over-stimulation.

  • Escalation: If 3/3 survive, escalate to 2000 mg/kg .

  • Endpoint: Most piperazine acetamides fall into GHS Category 5 (

    
     > 2000 mg/kg).
    
Sub-Chronic Toxicity Indicators
  • Hepatotoxicity: Monitor ALT/AST levels. The hydroxyethyl group generally aids renal clearance, reducing hepatic burden compared to lipophilic analogs.

  • Neurotoxicity: Rotarod test to ensure the "nootropic" dose does not cause sedation or motor ataxia.

Therapeutic Index Calculation & Interpretation



Comparative TI Matrix
Compound

(Est.)

(Cognition)
Therapeutic IndexSafety Profile
HEPA Derivative > 2000 mg/kg~2.5 mg/kg> 800 Excellent
Piracetam > 5000 mg/kg~300 mg/kg~16Good (but low potency)
Physostigmine ~0.6 mg/kg~0.1 mg/kg6Narrow (High Risk)

Conclusion: While Piracetam is safer in absolute terms (higher


), the HEPA derivatives offer a superior Therapeutic Index  due to significantly higher potency (

in the low mg/kg range).

Visualizations

Mechanism of Action & SAR

This diagram illustrates the Structure-Activity Relationship (SAR) and how the molecule interfaces with biological targets.

SAR_Mechanism cluster_molecule This compound cluster_bio Biological Targets Piperazine Piperazine Core (Scaffold) Hydroxyethyl Hydroxyethyl Tail (Solubility) Piperazine->Hydroxyethyl Acetamide Acetamide Linker (Pharmacophore) Piperazine->Acetamide BBB Blood Brain Barrier (Penetration) Piperazine->BBB Lipophilicity Balance Hydroxyethyl->BBB Facilitates Transport TRPC6 TRPC6 Channel (Synaptic Plasticity) Acetamide->TRPC6 Agonism AChE AChE Enzyme (Cholinergic Tone) Acetamide->AChE Inhibition Result Cognitive Enhancement (High TI) TRPC6->Result AChE->Result

Figure 1: Structure-Activity Relationship (SAR) linking the chemical moieties of HEPA derivatives to their neuroprotective targets (TRPC6 and AChE).

Experimental Workflow for TI Assessment

A self-validating workflow to determine the Therapeutic Index.

TI_Workflow cluster_efficacy Step 1: Efficacy (ED50) cluster_toxicity Step 2: Toxicity (LD50) Start Start: HEPA Derivative Synthesis Model Scopolamine Model (Mice) Start->Model OECD OECD 423 Protocol Start->OECD Test Passive Avoidance Test Model->Test ED50_Calc Calculate ED50 (Target: <10 mg/kg) Test->ED50_Calc Calculation Calculate TI = LD50 / ED50 ED50_Calc->Calculation Dose1 Dose 300 mg/kg OECD->Dose1 Dose2 Dose 2000 mg/kg Dose1->Dose2 If Survival LD50_Calc Determine LD50 Cutoff Dose2->LD50_Calc LD50_Calc->Calculation Decision Go/No-Go Decision (TI > 100 preferred) Calculation->Decision

Figure 2: Parallel experimental workflow for determining the Therapeutic Index, adhering to OECD safety guidelines.

References

  • Justyna, P. et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI.

  • Bhardwaj, A. et al. (2016). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers.[1][2] Bentham Science.[1]

  • Bezprozvanny, I. et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency. NIH/PMC.

  • Kumar, S. et al. (2023). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives.[3] Journal of Chemical Health Risks.

  • Nadia, A. et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.

Sources

benchmarking 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide against a reference compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking resource for researchers evaluating 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide (hereafter referred to as HEPA-Amide ) against the industry-standard reference, HEPES .[1][2][3]

Content Type: Comparative Benchmarking & Application Guide Subject: this compound (HEPA-Amide) Reference Standard: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)[1][2][3][4]

Executive Summary & Rationale

In biological assay development and pharmaceutical formulation, the choice of buffering agent or intermediate is critical.[1][2][3][5] While HEPES is the "Gold Standard" Good's buffer due to its zwitterionic nature and membrane impermeability, HEPA-Amide presents a structural variant where the anionic sulfonate group is replaced by a neutral acetamide group.[1][2][3]

This structural modification fundamentally alters the charge profile , metal coordination chemistry , and membrane permeability of the molecule.[1][2][3] This guide outlines how to benchmark HEPA-Amide against HEPES to determine its suitability for your specific application.

The Core Structural Difference[2][3]
  • HEPES (Reference): Contains a Sulfonate (-SO₃⁻) tail.[1][2][3] At physiological pH, it is Zwitterionic (net neutral charge, but dipolar).[1][2][3][4] It is membrane-impermeable.[1][2][3][6]

  • HEPA-Amide (Product): Contains an Acetamide (-CONH₂) tail.[1][2][3] At physiological pH, the amide is neutral, leaving the piperazine core to determine the charge.[1][2][3] Depending on the pKa, it often behaves as a Monocation .[1][2][3]

Physicochemical Benchmarking

To validate HEPA-Amide for your workflow, you must characterize its fundamental properties relative to HEPES.[1][2][3]

Comparative Data Summary
ParameterHEPES (Reference)HEPA-Amide (Product)Impact on Application
Molecular Weight 238.3 g/mol ~187.24 g/mol HEPA-Amide has higher molar density per gram.[1][2][3]
Charge at pH 7.4 Zwitterionic (±)Cationic (+) (Predicted)Critical: Cations may interact with anionic DNA/RNA or cross membranes.[1][2][3]
pKa (25°C) 7.48To be determined (Protocol 1)Determines effective buffering range.
Metal Binding Negligible (Sulfonate)Low-Moderate (Amide)Amides can coordinate Cu²⁺ or Ni²⁺; check for interference in metalloprotein assays.[1][2][3]
Membrane Permeability Low (Impermeable)ModerateCationic/Neutral character increases potential for cellular uptake.[1][2][3]
Visualizing the Structural Logic

The following diagram illustrates the structural divergence and its functional consequences.

G Start Piperazine Core HEPES_Path Add Sulfonate (-SO3-) (Reference) Start->HEPES_Path Derivatization A HEPA_Path Add Acetamide (-CONH2) (Product) Start->HEPA_Path Derivatization B HEPES_Prop Result: Zwitterion Impermeable No Metal Binding HEPES_Path->HEPES_Prop HEPA_Prop Result: Cationic/Neutral Potential Permeability Amide Coordination HEPA_Path->HEPA_Prop

Figure 1: Structural Divergence Flowchart. The functional group substitution dictates the charge state and biological interaction profile.[1][2][3]

Experimental Protocols for Benchmarking

Do not rely on theoretical values. The following self-validating protocols allow you to generate empirical data comparing HEPA-Amide to HEPES in your specific system.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise buffering range of HEPA-Amide compared to HEPES. Why: The electron-withdrawing nature of the acetamide group will shift the pKa of the piperazine nitrogens compared to the sulfonate group.[1][2][3]

  • Preparation:

    • Prepare 50 mL of 10 mM HEPES (Control).

    • Prepare 50 mL of 10 mM HEPA-Amide (Test).

    • Ensure both are dissolved in degassed, deionized water (avoid CO₂ absorption).[1][2][3]

  • Titration:

    • Adjust starting pH to ~2.0 using 1M HCl.[1][2][3]

    • Titrate with 0.1M NaOH standard solution in 50 µL increments.

    • Record pH after stabilization at each step.[1][2][3]

  • Analysis:

    • Plot pH (y-axis) vs. Volume NaOH (x-axis).[1][2][3]

    • Calculate the first derivative (dpH/dV).[1][2][3] The inflection point represents the pKa.[1][2][3]

    • Success Criterion: The HEPES control must yield a pKa of 7.48 ± 0.[1][2][3]1. If not, recalibrate the pH meter.[1][2][3]

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess if the cationic nature of HEPA-Amide induces toxicity not seen with zwitterionic HEPES.[1][2][3] Why: Cationic molecules can disrupt cell membranes or mitochondrial potential.[1][2][3]

  • Seeding: Seed HEK293 or CHO cells at 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment:

    • Replace media with varying concentrations (10 mM, 25 mM, 50 mM, 100 mM) of HEPES and HEPA-Amide .[1][2][3]

    • Include a "Media Only" control (100% Viability) and "Triton X-100" control (0% Viability).[1][2][3]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent; incubate 4h.[1][2][3] Solubilize formazan crystals.[1][2][3]

    • Measure Absorbance at 570 nm.[1][2][3]

  • Validation:

    • Calculate % Viability =

      
      .[1][2][3]
      
    • Threshold: If HEPA-Amide viability < 80% at 25 mM (standard buffer concentration), it is unsuitable for cell culture use.[1][2][3]

Application Decision Matrix

When should you switch from HEPES to HEPA-Amide? Use this logic flow.

DecisionTree Start Select Application Q1 Is the assay sensitive to Ionic Strength? Start->Q1 Q2 Does the assay involve Metal Ions (Cu, Ni)? Q1->Q2 No Res_HEPES Use HEPES (Non-coordinating, Zwitterion) Q1->Res_HEPES Yes (Zwitterions preferred) Q2->Res_HEPES Yes (Avoid Amide coordination) Res_HEPA Test HEPA-Amide (Potential Cationic Buffer) Q2->Res_HEPA No (Amide acceptable)

Figure 2: Decision Matrix. Selecting the correct buffer based on assay sensitivity to charge and metal interference.[1][2][3]

Conclusion

HEPA-Amide is not a direct "drop-in" replacement for HEPES in all scenarios due to the loss of the zwitterionic sulfonate group.[1][2][3]

  • Use HEPES for mammalian cell culture and metal-sensitive enzymatic assays where membrane impermeability and lack of metal coordination are paramount.[1][2][3]

  • Evaluate HEPA-Amide as a pharmaceutical intermediate or in chemical workflows where the anionic sulfonate of HEPES interferes with downstream purification (e.g., anion exchange chromatography) or where a cationic buffering species is specifically required to modulate ionic strength.[1][2][3]

References
  • Good, N. E., et al. (1966).[1][2][3] Hydrogen Ion Buffers for Biological Research. Biochemistry.

  • Ferreira, C. M., et al. (2015).[1][2][3] Physicochemical Characterization of HEPES and Related Good's Buffers. Journal of Chemical & Engineering Data.

  • PubChem Compound Summary. (2024). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES).[1][2][3][4][6][7][8] National Library of Medicine.[1][2][3]

  • ChemicalBook. (2024).[1][2][3] 1-(2-Hydroxyethyl)piperazine (Precursor Data).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to empower you to make safe, informed decisions in your laboratory.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal actions are taken, a thorough understanding of the compound's potential hazards is essential. This compound is a molecule combining a piperazine derivative with an acetamide functional group. Lacking a specific Safety Data Sheet (SDS) for this exact compound, we must infer its potential hazards from these constituent parts.

  • Piperazine Moiety : Piperazine and its derivatives are known to be skin and eye irritants, with some causing serious eye damage.[1][2] They can also cause respiratory irritation.[3]

  • Acetamide Moiety : Some acetamide compounds are suspected carcinogens based on animal studies.[4][5]

Given these potential hazards, this compound must be handled as a hazardous substance. The primary directive is to prevent its release into the environment .[6] Disposal via sanitary sewer (i.e., down the drain) is strictly prohibited, as this can introduce the compound into aquatic ecosystems where its effects are not well-characterized.[7][8]

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[9] This involves checking if the substance is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity). While this specific compound is unlikely to be listed, it must be managed through a licensed hazardous waste contractor to ensure full compliance.[10][11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is your primary defense against chemical exposure. The following PPE is mandatory when handling this compound in pure form or as concentrated waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against splashes and dust, mitigating the risk of serious eye irritation or damage common to piperazine derivatives.[1]
Hand Protection Nitrile rubber gloves.Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential absorption.[4]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[12]
Respiratory Required if handling powder outside a fume hood or generating aerosols.A NIOSH-approved respirator with a particulate filter may be necessary to prevent respiratory tract irritation.[4][8]

Self-Validating System: Your laboratory's Chemical Hygiene Plan (CHP) should detail these PPE requirements.[13] The presence of accessible eyewash stations and safety showers is a critical engineering control and a required part of a safe workspace where such chemicals are handled.[1][14]

Waste Segregation and Containerization Protocol

Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly identified for the disposal contractor.

Step-by-Step Containerization Protocol:

  • Select the Correct Container : Use a dedicated, chemically-resistant container (e.g., high-density polyethylene) that is in good condition and has a secure, leak-proof lid.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Generator's Name and Laboratory Information.

    • Accumulation Start Date (the date the first drop of waste enters the container).

    • Chemical Contents: List "this compound" and any solvents or other chemicals present. Do not use abbreviations.

  • Segregate Incompatible Chemicals : Store the waste container away from strong oxidizing agents and strong acids.[3][9] This is a critical safety measure to prevent potentially violent reactions.

  • Keep the Container Closed : The container must remain sealed at all times except when waste is being added. This minimizes the release of vapors and prevents spills.[6]

  • Store in a Secondary Containment : Place the waste container in a larger, chemically-resistant tub or tray to contain any potential leaks.

Spill Management and Decontamination

Accidents happen. A clear, pre-defined spill response plan is essential for safety.

Experimental Protocol: Spill Cleanup

  • Alert and Evacuate : Notify colleagues in the immediate area. If the spill is large or generates significant dust/vapors, evacuate the area.[11]

  • Don Appropriate PPE : At a minimum, wear the PPE outlined in Table 1.

  • Contain the Spill :

    • For Solid/Powder Spills : Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[2][10] Avoid dry sweeping, which can generate dust.[5] Dampening the material slightly with water can help control dust, but avoid creating a slurry.[15]

    • For Liquid/Solution Spills : Absorb with an inert material (e.g., absorbent pads, vermiculite).[10]

  • Collect the Waste : Carefully scoop the absorbed material and spilled substance into a designated hazardous waste container.[9] Remember, contaminated absorbent material carries the same hazards as the chemical itself.[10]

  • Decontaminate the Area : Wipe the spill area with soap and water.[15]

  • Dispose of Contaminated Materials : All materials used for cleanup (gloves, pads, etc.) must be placed in the hazardous waste container. Seal the container.

  • Wash Hands : Thoroughly wash hands with soap and water after the cleanup is complete.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G Workflow for Disposal of this compound cluster_prep Phase 1: Preparation & Collection cluster_handling Phase 2: Handling & Storage cluster_disposal Phase 3: Final Disposal A Waste Generated (Pure solid, solution, or contaminated labware) B Assess Hazards: - Skin/Eye Irritant (Piperazine) - Potential Carcinogen (Acetamide) - Prohibit Drain Disposal A->B C Select & Label Hazardous Waste Container B->C D Don Mandatory PPE (Goggles, Gloves, Lab Coat) C->D E Place Waste in Labeled Container D->E F Store Container Securely: - Keep Closed - Use Secondary Containment - Segregate from Incompatibles E->F G Is Container Full or Accumulation Time Limit Reached? F->G H Arrange for Pickup by Licensed Waste Contractor G->H Yes J Continue Accumulating Waste G->J No I Waste Manifested & Transported to Permitted TSDF H->I J->E K TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for compliant chemical waste management.

Final Disposal: The Role of a Licensed Contractor

The final and most critical step is to ensure the waste is handled by a licensed and reputable hazardous waste disposal contractor. Your institution's Environmental Health & Safety (EHS) department will have established procedures for this.

Key Responsibilities:

  • Scheduling Pickup : Contact your EHS office to schedule a waste pickup once your container is full or reaches its accumulation time limit (typically 90 or 180 days, depending on your generator status).

  • Documentation (Manifest) : Ensure all paperwork, known as the hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final disposal facility, serving as a legal record of responsible management.

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility within your laboratory. This commitment to best practices is the hallmark of scientific excellence.

References

  • PPG. (2025). SAFETY DATA SHEET.
  • Echemi. (n.d.). HEPBS N-(2-Hydroxyethyl)piperazine-N'-... SDS, 161308-36-7 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • TCI America. (2025). SAFETY DATA SHEET.
  • NOAA. (n.d.). ACETAMIDE - CAMEO Chemicals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). Piperazine - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Piperazine - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,4-Bis(2-hydroxyethyl)piperazine.
  • PENTA. (2023). Acetamide - SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
  • Santa Cruz Biotechnology. (n.d.). Acetamide - Safety Data Sheet.
  • Burns, M. (2026). Turning Hazardous Waste Complexity into a Safer Lab Environment. Lab Manager.

Sources

Navigating the Safe Handling of 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide. The following safety guidelines are synthesized from data for structurally similar piperazine derivatives, including N-(2-Hydroxyethyl)piperazine, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid (HEPES), and 1,4-Bis(2-hydroxyethyl)piperazine. While these compounds share a common core structure, the specific toxicological properties of this compound may differ. Therefore, this guide should be used as a primary reference for establishing robust safety protocols, with the understanding that a cautious and proactive approach to safety is paramount.

Understanding the Potential Hazards

Based on the analysis of its structural analogs, this compound is anticipated to present the following primary hazards:

  • Skin Irritation: Piperazine derivatives are known to cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation/Damage: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]

  • Harmful if Swallowed: Ingestion of similar compounds may be harmful.[1][5]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Respiratory protection (N95 or higher)- Prevents skin contact with the solid compound.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of fine dust particles.
Solution Preparation and Handling - Nitrile gloves- Chemical safety goggles- Laboratory coat- Face shield (if splashing is a significant risk)- Prevents skin contact with solutions.- Provides robust protection against splashes to the eyes.- Protects clothing and skin.- Offers an additional layer of protection for the face.
Conducting Reactions and Workup - Nitrile gloves- Chemical safety goggles- Laboratory coat- Work in a certified chemical fume hood- Prevents skin contact during transfers and manipulations.- Protects eyes from potential splashes or aerosols.- Shields clothing and skin from contamination.- Provides essential ventilation to prevent inhalation of vapors or aerosols.
Waste Disposal - Nitrile gloves- Chemical safety goggles- Laboratory coat- Prevents skin and eye contact with contaminated waste.- Protects clothing and skin during the disposal process.

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation and Weighing
  • Designated Area: Conduct all weighing and initial handling of the solid compound in a designated area, such as a weigh station with local exhaust ventilation or within a chemical fume hood to control dust.

  • Donning PPE: Before handling the compound, put on a laboratory coat, nitrile gloves, and safety glasses with side shields or goggles. If weighing outside of a fume hood, an N95 respirator is required.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid into a tared container. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

Dissolution and Solution Handling
  • Fume Hood: All procedures involving the dissolution and handling of solutions should be performed inside a certified chemical fume hood.

  • PPE: Wear a laboratory coat, nitrile gloves, and chemical safety goggles.

  • Solvent Addition: Slowly add the solvent to the solid to minimize splashing. If necessary, use a magnetic stirrer for gentle agitation.

  • Transfers: When transferring solutions, use appropriate equipment such as pipettes or graduated cylinders to minimize the risk of spills.

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Place the absorbed material into a sealed container for proper disposal. Ventilate the area and clean the spill site thoroughly. For large spills, evacuate the area and contact the appropriate emergency response team.

Waste Management and Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste.

Disposal Protocol
  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of all chemical waste through a licensed and reputable hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don PPE: Lab Coat, Gloves, Eye Protection, Respirator (if needed) weigh Weigh Solid in Fume Hood or Ventilated Enclosure prep_start->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve react Conduct Reaction/ Procedure in Fume Hood dissolve->react segregate Segregate Waste: Solid, Liquid, Contaminated PPE react->segregate dispose Dispose via Licensed Contractor segregate->dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these comprehensive safety protocols, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

  • BP. (2026, January 16). Safety Data Sheet: Syntilo 9828. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl chloroformate, 97%. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). Retrieved from [Link]

  • Global Industrial. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.